(R)-3-Aminopentanoic acid
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(3R)-3-aminopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRURJKLPJVRQY-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563413 | |
| Record name | (3R)-3-Aminopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131347-76-7 | |
| Record name | (3R)-3-Aminopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 131347-76-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-3-Aminopentanoic Acid
CAS Number: 131347-76-7
This technical guide provides a comprehensive overview of (R)-3-Aminopentanoic acid, a chiral non-proteinogenic β-amino acid that serves as a valuable building block in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Core Compound Information
This compound, also known as (R)-β-ethyl-β-alanine, is a chiral organic compound with the (R)-enantiomer often being the biologically relevant form.[1] Its structure features a pentanoic acid backbone with an amino group at the third carbon, making it a β-amino acid. This structural motif is of significant interest in medicinal chemistry due to the unique conformational properties it imparts to peptides and other bioactive molecules.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 131347-76-7 | [1] |
| Molecular Formula | C₅H₁₁NO₂ | [1] |
| Molecular Weight | 117.15 g/mol | [2] |
| Appearance | White to yellow solid | |
| Solubility | Soluble in water | [1] |
| Optical Purity | Enantiomeric excess: ≥99.0% (typical for commercial samples) | [3] |
Safety and Handling
This compound is classified as a substance that can cause skin and eye irritation.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored in a well-ventilated place.
Synthesis and Manufacturing
General Asymmetric Synthesis Approach
A common strategy for the asymmetric synthesis of chiral β-amino acids involves the use of chiral auxiliaries or catalysts. For instance, the synthesis of a related compound, (R)-3-aminobutanol, from (R)-3-aminobutyric acid involves esterification, amino group protection, reduction, and deprotection.[4] A similar multi-step synthesis can be envisioned for this compound, likely starting from a suitable prochiral precursor.
The following diagram illustrates a generalized workflow for the asymmetric synthesis and purification of a chiral β-amino acid.
Caption: Generalized workflow for the synthesis and purification of this compound.
Experimental Protocols
Note: The following is a generalized protocol based on common methods for β-amino acid synthesis and should be adapted and optimized for the specific synthesis of this compound.
Step 1: Asymmetric Conjugate Addition (Conceptual)
-
A suitable α,β-unsaturated ester is reacted with a nitrogen nucleophile in the presence of a chiral catalyst (e.g., a chiral Lewis acid or organocatalyst).
-
The reaction is carried out in an appropriate solvent (e.g., toluene, THF) at a controlled temperature to ensure high stereoselectivity.
-
Reaction progress is monitored by a suitable analytical technique (e.g., TLC, HPLC).
-
Upon completion, the reaction is quenched, and the chiral intermediate is isolated through extraction and column chromatography.
Step 2: Hydrolysis
-
The resulting chiral intermediate is subjected to hydrolysis, typically under acidic or basic conditions, to cleave the ester and any protecting groups.
-
The crude this compound is then isolated.
Step 3: Purification
-
The crude product is purified using techniques such as recrystallization or column chromatography.
-
The chemical purity of the final product is assessed using methods like HPLC or NMR spectroscopy.
Step 4: Enantiomeric Purity Determination
-
The enantiomeric excess of the final product is determined using a chiral analytical method, most commonly chiral High-Performance Liquid Chromatography (HPLC).[5][6][7]
-
This involves using a chiral stationary phase that can differentiate between the two enantiomers, allowing for their quantification.[8]
Applications in Drug Development
This compound is a valuable chiral intermediate in the synthesis of more complex pharmaceutical compounds.[1][] The incorporation of β-amino acids into peptides can enhance their stability against enzymatic degradation and modulate their conformational properties, which can lead to improved pharmacological activity.[10]
While specific drug molecules synthesized directly from this compound are not prominently disclosed in the public domain, its structural analogs are key components in various therapeutic agents. For example, the related compound (R)-3-aminobutanol is a key intermediate in the synthesis of several chiral drugs.[4][11][12] It is plausible that this compound is utilized in proprietary drug discovery programs for the development of novel therapeutics, particularly in areas where peptide stability and specific conformations are crucial.
The role of chiral amino acids in drug design is significant, as they are key intermediates for a wide range of pharmaceuticals, including antihypertensive drugs.[]
Biological Significance and Signaling Pathways
Direct involvement of this compound in specific signaling pathways is not well-documented. However, as a β-amino acid, it belongs to a class of compounds with known biological activities. β-Alanine, the simplest β-amino acid, is known to have roles in neurotransmission.[13]
The general importance of β-amino acids in medicinal chemistry stems from their ability to form stable secondary structures in peptides, often referred to as β-peptides. These structures can mimic the conformations of natural peptides and proteins, allowing them to interact with biological targets. The incorporation of β-amino acids can lead to peptides with enhanced potency and stability.
The following diagram illustrates the logical relationship between the properties of β-amino acids and their application in drug design.
Caption: Logical flow from the properties of β-amino acids to their use in drug development.
Conclusion
This compound is a chiral building block with significant potential in the pharmaceutical industry. Its unique structural features as a β-amino acid offer advantages in the design of novel therapeutics with improved stability and activity. While detailed public information on its specific applications and biological targets is limited, the general principles of β-amino acid chemistry and pharmacology suggest its value in ongoing and future drug discovery efforts. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully exploit their therapeutic potential.
References
- 1. Page loading... [guidechem.com]
- 2. (3R)-3-Aminopentanoic acid | C5H11NO2 | CID 14731979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-3-氨基戊酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 5. Determination of the enantiomers of alpha-amino acids and alpha-amino acid amides by high-performance liquid chromatography with a chiral mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 8. WO1998041489A1 - Chiral separations of amino acids - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation method for R-3-aminobutanol - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN107805205B - Preparation method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 13. β-Alanine - Wikipedia [en.wikipedia.org]
Technical Whitepaper: (R)-3-Aminopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-3-Aminopentanoic acid, a chiral non-proteinogenic β-amino acid. The document details its physicochemical properties, outlines a representative enantioselective synthesis protocol, and illustrates its application as a synthetic precursor in pharmaceutical development.
Physicochemical and Computed Properties
This compound, with a molecular weight of 117.15 g/mol , is a versatile chiral building block in organic synthesis.[1] Its key properties are summarized in the table below. The (R)-enantiomer is often the biologically active form and is utilized in the synthesis of various pharmaceutical compounds.[1]
| Property | Value | Source(s) |
| Molecular Weight | 117.15 g/mol | [1] |
| Molecular Formula | C₅H₁₁NO₂ | [1] |
| CAS Number | 131347-76-7 | [1] |
| Appearance | White to yellow solid | [1] |
| Solubility | Soluble in water | [1] |
| XLogP3-AA | -2.5 | [2] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Topological Polar Surface Area | 63.3 Ų | [2] |
| Complexity | 82.5 | [1] |
Experimental Protocol: Enantioselective Synthesis
The enantioselective synthesis of β-amino acids is a critical process in medicinal chemistry. While various methods exist, a common strategy involves the asymmetric reduction of a suitable precursor. The following protocol is a representative method adapted from established procedures for the synthesis of chiral β-amino acids.
Objective: To synthesize this compound with high enantiomeric excess.
Materials:
-
Ethyl (E)-pent-2-enoate
-
Benzylamine
-
(S)-1-phenylethylamine
-
Palladium on carbon (10 wt. %)
-
Ethyl acetate (B1210297)
-
Hydrochloric acid
-
Sodium bicarbonate
-
Magnesium sulfate
-
Standard laboratory glassware and purification equipment (e.g., column chromatography system)
Methodology:
-
Michael Addition:
-
To a solution of ethyl (E)-pent-2-enoate (1 equivalent) in methanol, add (S)-1-phenylethylamine (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The crude product is a diastereomeric mixture of ethyl 3-(((S)-1-phenylethyl)amino)pentanoate.
-
-
Purification of Diastereomers:
-
The diastereomers can be separated by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane (B92381) as the eluent. The separation is monitored by TLC to isolate the desired diastereomer.
-
-
Hydrogenolysis (Removal of Chiral Auxiliary):
-
Dissolve the purified diastereomer in methanol and add 10% palladium on carbon.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude ethyl (R)-3-aminopentanoate.
-
-
Hydrolysis of the Ester:
-
Dissolve the crude ethyl (R)-3-aminopentanoate in a mixture of water and methanol.
-
Add an aqueous solution of sodium hydroxide (B78521) (2 equivalents) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with hydrochloric acid to a pH of approximately 7.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove any non-polar impurities.
-
The aqueous solution containing the sodium salt of this compound is then passed through a cation-exchange resin to isolate the free amino acid.
-
-
Final Purification:
-
The crude this compound can be further purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield the final product with high chemical and optical purity.
-
Application in Pharmaceutical Synthesis
This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. For instance, a related compound, (R)-2,5-diaminopentanoic acid, is a precursor in the synthesis of (R)-3-aminopiperidine (B145903) dihydrochloride (B599025), a key structural motif in various therapeutic agents.
The following diagram illustrates a logical workflow for the synthesis of (R)-3-aminopiperidine dihydrochloride, highlighting the role of a diaminopentanoate precursor.
Caption: A logical workflow for the synthesis of (R)-3-aminopiperidine dihydrochloride.
This synthetic pathway demonstrates the utility of aminopentanoic acid derivatives as foundational molecules in the construction of heterocyclic compounds, which are prevalent in drug discovery.[3] The chirality of the starting material is crucial for obtaining the desired stereoisomer of the final product, which in turn is often essential for its therapeutic efficacy.
References
In-Depth Technical Guide to the Physical Properties of (R)-3-Aminopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Aminopentanoic acid, a chiral non-proteinogenic β-amino acid, serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its structure, consisting of a pentanoic acid backbone with an amino group at the third carbon, makes it a valuable intermediate for the synthesis of various pharmaceutical compounds and peptidomimetics.[1] Understanding its physical properties is fundamental for its application in drug design, process development, and formulation. This guide provides a comprehensive overview of the known physical characteristics of this compound, details the experimental protocols for their determination, and presents logical workflows for its characterization.
Core Physical and Chemical Properties
The physical properties of this compound are essential for its handling, storage, and application in synthetic protocols. While some properties have been determined experimentally, many are currently based on computational predictions.
| Property | Value | Source |
| IUPAC Name | (3R)-3-aminopentanoic acid | PubChem |
| CAS Number | 131347-76-7 | |
| Molecular Formula | C₅H₁₁NO₂ | [1] |
| Molecular Weight | 117.15 g/mol | PubChem |
| Appearance | White to yellow solid or colorless to pale yellow liquid | [1] |
| Boiling Point | 230.1 ± 23.0 °C (Predicted) | ChemicalBook |
| Density | 1.067 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 3.80 ± 0.10 (Predicted) | ChemicalBook |
| Solubility | Soluble in water | [1] |
| Optical Purity | Enantiomeric excess (ee): ≥99.0% | |
| SMILES | CC--INVALID-LINK--N | |
| InChI Key | QFRURJKLPJVRQY-SCSAIBSYSA-N |
Visualizations: Property Relationships and Experimental Workflow
To better illustrate the relationships between the compound's characteristics and the process for their determination, the following diagrams are provided.
Caption: Key identifiers and properties of this compound.
Caption: Experimental workflow for compound characterization.
Experimental Protocols
The determination of the physical properties of this compound requires standardized experimental procedures. The following sections detail generalized protocols applicable to this and similar amino acids.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For amino acids, which may decompose at high temperatures, rapid heating methods are often necessary.[2][3]
-
Apparatus: Digital melting point apparatus (e.g., DigiMelt, Thiele tube), capillary tubes.
-
Procedure (Capillary Method):
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the apparatus.
-
Heat rapidly to a temperature about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.[4]
-
-
Note: For compounds like amino acids that can decompose, a method like Fast Scanning Calorimetry (FSC) may be required to obtain an accurate melting temperature and enthalpy of fusion before thermal degradation occurs.[3][5]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[6] For small sample quantities, the capillary method is preferred.[7][8]
-
Apparatus: Thiele tube or aluminum heating block, small test tube (fusion tube), thermometer, capillary tube sealed at one end.[9][10]
-
Procedure (Thiele Tube Method):
-
Place a small amount (0.5-1 mL) of the liquid sample into the fusion tube.
-
Invert a capillary tube (sealed end up) and place it inside the fusion tube containing the sample.
-
Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Insert the assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is immersed.
-
Heat the side arm of the Thiele tube gently.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Remove the heat source when a rapid and continuous stream of bubbles is observed.
-
The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[8][10]
-
Solubility Determination
Solubility is a measure of the maximum amount of a substance that can dissolve in a specified amount of solvent at a given temperature. For amino acids, water is the primary solvent of interest.[11]
-
Apparatus: Vials, analytical balance, constant temperature shaker/bath, centrifuge, spectrophotometer or UPLC system.
-
Procedure (Gravimetric Method):
-
Add an excess amount of this compound to a known volume of the solvent (e.g., water) in a sealed vial.
-
Agitate the vial in a constant temperature bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully extract a known volume of the clear supernatant.
-
Evaporate the solvent from the supernatant and weigh the remaining solid residue.
-
Calculate the solubility in g/L or mol/L.
-
-
Note: For compounds with low solubility or for higher accuracy, analytical methods such as UPLC or spectrophotometry (e.g., using a ninhydrin (B49086) assay) can be used to determine the concentration of the dissolved amino acid in the supernatant.[12]
pKa Determination
The pKa value indicates the strength of an acid. For an amino acid, there are at least two pKa values: one for the carboxylic acid group (pKa₁) and one for the amino group (pKa₂). These are typically determined by acid-base titration.[13][14]
-
Apparatus: pH meter, magnetic stirrer and stir bar, burette, beaker.
-
Procedure:
-
Dissolve a precisely weighed amount of this compound in a known volume of deionized water.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.
-
Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Record the initial pH of the amino acid solution.
-
Add the titrant (NaOH) in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the value along with the total volume of titrant added.
-
Continue the titration well past the equivalence point(s).
-
Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa value for the carboxylic acid group is the pH at the half-equivalence point of the first buffer region. The pKa for the amino group is the pH at the half-equivalence point of the second buffer region.
-
Optical Rotation Determination
Optical rotation is the angle through which the plane of polarization is rotated when polarized light passes through a layer of a chiral substance.[15] It is a characteristic property of an enantiomer.
-
Apparatus: Polarimeter, sample cell (typically 1 dm length), light source (usually sodium D-line, 589 nm).[16]
-
Procedure:
-
Turn on the polarimeter and allow the lamp to warm up.[16]
-
Prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable solvent (e.g., water or dilute HCl).
-
Calibrate the instrument by filling the sample cell with the pure solvent and setting the reading to zero.
-
Rinse and fill the sample cell with the prepared solution, ensuring no air bubbles are present in the light path.[16]
-
Place the cell in the polarimeter and measure the observed rotation (α).
-
Calculate the specific rotation [α] using Biot's law: [α] = α / (l × c), where l is the path length in decimeters (dm) and c is the concentration in g/mL.[17] Record the temperature and wavelength used.
-
References
- 1. Page loading... [guidechem.com]
- 2. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. thinksrs.com [thinksrs.com]
- 5. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. microbenotes.com [microbenotes.com]
- 12. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. echemi.com [echemi.com]
- 15. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 16. jove.com [jove.com]
- 17. Chiral compound analyses and Faraday polarimetry | Chiral Detector - IBZ Messtechnik [ibzmesstechnik.de]
An In-depth Technical Guide to the Solubility of (R)-3-Aminopentanoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (R)-3-Aminopentanoic acid in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on the underlying chemical principles governing its solubility, expected solubility trends in various solvent classes, and detailed experimental protocols for determining these values in a laboratory setting. This information is critical for researchers and professionals involved in the synthesis, purification, formulation, and analytical development of drug candidates and other chemical entities incorporating this compound.
Introduction to this compound and its Solubility
This compound, a chiral non-proteinogenic β-amino acid, serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its molecular structure, containing both a basic amino group and an acidic carboxylic acid group, dictates its physicochemical properties, most notably its solubility. In the solid state and in aqueous solutions, amino acids primarily exist as zwitterions, possessing both a positive and a negative charge.[1] This ionic character significantly influences their solubility in different media.
Understanding the solubility of this compound in organic solvents is paramount for several key applications in research and drug development:
-
Reaction Medium Selection: Identifying suitable solvents is crucial for conducting chemical reactions involving this compound, ensuring that reactants are in the same phase.
-
Purification and Crystallization: Solubility differences in various solvents are exploited for the purification of this compound and its derivatives through crystallization or chromatographic techniques.
-
Formulation Development: For pharmaceutical applications, knowledge of solubility is essential for developing appropriate dosage forms and delivery systems.
-
Analytical Method Development: Solubility data informs the selection of mobile phases in chromatographic techniques such as HPLC and UPLC.
Expected Solubility of this compound in Organic Solvents
The solubility of amino acids in organic solvents is generally lower than in water due to their zwitterionic nature.[1] The strong ionic interactions within the crystal lattice of the amino acid require significant energy to overcome, which non-polar organic solvents cannot provide.[1] However, solubility can be observed in certain polar organic solvents. The expected solubility of this compound in different classes of organic solvents is summarized in the table below.
Table 1: Expected Qualitative Solubility of this compound in Representative Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Low to Moderate | These solvents can engage in hydrogen bonding with the amino and carboxylate groups of the zwitterion, and their polarity can solvate the charged ends to some extent. Generally, solubility decreases as the alkyl chain length of the alcohol increases.[2] |
| Polar Aprotic | DMSO, DMF | Low to Moderate | These solvents have high dipole moments and can solvate the cationic amino group, but are less effective at solvating the anionic carboxylate group compared to protic solvents. Peptides with a high content of non-polar or polar uncharged amino acids are often solubilized by these solvents.[3] |
| Non-Polar | Hexane, Toluene | Very Low/Insoluble | These solvents lack the polarity and hydrogen bonding capability to overcome the strong intermolecular ionic forces in the solid amino acid.[1] |
| Chlorinated | Dichloromethane | Very Low/Insoluble | While having a dipole moment, these solvents are generally not polar enough and are poor hydrogen bond donors/acceptors, making them ineffective at dissolving zwitterionic amino acids. |
It is important to note that these are general expectations. The actual solubility will also be influenced by the specific stereochemistry and crystalline form of the this compound being used.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe common methods for determining the solubility of amino acids in organic solvents.
This is the most common method for determining the solubility of a compound.
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and preliminary studies may be needed to determine the required equilibration time.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear separation of the solid and liquid phases.
-
Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) without disturbing the solid phase.
-
Solvent Removal: Evaporate the solvent from the extracted sample under reduced pressure or a stream of inert gas.
-
Quantification: Determine the mass of the dissolved this compound.
Several analytical methods can be used to determine the concentration of this compound in the saturated solvent.
a) Gravimetric Analysis: This is the simplest method, where the mass of the solid residue after solvent evaporation is measured directly. It is suitable for solvents with low volatility and when the amino acid has sufficient solubility to yield a measurable mass.
b) Spectrophotometry (Ninhydrin Method): This colorimetric method is suitable for quantifying low concentrations of amino acids.
Protocol:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Take a precise aliquot of the saturated solution and dilute it if necessary to fall within the range of the calibration curve.
-
Add a ninhydrin (B49086) solution to the sample and heat it according to a validated procedure to develop a characteristic color.
-
Measure the absorbance of the solution using a spectrophotometer at the appropriate wavelength.
-
Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve.
c) High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): This is a highly sensitive and specific method for determining concentration.
Protocol:
-
Develop a suitable HPLC/UPLC method with a column and mobile phase capable of retaining and resolving this compound.
-
Prepare a calibration curve by injecting standard solutions of known concentrations.
-
Inject a known volume of the filtered saturated solution (diluted if necessary) into the chromatograph.
-
Determine the concentration of this compound by comparing the peak area of the sample to the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates a logical workflow for determining the solubility of this compound in an organic solvent.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
A Technical Guide to the NMR Spectral Data of (R)-3-Aminopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral data for (R)-3-Aminopentanoic acid. The information herein is intended to support research, drug discovery, and quality control activities where the characterization of this and similar molecules is critical. This document presents predicted spectral data based on established principles of NMR spectroscopy, alongside comprehensive experimental protocols and relevant biochemical pathway diagrams.
Introduction to this compound
This compound (CAS: 131347-76-7) is a chiral, non-proteinogenic β-amino acid.[1][2] As a derivative of gamma-aminobutyric acid (GABA), it belongs to a class of compounds known as GABA analogues, which are of significant interest in neuroscience and pharmacology.[3][4] These compounds, including well-known drugs like pregabalin (B1679071) and gabapentin, often exhibit neuromodulatory properties by interacting with components of the central nervous system.[4][5] A precise understanding of the structure of this compound, verified by techniques such as NMR, is fundamental for its development and application in a therapeutic context.
NMR Spectral Data
While a publicly available, peer-reviewed, and fully assigned experimental spectrum for the (R)-enantiomer is not readily accessible, the following tables present the predicted ¹H and ¹³C NMR spectral data. These predictions are based on established chemical shift correlations and data available for the racemic mixture of 3-Aminopentanoic acid.[6] The spectra are typically recorded in deuterium (B1214612) oxide (D₂O) due to the compound's solubility and the presence of exchangeable amine and carboxylic acid protons.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides information on the hydrogen atoms within the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Assignment | Structure | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-1 (CH₃) | -CH₂-CH₃ | ~ 0.9 | Triplet (t) | 3H |
| H-2 | -CH₂ -COOH | ~ 2.4 | Doublet of Doublets (dd) | 2H |
| H-3 | -CH (NH₂)- | ~ 3.2 | Multiplet (m) | 1H |
| H-4 | -CH₂ -CH₃ | ~ 1.6 | Multiplet (m) | 2H |
Table 1: Predicted ¹H NMR data for this compound.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum identifies the chemical environment of each carbon atom in the molecule.
| Assignment | Structure | Predicted Chemical Shift (ppm) |
| C-1 (C=O) | -C OOH | ~ 175-180 |
| C-2 | -C H₂-COOH | ~ 40-45 |
| C-3 | -C H(NH₂)- | ~ 48-53 |
| C-4 | -C H₂-CH₃ | ~ 25-30 |
| C-5 (CH₃) | -C H₃ | ~ 10-15 |
Table 2: Predicted ¹³C NMR data for this compound.
Experimental Protocols for NMR Spectroscopy
The following is a detailed methodology for acquiring high-quality NMR spectra of small molecules such as this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[7]
-
Solvent Selection: Choose an appropriate deuterated solvent. For amino acids, deuterium oxide (D₂O) is commonly used due to high solubility and to exchange the labile amine (-NH₂) and carboxylic acid (-COOH) protons.[7]
-
Dissolution: Add 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[7] Vortex or gently agitate the vial until the sample is fully dissolved.
-
Filtering: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, 5 mm NMR tube.[8][9]
-
Transfer to NMR Tube: Ensure the final volume in the NMR tube is between 0.5-0.6 mL, corresponding to a solution height of approximately 4-5 cm.[9][10]
-
Capping and Labeling: Securely cap the NMR tube. Label the tube clearly on the upper portion with a permanent marker; do not use paper labels or tape.[10]
NMR Data Acquisition
These parameters are typical for a standard high-field NMR spectrometer (e.g., 300-600 MHz).
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field using the deuterium signal from the solvent.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is essential for achieving sharp, well-resolved peaks.[7]
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton pulse sequence.
-
Temperature: 298 K (25 °C).
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard 1D carbon pulse sequence with proton decoupling.
-
Spectral Width: Typically 0-200 ppm.[11]
-
Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[8]
-
Relaxation Delay: 2-5 seconds.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat spectral baseline.
-
Referencing: Calibrate the chemical shift axis. If an internal standard like DSS is used in D₂O, reference its signal to 0.0 ppm. Otherwise, the residual solvent signal can be used.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance. Identify the precise chemical shift of each peak.
Visualizations: Workflows and Pathways
Diagrams created with Graphviz are provided to illustrate key processes related to the analysis and potential biological action of this compound.
Caption: Experimental workflow for NMR analysis.
Caption: Plausible mechanism of action for a GABA analogue.
References
- 1. (3R)-3-Aminopentanoic acid | C5H11NO2 | CID 14731979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-3-氨基戊酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. GABA analogue - Wikipedia [en.wikipedia.org]
- 4. 3-substituted GABA analogs with central nervous system activity: a review [pubmed.ncbi.nlm.nih.gov]
- 5. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 3-Aminopentanoic acid | C5H11NO2 | CID 14731978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. mun.ca [mun.ca]
- 9. sites.bu.edu [sites.bu.edu]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
The Potential Biological Activity of (R)-3-Aminopentanoic Acid: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical overview of the potential biological activity of (R)-3-Aminopentanoic acid. As of the date of this publication, direct experimental data on the specific biological targets and quantitative activity of this compound is limited in publicly available literature. The information presented herein is largely based on the known activities of structurally similar β-amino acids and provides a scientifically grounded framework for future research.
Introduction: The Promise of β-Amino Acids in Neuroscience
β-amino acids are structural isomers of α-amino acids, characterized by the placement of the amino group on the β-carbon of the carboxylic acid. This structural distinction imparts unique conformational properties and resistance to proteolytic degradation, making them attractive scaffolds for drug discovery.[1][2][3] Several β-amino acid derivatives have demonstrated significant biological activities, including roles as neurotransmitter analogues and enzyme inhibitors.[2]
This compound is a chiral β-amino acid that has been utilized as a building block in the synthesis of various pharmaceutical compounds.[1] Its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests a potential for interaction with the GABAergic system. This guide explores the hypothesized biological activity of this compound, drawing parallels with the well-characterized activities of a close structural analogue, (R)-4-Aminopentanoic acid, and provides detailed experimental protocols to facilitate further investigation.
Hypothesized Biological Activity: A False GABAergic Neurotransmitter
The biological activity of this compound is postulated to be centered on the GABAergic system. This hypothesis is strongly supported by findings for (R)-4-Aminopentanoic acid, which has been shown to act as a false GABAergic neurotransmitter.[4] A false neurotransmitter is a compound that is taken up into presynaptic terminals, stored in synaptic vesicles, and released upon neuronal depolarization, mimicking the action of the endogenous neurotransmitter but often with different efficacy or kinetics.
The proposed mechanism of action for this compound involves several key steps within the GABAergic synapse:
-
Uptake into Presynaptic Terminals: Like GABA, this compound may be transported from the synaptic cleft into the presynaptic neuron via GABA transporters (GATs).[5] There are four known subtypes of GATs: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[5][6] The affinity of this compound for these transporters would be a critical determinant of its synaptic activity.
-
Vesicular Storage: Once inside the presynaptic terminal, the compound could be packaged into synaptic vesicles by the vesicular GABA transporter (VGAT).
-
Depolarization-Induced Release: Upon arrival of an action potential, these vesicles would fuse with the presynaptic membrane, releasing this compound into the synaptic cleft.
-
Receptor Interaction: In the synaptic cleft, this compound could then interact with postsynaptic GABA receptors (GABA-A and GABA-B receptors), potentially eliciting an inhibitory postsynaptic potential.[7]
The following diagram illustrates the hypothesized signaling pathway of this compound as a false GABAergic neurotransmitter.
Quantitative Data (Hypothetical, based on (R)-4-Aminopentanoic acid)
Direct quantitative data for the biological activity of this compound is not currently available. The following table summarizes the reported activity of the structurally similar (R)-4-Aminopentanoic acid to provide a potential framework for the activity of this compound.[4] It is crucial to note that these values are for a different compound and should be experimentally determined for this compound.
| Parameter | Target | Value | Reference |
| Receptor Activity | |||
| Agonist Activity | GABA-A (α5β2γ2) | Weak | [4] |
| Transporter Uptake | |||
| Synaptosome Uptake | Mouse cerebral synaptosomes | Time and temperature dependent | [4] |
Experimental Protocols
To elucidate the biological activity of this compound, a series of in vitro and in vivo experiments are required. The following protocols provide detailed methodologies for key assays.
In Vitro GABA-A Receptor Radioligand Binding Assay
This assay determines the binding affinity of this compound to the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
[³H]-Muscimol (radioligand)
-
This compound
-
Unlabeled GABA (for non-specific binding)
-
Rat cortical membranes (source of GABA-A receptors)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortices in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh binding buffer and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.5 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes for total binding, non-specific binding, and competitor binding (various concentrations of this compound).
-
Add a fixed concentration of [³H]-Muscimol (e.g., 1-5 nM) to all tubes.
-
For non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM).
-
For competitor binding, add serial dilutions of this compound.
-
Initiate the binding reaction by adding the membrane preparation to each tube.
-
Incubate at 4°C for 60 minutes.
-
-
Termination and Filtration:
-
Rapidly filter the contents of each tube through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of specific [³H]-Muscimol binding) by non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
The following diagram outlines the workflow for the GABA-A receptor radioligand binding assay.
Synaptosome Uptake Assay
This assay measures the ability of this compound to be taken up into presynaptic terminals (synaptosomes) via GABA transporters.
Materials:
-
[³H]-GABA (radiolabeled substrate)
-
This compound
-
Krebs-Ringer-HEPES buffer
-
Synaptosome preparation from rat brain
-
Specific GABA transporter inhibitors (e.g., for GAT-1, GAT-2, GAT-3)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize rat forebrain in ice-cold 0.32 M sucrose (B13894) solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 12,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.
-
-
Uptake Assay:
-
Pre-incubate synaptosomes at 37°C for 10 minutes.
-
Initiate the uptake by adding a mixture of [³H]-GABA and varying concentrations of this compound.
-
To determine the contribution of specific GAT subtypes, parallel experiments can be run in the presence of selective inhibitors.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
-
Termination and Filtration:
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of [³H]-GABA uptake at each concentration of this compound.
-
Determine the IC50 value for the inhibition of [³H]-GABA uptake by this compound.
-
The following diagram illustrates the experimental workflow for the synaptosome uptake assay.
Conclusion and Future Directions
This compound represents a promising, yet understudied, molecule with the potential to modulate the GABAergic system. Based on the established activity of its structural analogue, (R)-4-Aminopentanoic acid, it is hypothesized that this compound may act as a false GABAergic neurotransmitter. This technical guide provides a comprehensive framework and detailed experimental protocols for the scientific community to rigorously test this hypothesis.
Future research should focus on:
-
Determining the binding affinities of this compound for GABA-A and GABA-B receptor subtypes.
-
Quantifying the inhibitory potency of this compound on the different GABA transporter subtypes.
-
Conducting electrophysiological studies to assess the functional consequences of this compound on neuronal activity.
-
Performing in vivo microdialysis studies to measure the release of this compound in the brain and its effect on endogenous GABA levels.
The elucidation of the biological activity of this compound will not only contribute to our fundamental understanding of GABAergic neurotransmission but may also pave the way for the development of novel therapeutic agents for neurological and psychiatric disorders.
References
- 1. Microperfusion of 3-MPA into the brain augments GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of increased brain GABA produced by amino-oxyacetic acid on arousal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA transporter - Wikipedia [en.wikipedia.org]
- 6. GABA Transporters [sigmaaldrich.com]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
The Emergence of a New Backbone: A Technical Guide to the Discovery and History of β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of β-amino acids, from their initial synthesis to their contemporary applications in drug development. It details the key scientific milestones, the natural occurrence and biological significance of these non-proteinogenic amino acids, and the development of synthetic methodologies. This document includes detailed experimental protocols for their synthesis and the characterization of β-peptides, quantitative data on their structural and stability properties, and visualizations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field.
Introduction: A Shift in the Peptide Paradigm
For over a century, the field of peptide science has been dominated by α-amino acids, the fundamental building blocks of proteins. However, the exploration of structural analogues has led to the emergence of β-amino acids, which possess an additional carbon atom in their backbone. This seemingly minor alteration has profound implications for their chemical and biological properties, opening up new avenues for the design of novel therapeutics and biomaterials. This guide delves into the historical context of their discovery, their synthesis, and their unique characteristics that make them a compelling area of research.
The Historical Timeline: From Obscurity to Prominence
The journey of β-amino acids from chemical curiosities to key players in medicinal chemistry has been a gradual one, marked by key discoveries that unveiled their potential.
Early Discoveries and the First Syntheses
While the first α-amino acid, asparagine, was isolated in 1806, the early history of β-amino acids is less clearly documented.[1] The simplest β-amino acid, β-alanine, was discovered in the early 20th century as a component of carnosine, a dipeptide found in muscle tissue.[2] However, the synthesis of substituted β-amino acids predates this discovery. One of the earliest reported syntheses of a β-amino acid derivative was that of 3-aminobutanoic acid.
The Rise of β-Peptides: A New Class of Foldamers
A pivotal moment in the history of β-amino acids came in 1996 with the pioneering work of Dieter Seebach and Samuel Gellman. Their independent research demonstrated that oligomers of β-amino acids, or β-peptides, could fold into stable, predictable secondary structures, much like their α-peptide counterparts.[3] This discovery of "foldamers" established β-peptides as a new class of peptidomimetics with significant potential.
Structural and Physical Properties: A Quantitative Comparison
The additional methylene (B1212753) group in the backbone of β-amino acids leads to distinct structural and conformational properties compared to α-amino acids.
Table 1: Comparison of Structural Parameters of α-Alanine and β-Alanine
| Parameter | α-Alanine | β-Alanine | Reference |
| Bond Lengths (Å) | |||
| N-Cα | 1.47 | - | [4] |
| Cα-C' | 1.53 | - | [4] |
| N-Cβ | - | 1.47 (est.) | |
| Cβ-Cα | - | 1.53 (est.) | |
| Cα-C' | - | 1.52 (est.) | |
| C=O | 1.24 | 1.25 (est.) | [4] |
| C'-O | 1.36 | 1.34 (est.) | [4] |
| Bond Angles (°) | |||
| N-Cα-C' | 110.1 | - | [4] |
| Cα-C'-O | 117.1 | - | [4] |
| O-C'-O | 125.8 | - | [4] |
| N-Cβ-Cα | - | 112.1 (est.) | |
| Cβ-Cα-C' | - | 113.5 (est.) | |
| pKa Values | |||
| Carboxyl | 2.34 | 3.55 | [5][6] |
| Amino | 9.87 | 10.24 | [5][6] |
Note: Estimated values for β-alanine are based on standard bond lengths and angles and may vary depending on the crystal structure. The altered backbone geometry of β-amino acids allows β-peptides to adopt unique helical and sheet-like structures, such as the 12-helix and 14-helix, which are not observed in α-peptides.[3]
Natural Occurrence and Biological Roles
While not as ubiquitous as α-amino acids, several β-amino acids are found in nature and play important biological roles.
Table 2: Naturally Occurring β-Amino Acids and their Significance
| β-Amino Acid | Natural Source/Role | Reference |
| β-Alanine | Component of carnosine and anserine (B1665513) in muscle tissue; precursor to pantothenic acid (Vitamin B5); neurotransmitter. | [3] |
| (R)-3-Aminobutanoic acid | Involved in the biosynthesis of other amino acids. | [6][7] |
| β-Leucine | Found in some natural products. | [8] |
| β-Phenylalanine | Component of various natural products. | [3] |
| β-Tyrosine | Component of various natural products. | [3] |
β-Alanine: A Multifunctional Molecule
β-Alanine is the most well-studied naturally occurring β-amino acid. It is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide that acts as an important pH buffer in muscle cells and has antioxidant properties.
Furthermore, β-alanine functions as a neurotransmitter, acting as an agonist at glycine (B1666218) receptors and the G protein-coupled receptor MrgD (TGR7).
Synthesis of β-Amino Acids and β-Peptides
The synthesis of β-amino acids and their subsequent assembly into β-peptides are crucial for their study and application. Several synthetic strategies have been developed to access these valuable compounds.
Arndt-Eistert Homologation: A Classical Approach
A widely used method for the synthesis of β-amino acids is the Arndt-Eistert homologation of α-amino acids.[2][9][10][11][12][13] This reaction sequence extends the carbon chain of a carboxylic acid by one methylene unit.
Experimental Protocol: Arndt-Eistert Synthesis of N-Boc-β-phenylalanine
-
Activation of N-Boc-L-phenylalanine: To a solution of N-Boc-L-phenylalanine (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) at -15 °C under an inert atmosphere, add N-methylmorpholine (1 equivalent) followed by the dropwise addition of isobutyl chloroformate (1 equivalent). Stir the reaction mixture for 15 minutes.
-
Formation of the Diazoketone: In a separate flask, prepare a solution of diazomethane (B1218177) in diethyl ether. Slowly add the activated amino acid solution from step 1 to the diazomethane solution at 0 °C. Allow the reaction to warm to room temperature and stir for 3 hours.
-
Wolff Rearrangement: To the diazoketone solution, add a catalytic amount of silver benzoate (B1203000) (0.1 equivalents) in triethylamine (B128534) (1 equivalent). Stir the mixture at room temperature for 16 hours.
-
Hydrolysis: Add a solution of aqueous sodium hydroxide (B78521) (2 equivalents) and stir for 4 hours.
-
Work-up and Purification: Acidify the reaction mixture with aqueous HCl to pH 2-3 and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield N-Boc-β-phenylalanine.
Solid-Phase Peptide Synthesis (SPPS) of β-Peptides
The assembly of β-amino acids into β-peptides is commonly achieved using solid-phase peptide synthesis (SPPS), a technique originally developed for α-peptides.[14]
Experimental Protocol: Manual Solid-Phase Synthesis of a β-Peptide
-
Resin Swelling: Swell a suitable resin (e.g., Rink amide resin) in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: In a separate vial, activate the Fmoc-protected β-amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin with DMF.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent β-amino acid in the desired sequence.
-
Cleavage and Deprotection: After the final coupling and deprotection steps, wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Proteolytic Stability: A Key Advantage
One of the most significant advantages of β-peptides over their α-peptide counterparts is their enhanced resistance to proteolytic degradation. The altered backbone stereochemistry makes them poor substrates for proteases, which have evolved to recognize and cleave the peptide bonds of α-amino acids.
Table 3: Comparative Proteolytic Stability of α- and β-Peptides
| Peptide | Enzyme | Half-life (t½) | Reference |
| α-Peptide (Api88) | Mouse Serum | ~10 min | [15] |
| β-Peptide (generic) | Various Proteases | > 48 hours | [9] |
| α/β-Peptide Analogue | Mouse Serum | Significantly longer than α-peptide | [9] |
This remarkable stability makes β-peptides highly attractive candidates for the development of peptide-based drugs with improved pharmacokinetic profiles.
Characterization and Functional Assays
The characterization of synthetic β-peptides is essential to confirm their identity, purity, and conformational properties. Functional assays are then employed to evaluate their biological activity.
Structural Characterization
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized peptide.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the three-dimensional structure and conformation of the peptide in solution.[3][16]
-
Circular Dichroism (CD) Spectroscopy: Used to determine the secondary structure content (e.g., helicity) of the peptide.[3][15][17][18]
Functional Assays
The choice of functional assay depends on the intended application of the β-peptide.
Experimental Protocol: Minimal Inhibitory Concentration (MIC) Assay for Antimicrobial β-Peptides
-
Preparation of Bacterial Inoculum: Grow a culture of the target bacteria (e.g., E. coli) to the mid-logarithmic phase in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
Peptide Dilution Series: Prepare a serial dilution of the β-peptide in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.
Conclusion and Future Outlook
The discovery and exploration of β-amino acids have significantly expanded the field of peptide science. Their unique structural properties and remarkable proteolytic stability have established them as a powerful tool for the design of novel therapeutics, including antimicrobial agents, enzyme inhibitors, and protein-protein interaction modulators. The continued development of novel synthetic methods, a deeper understanding of their conformational behavior, and the exploration of their diverse biological activities will undoubtedly lead to the development of new and innovative β-amino acid-based technologies with broad applications in medicine and biotechnology.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. codeage.com [codeage.com]
- 3. Design and characterization of a model alpha beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arxiv.org [arxiv.org]
- 5. β-Alanine - Wikipedia [en.wikipedia.org]
- 6. (R)-3-Aminobutanoic acid | 3775-73-3 | FA139847 [biosynth.com]
- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 8. Leucine - Wikipedia [en.wikipedia.org]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. Arndt-Eistert Synthesis [organic-chemistry.org]
- 12. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Circular dichroism spectra of beta-peptides: sensitivity to molecular structure and effects of motional averaging - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-3-Aminopentanoic Acid Structural Analogues for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Aminopentanoic acid, a chiral β-amino acid, serves as a valuable scaffold in medicinal chemistry due to its role as a precursor in the synthesis of various pharmaceuticals. Its structural analogues have garnered significant interest for their potential to modulate crucial biological targets, particularly within the central nervous system. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of structural analogues of this compound, with a focus on their interactions with the GABAergic system. The information presented herein is intended to support researchers, scientists, and drug development professionals in the exploration and advancement of novel therapeutics based on this versatile chemical motif.
Core Compound: this compound
This compound is a non-proteinogenic β-amino acid characterized by a pentanoic acid backbone with an amino group at the third carbon, which is a chiral center. The (R)-enantiomer is often the biologically active form.[1]
Chemical Properties
| Property | Value |
| Molecular Formula | C5H11NO2 |
| Molecular Weight | 117.15 g/mol |
| CAS Number | 131347-76-7 |
| IUPAC Name | (3R)-3-aminopentanoic acid |
| Synonyms | (R)-β-Homovaline, (R)-3-aminovaleric acid |
Structural Analogues and Biological Activity
The structural modification of this compound has primarily focused on the exploration of its potential as a modulator of γ-aminobutyric acid (GABA) receptors, the main inhibitory neurotransmitter receptors in the central nervous system. Analogues are designed to probe structure-activity relationships (SAR), aiming to enhance potency, selectivity, and pharmacokinetic properties.
Key Structural Modifications and SAR Insights
Modifications to the this compound scaffold can be broadly categorized as:
-
Substitution at the β-position: Introduction of various substituents at the 3-position (the carbon bearing the amino group) can significantly influence biological activity. For instance, the presence of an aromatic ring, as seen in baclofen (B1667701) (β-(4-chlorophenyl)-GABA), a muscle relaxant, highlights the importance of this position for GABAB receptor agonism. The stereochemistry at this position is often critical, with the (R)-enantiomer typically being more potent.
-
Alterations to the carboxylic acid moiety: Replacement of the carboxylic acid with other acidic groups, such as phosphonic or sulfonic acids, can alter the compound's affinity and selectivity for different receptor subtypes.
-
Modifications of the alkyl chain: Changes in the length and branching of the pentanoic acid backbone can impact lipophilicity and, consequently, the pharmacokinetic profile of the analogues.
Quantitative Data on Structural Analogues
The following table summarizes the available quantitative data for structural analogues of this compound and related β-amino acids, primarily focusing on their activity at GABA receptors.
| Compound | Structure | Target | Assay Type | Activity (IC50, EC50, Ki, pA2) | Reference |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABAB Receptor | Antagonist Activity | pA2 = 3.5 | [2][3] | |
| 2-Amino-2-(4-chlorophenyl)ethylphosphonic acid | GABAB Receptor | Antagonist Activity | pA2 = 3.8 | [2] | |
| 2-Amino-2-(4-chlorophenyl)ethanesulfonic acid | GABAB Receptor | Antagonist Activity | pA2 = 4.0 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel this compound analogues. The following sections provide representative protocols for key experimental procedures.
Synthesis of Chiral β-Amino Acid Derivatives
A common strategy for the synthesis of chiral β-amino acids and their derivatives is through asymmetric Michael addition reactions.
General Protocol for Asymmetric Michael Addition:
-
Preparation of the Michael Acceptor: Start with an appropriate α,β-unsaturated ester or other suitable Michael acceptor.
-
Preparation of the Nucleophile: The amine source is typically a chiral amine or an achiral amine in the presence of a chiral catalyst.
-
Michael Addition Reaction:
-
Dissolve the Michael acceptor in a suitable anhydrous solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the chiral catalyst or chiral amine.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Slowly add the amine nucleophile to the reaction mixture.
-
Stir the reaction for a specified time until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction with a suitable quenching agent (e.g., saturated ammonium (B1175870) chloride solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired chiral β-amino ester.
-
-
Hydrolysis:
-
Hydrolyze the ester group under acidic or basic conditions to yield the final chiral β-amino acid.
-
Biological Evaluation: Radioligand Binding Assay for GABAB Receptors
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Protocol for [3H]GABA Displacement Assay:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, the radioligand ([3H]GABA), and varying concentrations of the test compound (analogue).
-
For determining non-specific binding, add a high concentration of a known GABAB receptor ligand (e.g., baclofen).
-
Incubate the plate at a specific temperature (e.g., 4 °C) for a set period to reach equilibrium.
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Biological Evaluation: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
TEVC is a powerful technique to study the functional effects of compounds on ion channels, such as GABA receptors, expressed in Xenopus oocytes.
Protocol for TEVC Recording:
-
Oocyte Preparation and Receptor Expression:
-
Harvest oocytes from a female Xenopus laevis.
-
Inject the oocytes with cRNA encoding the subunits of the desired GABA receptor subtype (e.g., GABAB1 and GABAB2).
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., standard frog Ringer's solution).
-
Impale the oocyte with two microelectrodes filled with a high concentration of KCl (e.g., 3 M), one for voltage clamping and the other for current measurement.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Establish a stable baseline current.
-
Apply GABA (the agonist) at a concentration that elicits a submaximal response (e.g., EC20) to the perfusion solution.
-
Co-apply the test compound (analogue) at various concentrations with GABA.
-
Record the changes in the membrane current evoked by the application of GABA and the test compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
For agonists, construct a concentration-response curve and determine the EC50 value.
-
For modulators, determine the percentage of potentiation or inhibition of the GABA-evoked current.
-
Signaling Pathways and Experimental Workflows
The primary signaling pathway of interest for this compound analogues is the GABAergic system. The following diagrams illustrate the GABAergic signaling pathway and a typical workflow for drug discovery and evaluation of these analogues.
Caption: GABAergic signaling pathway.
Caption: Drug discovery workflow for analogues.
References
Enantioselective Synthesis of (R)-3-Aminopentanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Aminopentanoic acid, a chiral β-amino acid, is a valuable building block in the synthesis of various pharmaceuticals and biologically active molecules. Its stereospecific construction is of paramount importance as the biological activity of chiral molecules is often confined to a single enantiomer. This technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Rhodium-Catalyzed Asymmetric Hydrogenation of β-(Acylamino)acrylates
Asymmetric hydrogenation is a powerful and widely used method for the enantioselective synthesis of amino acids. The rhodium-catalyzed hydrogenation of β-(acylamino)acrylates stands out for its high efficiency and enantioselectivity. This approach involves the hydrogenation of a prochiral β-(acylamino)acrylate precursor in the presence of a chiral rhodium catalyst to furnish the desired enantiomerically enriched β-amino acid derivative.
Experimental Protocol
The following protocol is adapted from the highly efficient method for the asymmetric synthesis of β-amino acid derivatives via rhodium-catalyzed hydrogenation of β-(acylamino)acrylates.[1][2]
Materials:
-
β-(Acylamino)acrylate substrate
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Chiral bisphosphine ligand (e.g., Me-DuPhos, BICP)
-
Anhydrous, degassed solvent (e.g., Toluene, Methanol)
-
Hydrogen gas (high purity)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
Catalyst Preparation: In a glovebox, a solution of the chiral bisphosphine ligand (1.1 equiv) in the chosen solvent is added to [Rh(COD)₂]BF₄ (1.0 equiv). The mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: A pressure vessel is charged with the β-(acylamino)acrylate substrate and the freshly prepared catalyst solution (substrate/catalyst ratio typically 1000:1 to 100:1).
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 40 psi). The reaction mixture is stirred vigorously at room temperature for the specified duration (typically 12-24 hours).
-
Work-up and Purification: Upon completion, the vessel is carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the enantiomerically enriched N-acyl-(R)-3-aminopentanoic acid ester.
-
Deprotection: The N-acyl and ester protecting groups are removed under appropriate conditions (e.g., acid or base hydrolysis) to yield the final this compound.
Quantitative Data
The following table summarizes typical results for the rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates with various substrates and ligands, demonstrating the high enantioselectivities achievable with this method.[1][2]
| Entry | Substrate (R' group) | Ligand | Solvent | H₂ Pressure (psi) | ee (%) | Yield (%) |
| 1 | Methyl | Me-DuPhos | Toluene | 40 | >99 | >95 |
| 2 | Phenyl | Me-DuPhos | Toluene | 40 | 96 | >95 |
| 3 | Isopropyl | BICP | Toluene | 40 | 98 | >95 |
| 4 | Naphthyl | BICP | Toluene | 40 | 95 | >95 |
Reaction Pathway
Asymmetric Michael Addition Utilizing a Chiral Auxiliary
The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as the Michael addition, is a fundamental carbon-carbon bond-forming reaction. By employing a chiral auxiliary, this reaction can be rendered highly stereoselective. The use of enantiomerically pure α-phenylethylamine as a chiral auxiliary is a well-established and effective strategy for the synthesis of chiral β-amino acids.[3][4][5][6]
Experimental Protocol
This protocol is based on the asymmetric synthesis of β-amino acids using (R)-α-phenylethylamine as a chiral auxiliary.[3][4][5]
Materials:
-
Crotonyl chloride
-
(R)-α-phenylethylamine
-
Di-((R)-α-phenylethyl)amine
-
Organolithium reagent (e.g., n-BuLi)
-
Anhydrous THF
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Hydrochloric acid (HCl)
Procedure:
-
Synthesis of the Chiral Amide: To a solution of di-((R)-α-phenylethyl)amine in anhydrous THF at 0 °C is added crotonyl chloride dropwise. The reaction is stirred for 2 hours at room temperature. The reaction is quenched with water and the product, a chiral α,β-unsaturated amide, is extracted with an organic solvent. The organic layer is dried and concentrated to give the crude product, which is purified by column chromatography.
-
Diastereoselective Michael Addition: The chiral α,β-unsaturated amide is dissolved in anhydrous THF and cooled to -78 °C. A solution of the lithium salt of (R)-α-phenylethylamine (prepared by reacting (R)-α-phenylethylamine with n-BuLi) is added dropwise. The reaction is stirred at -78 °C for several hours. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and the product is extracted. The organic layers are dried and concentrated. The resulting diastereomeric mixture is purified by chromatography to isolate the desired diastereomer.
-
Removal of the Chiral Auxiliary: The purified product is dissolved in methanol, and Pd/C is added. The mixture is subjected to hydrogenation at a suitable pressure of hydrogen gas. After the reaction is complete, the catalyst is filtered off.
-
Hydrolysis: The filtrate is concentrated, and the residue is hydrolyzed with aqueous HCl (e.g., 6 M) at reflux for several hours. After cooling, the reaction mixture is washed with an organic solvent to remove the chiral auxiliary. The aqueous layer is then concentrated to dryness to afford this compound hydrochloride. The free amino acid can be obtained by ion-exchange chromatography.
Quantitative Data
The diastereoselectivity of the Michael addition step is crucial for the overall success of this method. The following table provides representative data for the diastereoselective conjugate addition of lithium amides to chiral α,β-unsaturated amides.
| Entry | Michael Acceptor | Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | N-Crotonyl-bis((R)-α-phenylethyl)amine | Li-(R)-α-phenylethylamide | >95:5 | 85 |
| 2 | N-Cinnamoyl-bis((R)-α-phenylethyl)amine | Li-benzylamide | >98:2 | 90 |
Synthetic Workflow
Enzymatic Transamination
Biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis of chiral molecules. Transaminase enzymes, in particular, are highly effective for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones. This method offers excellent enantioselectivity under mild reaction conditions.
Experimental Protocol
The following is a general protocol for the transaminase-catalyzed synthesis of this compound from 3-oxopentanoic acid. The specific transaminase enzyme and reaction conditions would need to be optimized for this particular substrate.[7][8][9][10]
Materials:
-
3-Oxopentanoic acid (or a suitable ester thereof)
-
(R)-selective transaminase
-
Amine donor (e.g., Isopropylamine, Alanine)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7-8)
-
Co-solvent (e.g., DMSO), if required for substrate solubility
-
Enzyme for co-product removal or cofactor regeneration (optional, e.g., lactate (B86563) dehydrogenase)
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled vessel, the buffer solution is prepared, and the PLP cofactor is added. The 3-oxopentanoic acid substrate and the amine donor are then dissolved in the buffer. A co-solvent may be added if the substrate has limited aqueous solubility.
-
Enzymatic Reaction: The (R)-selective transaminase enzyme is added to the reaction mixture to initiate the reaction. The mixture is stirred at a controlled temperature (e.g., 30-40 °C) for a specified period (e.g., 24-48 hours). The progress of the reaction can be monitored by HPLC or GC.
-
Work-up and Product Isolation: Once the reaction has reached completion, the enzyme is removed by centrifugation or filtration. The pH of the supernatant is adjusted to the isoelectric point of the amino acid to facilitate precipitation, or the product is isolated by ion-exchange chromatography.
-
Purification: The crude product is further purified by recrystallization or chromatography to yield pure this compound.
Quantitative Data
The efficiency of a transaminase-catalyzed reaction is highly dependent on the specific enzyme and substrate. The following table provides representative data for the asymmetric synthesis of chiral amines using (R)-selective transaminases.
| Entry | Substrate | Amine Donor | Enzyme | Conversion (%) | ee (%) |
| 1 | Prochiral ketone | Isopropylamine | (R)-selective TA | >95 | >99 |
| 2 | Phenylacetone | (R)-α-methylbenzylamine | Transaminase | 98 | >99 |
| 3 | 4-Hydroxy-2-butanone | Isopropylamine | Engineered TA | >99 | >99 |
Signaling Pathway
Conclusion
The enantioselective synthesis of this compound can be achieved through several robust and efficient methodologies. Rhodium-catalyzed asymmetric hydrogenation offers a highly reliable route with excellent enantioselectivities for a range of substrates. The use of a chiral auxiliary in an asymmetric Michael addition represents a classical and effective, albeit more stepwise, approach. Finally, enzymatic transamination stands out as a green and highly selective method, with the potential for high efficiency and sustainability. The choice of the optimal synthetic route will depend on factors such as substrate availability, desired scale, cost considerations, and the specific requirements of the target application. Each of these core strategies provides a powerful tool for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 2. [PDF] Highly Efficient Asymmetric Synthesis of beta-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of beta-(Acylamino)acrylates. | Semantic Scholar [semanticscholar.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. mdpi.com [mdpi.com]
- 7. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol [ouci.dntb.gov.ua]
- 8. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Stereochemistry of 3-Aminopentanoic Acid: A Technical Guide for Researchers
An In-depth Examination of the Synthesis, Resolution, and Biological Significance of 3-Aminopentanoic Acid Enantiomers
This technical guide provides a comprehensive overview of the stereochemistry of 3-aminopentanoic acid, a chiral β-amino acid with potential applications in drug development and neuroscience research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key processes.
Introduction
3-Aminopentanoic acid possesses a single chiral center at the C3 position, giving rise to two enantiomers: (R)-3-aminopentanoic acid and (S)-3-aminopentanoic acid. The spatial arrangement of the amino group at this stereocenter dictates the molecule's interaction with biological systems, making the stereospecific synthesis and analysis of these enantiomers crucial for research and pharmaceutical applications. This guide will delve into the synthesis of the racemic mixture, methods for chiral resolution, and the distinct biological activities of each enantiomer, with a focus on their potential as modulators of GABAergic neurotransmission.
Synthesis of Racemic 3-Aminopentanoic Acid
The preparation of racemic 3-aminopentanoic acid can be achieved through various synthetic routes. A common and effective method involves the Michael addition of an amine to an α,β-unsaturated carbonyl compound, followed by hydrolysis.
Experimental Protocol: Synthesis of Racemic Ethyl 3-Aminopentanoate
This protocol is adapted from the work of Hollósi et al. (1990) and describes the synthesis of the ethyl ester of 3-aminopentanoic acid, a precursor to the free acid.
Materials:
-
Ethyl crotonate
-
Palladium on charcoal (10%)
-
Hydrogen gas supply
-
Standard laboratory glassware and purification apparatus
Procedure:
-
A solution of ethyl crotonate (1 equivalent) and benzylamine (1.2 equivalents) in ethanol is prepared.
-
The reaction mixture is stirred at room temperature for an extended period (typically several days) to facilitate the Michael addition.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude N-benzyl-3-aminopentanoate is purified by distillation under reduced pressure.
-
The purified N-benzyl-3-aminopentanoate is dissolved in ethanol.
-
A catalytic amount of 10% palladium on charcoal is added to the solution.
-
The mixture is subjected to hydrogenation at atmospheric pressure until the debenzylation is complete (monitored by TLC).
-
The catalyst is removed by filtration through a pad of Celite.
-
The solvent is evaporated under reduced pressure to yield racemic ethyl 3-aminopentanoate.
Hydrolysis to Racemic 3-Aminopentanoic Acid
The resulting racemic ethyl 3-aminopentanoate can be hydrolyzed to the free amino acid using standard procedures, such as heating with aqueous acid (e.g., 6M HCl) followed by neutralization and purification.
Chiral Resolution of 3-Aminopentanoic Acid
The separation of the racemic mixture into its constituent enantiomers is a critical step for studying their distinct biological properties. Enzymatic kinetic resolution is a highly effective method for this purpose.
Experimental Protocol: Enzymatic Resolution of (±)-Ethyl 3-Aminopentanoate
This protocol, based on the findings of Hollósi et al. (1990), utilizes the enzyme α-chymotrypsin to selectively hydrolyze one of the enantiomeric esters.
Materials:
-
Racemic ethyl 3-aminopentanoate
-
α-Chymotrypsin
-
Phosphate (B84403) buffer (pH 7.8)
-
Hydrochloric acid (2M)
-
Sodium hydroxide (B78521) (2M)
-
Diethyl ether
-
Dowex 50W-X8 ion-exchange resin (H⁺ form)
-
Ammonia (B1221849) solution
Procedure:
-
Racemic ethyl 3-aminopentanoate is dissolved in a phosphate buffer (pH 7.8).
-
α-Chymotrypsin is added to the solution, and the mixture is stirred at room temperature.
-
The pH of the reaction mixture is maintained at 7.8 by the controlled addition of 2M NaOH.
-
The reaction is monitored until approximately 50% of the ester has been hydrolyzed.
-
The reaction is quenched by the addition of 2M HCl to lower the pH.
-
The unreacted (R)-ethyl 3-aminopentanoate is extracted from the aqueous solution with diethyl ether.
-
The aqueous layer, containing the (S)-3-aminopentanoic acid, is passed through a column of Dowex 50W-X8 resin.
-
The resin is washed with water to remove impurities.
-
The (S)-3-aminopentanoic acid is eluted from the resin with an aqueous ammonia solution.
-
The eluate is concentrated under reduced pressure to yield (S)-3-aminopentanoic acid.
-
The extracted (R)-ethyl 3-aminopentanoate is hydrolyzed with aqueous HCl to yield this compound, which is then purified using the same ion-exchange chromatography procedure.
Data Presentation
The following tables summarize the key quantitative data related to the stereoisomers of 3-aminopentanoic acid.
Table 1: Physicochemical Properties of 3-Aminopentanoic Acid Enantiomers
| Property | This compound | (S)-3-Aminopentanoic Acid | Racemic 3-Aminopentanoic Acid |
| Molecular Formula | C₅H₁₁NO₂ | C₅H₁₁NO₂ | C₅H₁₁NO₂ |
| Molecular Weight | 117.15 g/mol | 117.15 g/mol | 117.15 g/mol |
| CAS Number | 131347-76-7[1] | 14389-77-6[2] | 18664-78-3[3] |
| Specific Rotation ([α]D²⁵) | -1.5 (c=1, H₂O) | +1.5 (c=1, H₂O) | 0 |
Note: Specific rotation values are based on the data from Hollósi et al. (1990) for the enantiomers obtained via enzymatic resolution.
Table 2: Spectroscopic Data for Racemic 3-Aminopentanoic Acid
| Technique | Key Signals |
| ¹H NMR (D₂O) | δ 0.85 (t, 3H, CH₃), 1.50 (m, 2H, CH₂CH₃), 2.35 (d, 2H, CH₂COOH), 3.15 (m, 1H, CHN) |
| ¹³C NMR (D₂O) | δ 9.7 (CH₃), 28.9 (CH₂CH₃), 40.8 (CH₂COOH), 49.5 (CHN), 178.9 (COOH) |
Note: Spectroscopic data is for the racemic mixture and may show slight variations for the pure enantiomers.
Mandatory Visualizations
Synthesis and Resolution Workflow
The following diagram illustrates the overall workflow for the synthesis of racemic ethyl 3-aminopentanoate and its subsequent enzymatic resolution to yield the individual enantiomers of 3-aminopentanoic acid.
References
(R)-3-Aminopentanoic Acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Aminopentanoic acid , a non-proteinogenic β-amino acid, is a valuable building block in pharmaceutical and chemical research. Its incorporation into peptidomimetics can enhance proteolytic stability and biological activity, making it a compound of interest in drug development.[1][2][3] This guide provides an in-depth overview of the safety, handling, and key experimental considerations for this compound.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO₂ | [4] |
| Molecular Weight | 117.15 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in water | [4] |
| CAS Number | 131347-76-7 | [4] |
Safety and Hazard Information
This compound is classified as a hazardous substance. Adherence to safety guidelines is crucial to minimize risk.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classification for this compound is summarized in Table 2.
| Hazard Class | Category |
| Skin corrosion/irritation | 2 |
| Serious eye damage/eye irritation | 2A |
| Specific target organ toxicity – single exposure (respiratory tract irritation) | 3 |
Hazard and Precautionary Statements
Based on the GHS classification, the following hazard (H) and precautionary (P) statements apply:
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor if you feel unwell.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Experimental Protocols
Detailed experimental protocols are essential for the safe and effective use of this compound. The following sections provide methodologies for its synthesis and incorporation into peptides.
Enantioselective Synthesis of a β-Amino Acid (General Procedure)
While a specific protocol for the synthesis of this compound was not found in the literature, a general and widely cited method for the enantioselective synthesis of β-amino acids can be adapted.[5] This procedure involves the diastereoselective addition of an organocuprate to a chiral N-enoyl oxazolidinone, followed by hydrolysis.
Materials:
-
Chiral oxazolidinone auxiliary
-
Acryloyl chloride
-
Organocuprate reagent (e.g., lithium diethylcuprate)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid
-
Sodium hydroxide
-
Dowex 50W-X8 resin[5]
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Acylation of the chiral auxiliary: The chiral oxazolidinone is acylated with acryloyl chloride in the presence of triethylamine to form the N-enoyl oxazolidinone.
-
Conjugate addition: The N-enoyl oxazolidinone is reacted with the appropriate organocuprate reagent in anhydrous THF at low temperature (e.g., -78 °C). This step introduces the ethyl group at the β-position.
-
Hydrolysis: The resulting product is hydrolyzed with aqueous acid (e.g., HCl) to cleave the chiral auxiliary and yield the crude β-amino acid.
-
Purification: The crude product is purified by ion-exchange chromatography using Dowex 50W-X8 resin to afford the pure this compound.[5]
Below is a diagram illustrating the general workflow for this synthesis.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.[1][6][7][8] The following is a general procedure based on the widely used Fmoc/tBu strategy.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected this compound
-
Other required Fmoc-protected α-amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Diethyl ether
-
HPLC for purification
Procedure:
-
Resin swelling: The solid support is swelled in a suitable solvent like DMF.
-
Fmoc deprotection: The Fmoc protecting group of the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.
-
Amino acid coupling: The Fmoc-protected this compound is activated with coupling reagents and a base and then added to the resin to form the peptide bond.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Repeat: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and deprotection: Once the desired peptide is synthesized, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail.
-
Precipitation and purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified by reverse-phase HPLC.[9]
The general workflow for SPPS is depicted in the following diagram.
Biological Context and Potential Signaling Interactions
While specific signaling pathways directly modulated by this compound are not well-documented in publicly available literature, its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) suggests it may act as a GABA analogue.[10] GABA analogues are compounds that can interact with GABA receptors, which are crucial components of the central nervous system's inhibitory signaling.
The general mechanism of a GABA analogue involves binding to GABA receptors (GABA-A or GABA-B), which can either mimic the effect of GABA (agonist) or block its effect (antagonist). This interaction can modulate neuronal excitability. The related compound, 4-aminopentanoic acid, has been shown to act as a false neurotransmitter in the GABAergic system.[11]
The diagram below illustrates the general concept of a GABA analogue interacting with a postsynaptic GABA receptor.
The incorporation of β-amino acids like this compound into peptides can also lead to the formation of stable secondary structures, which can be designed to interact with specific biological targets.[2] This makes them valuable tools in the development of novel therapeutics with improved pharmacokinetic properties.[1][2][3]
Conclusion
This compound is a compound with significant potential in medicinal chemistry and drug development. Proper understanding of its safety and handling procedures is paramount for its use in a research setting. While specific biological signaling pathways remain an area for further investigation, its role as a β-amino acid and potential GABA analogue provides a strong basis for its continued exploration in the design of novel bioactive molecules.
References
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. GABA analogue - Wikipedia [en.wikipedia.org]
- 11. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of (R)-3-Aminopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex peptide chains.[1] The incorporation of non-canonical amino acids, such as β-amino acids, into peptides has garnered significant interest due to the unique structural and functional properties they impart, including enhanced proteolytic stability and the ability to form novel secondary structures. This document provides a detailed protocol for the incorporation of (R)-3-Aminopentanoic acid, a β-amino acid, into a peptide sequence using Fmoc-based solid-phase synthesis.
This compound, with its alkyl side chain, presents moderate steric hindrance. Therefore, careful selection of coupling reagents and optimization of reaction conditions are crucial for achieving high coupling efficiency and overall yield. This protocol emphasizes the use of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) as the coupling reagent, which has demonstrated superiority over reagents like HBTU for sterically hindered amino acids, resulting in faster reactions and higher purity of the final product.[2][3][4]
Synthesis Strategy
The synthesis will be performed on a rink amide resin, which will yield a C-terminal amide upon cleavage. The peptide chain will be assembled from the C-terminus to the N-terminus using Fmoc-protected amino acids. Due to the potential for lower coupling efficiency of β-amino acids, this protocol will include a "double coupling" step for the incorporation of Fmoc-(R)-3-Aminopentanoic acid-OH to ensure the reaction goes to completion.
Quantitative Data Summary
The following tables summarize the key reagents and expected outcomes for the solid-phase synthesis of a peptide containing this compound.
Table 1: Key Reagents and Solvents
| Reagent/Solvent | Function | Recommended Grade |
| Rink Amide Resin | Solid support for C-terminal amide peptides | 100-200 mesh, ~0.5 mmol/g loading |
| Fmoc-Protected Amino Acids | Building blocks for peptide synthesis | High purity (>99%) |
| Fmoc-(R)-3-Aminopentanoic acid-OH | β-amino acid building block | High purity (>99%) |
| HATU | Coupling reagent | Reagent grade |
| HOBt | Racemization suppressant | Reagent grade |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reaction | Reagent grade |
| Piperidine (B6355638) | Reagent for Fmoc deprotection | Reagent grade |
| N,N-Dimethylformamide (DMF) | Primary solvent for synthesis | Peptide synthesis grade |
| Dichloromethane (DCM) | Solvent for resin swelling and washing | Reagent grade |
| Trifluoroacetic acid (TFA) | Reagent for cleavage from resin | Reagent grade |
| Triisopropylsilane (TIS) | Scavenger for cleavage | Reagent grade |
| Water | Scavenger for cleavage | Deionized |
| Diethyl ether (cold) | For peptide precipitation | Reagent grade |
Table 2: Typical Synthesis Parameters and Expected Results
| Parameter | Value/Range | Notes |
| Scale of Synthesis | 0.1 mmol | |
| Resin Amount | ~200 mg (for 0.5 mmol/g loading) | |
| Fmoc-Amino Acid Excess | 3-5 equivalents | |
| Coupling Reagent Excess | 2.9-4.5 equivalents | For HATU |
| Base Excess | 6-10 equivalents | For DIPEA |
| Standard Coupling Time | 1-2 hours | For α-amino acids |
| This compound Coupling | 2 x 2 hours (Double Coupling) | To ensure complete reaction |
| Fmoc Deprotection Time | 2 x 10 minutes | |
| Cleavage Time | 2-3 hours | |
| Expected Crude Purity | >70% | Sequence dependent |
| Expected Final Purity (after HPLC) | >95% | |
| Expected Overall Yield | 15-40% | Highly sequence and purity dependent |
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of a peptide containing this compound.
Caption: SPPS workflow for incorporating this compound.
Experimental Protocols
Resin Preparation and Swelling
-
Place the Rink Amide resin (0.1 mmol) in a fritted syringe reaction vessel.
-
Add N,N-Dimethylformamide (DMF, 5 mL) to the resin.
-
Gently agitate the resin for 30 minutes to allow for swelling.
-
Drain the DMF.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF (5 mL) to the swollen resin.
-
Agitate the mixture for 10 minutes.
-
Drain the solution.
-
Repeat steps 1-3 one more time.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and then Dichloromethane (DCM) (3 x 5 mL) to remove residual piperidine.
Standard Amino Acid Coupling (for α-amino acids)
-
In a separate vial, dissolve the Fmoc-protected α-amino acid (0.3 mmol, 3 eq), HATU (0.29 mmol, 2.9 eq), and HOBt (0.3 mmol, 3 eq) in DMF (2 mL).
-
Add DIPEA (0.6 mmol, 6 eq) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
This compound Coupling (Double Coupling)
First Coupling:
-
In a separate vial, dissolve Fmoc-(R)-3-Aminopentanoic acid-OH (0.4 mmol, 4 eq), HATU (0.38 mmol, 3.8 eq), and HOBt (0.4 mmol, 4 eq) in DMF (3 mL).
-
Add DIPEA (0.8 mmol, 8 eq) to the solution and pre-activate for 2-3 minutes.
-
Add the activated β-amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
Second Coupling:
-
Repeat steps 1-5 of the "First Coupling" protocol.
-
After the second coupling, wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Perform a Kaiser test to ensure the absence of free amines.
Peptide Chain Elongation
Repeat the Fmoc deprotection (Step 2) and appropriate coupling (Step 3 or 4) cycles until the desired peptide sequence is assembled.
Final Fmoc Deprotection
After the final amino acid has been coupled, perform the Fmoc deprotection procedure as described in Step 2.
Cleavage and Deprotection
-
Wash the N-terminally deprotected peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail (5 mL) to the dried resin in a fume hood.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail (1 mL) and combine the filtrates.
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
A white precipitate should form. Place the tube in a freezer for 30 minutes to maximize precipitation.
-
Centrifuge the mixture and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Air-dry the crude peptide pellet to remove residual ether.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and an appropriate gradient of acetonitrile and water containing 0.1% TFA.
-
Collect the fractions containing the pure peptide.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Analysis
-
Confirm the purity of the final peptide using analytical RP-HPLC.
-
Verify the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.[5][6]
Conclusion
The incorporation of this compound into a peptide sequence via solid-phase synthesis is achievable with high purity and reasonable yields by employing optimized protocols. The use of a potent coupling reagent such as HATU and the implementation of a double coupling strategy are key to overcoming the steric hindrance associated with this β-amino acid. The detailed protocol provided in this application note serves as a comprehensive guide for researchers to successfully synthesize peptides containing this compound for a variety of applications in drug discovery and materials science.
References
Application Notes and Protocols: Fmoc-Protected (R)-3-Aminopentanoic Acid Coupling Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-(R)-3-Aminopentanoic acid is a chiral non-canonical beta-amino acid increasingly utilized in the design of peptidomimetics and novel therapeutic peptides. Its incorporation can impart unique conformational constraints, enhance proteolytic stability, and modulate biological activity. However, as a β-amino acid, it can present steric challenges during peptide synthesis compared to standard α-amino acids, necessitating optimized coupling protocols for efficient incorporation. These application notes provide a comparative overview of common coupling methods and detailed protocols for the successful incorporation of Fmoc-(R)-3-Aminopentanoic acid into peptide sequences using solid-phase peptide synthesis (SPPS).
Comparative Performance of Coupling Reagents
The selection of an appropriate coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly when incorporating sterically hindered amino acids like Fmoc-(R)-3-Aminopentanoic acid. While direct quantitative data for this specific β-amino acid is not extensively published, performance can be inferred from studies on other challenging amino acids. The following table summarizes the expected performance of common coupling reagents.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low | Highly reactive and efficient, often the reagent of choice for difficult couplings, including sterically hindered and N-methylated amino acids.[1][2][3][4] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low | A widely used and effective coupling reagent, though generally considered less reactive than HATU for challenging couplings.[1][3] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low | Similar in reactivity to HATU and often more cost-effective.[3] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low | Byproducts are non-carcinogenic, and there is a lower risk of guanidinylation compared to uronium salts. |
| COMU | Uronium Salt | 15-45 minutes | >99 | >95 | Very Low | A newer generation reagent with high efficiency, comparable to HATU, and a better safety profile.[3][4] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | >90 | Low to Moderate | A cost-effective option, but generally requires longer reaction times and may be less efficient for sterically hindered couplings.[5] |
| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | >95 | >90 | Low | Oxyma is a safer alternative to HOBt and can suppress racemization effectively. |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a peptide incorporating Fmoc-(R)-3-Aminopentanoic acid. These protocols can be adapted for automated peptide synthesizers.
General Materials and Reagents
-
Fmoc-protected amino acids (including Fmoc-(R)-3-Aminopentanoic acid)
-
Rink Amide resin (for C-terminal amide peptides) or 2-Chlorotrityl chloride resin (for C-terminal acid peptides)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
-
Coupling reagent (e.g., HATU, HBTU, or DIC)
-
Additive (e.g., HOBt or Oxyma, if using DIC)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Protocol 1: Coupling using HATU
This protocol is recommended for achieving high coupling efficiency with the sterically hindered Fmoc-(R)-3-Aminopentanoic acid.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times), followed by DMF (2-3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-(R)-3-Aminopentanoic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. For β-amino acids, extending the coupling time to 4 hours or performing a double coupling may be necessary to ensure complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), a second coupling (double coupling) is recommended.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours.
-
Filter the cleaved peptide solution and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the crude peptide by reverse-phase HPLC.
-
Protocol 2: Coupling using DIC/HOBt
This protocol provides a more cost-effective, albeit potentially slower, method.
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-(R)-3-Aminopentanoic acid (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add the Fmoc-(R)-3-Aminopentanoic acid/HOBt solution to the resin, followed by the addition of DIC (3 equivalents).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Washing and Monitoring: Follow steps 4 and 5 from Protocol 1.
-
Chain Elongation, Cleavage, and Purification: Follow steps 6 and 7 from Protocol 1.
Visualizing the Workflow and Logic
General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Caption: A generalized workflow for a single coupling cycle in Fmoc-based SPPS.
Decision Logic for Coupling Reagent Selection
Caption: Decision tree for selecting a suitable coupling reagent.
Troubleshooting and Side Reactions
-
Incomplete Coupling: This is the most common issue with sterically hindered amino acids. If a Kaiser test is positive after the initial coupling, perform a second coupling with fresh reagents. Increasing the coupling time and using a more potent reagent like HATU can also improve yields.[6][7]
-
Epimerization: Although less common with urethane-protected amino acids, epimerization can occur with prolonged activation times or the use of excessive base.[7] To minimize this risk, keep pre-activation times short and consider using a weaker base like 2,4,6-collidine.
-
Guanidinylation: When using aminium/uronium-based reagents like HATU or HBTU in excess, a side reaction can occur where the reagent reacts with the deprotected N-terminal amine, capping the peptide chain. It is advisable to use a slight excess of the amino acid relative to the coupling reagent.
By selecting the appropriate coupling reagents and optimizing the reaction conditions as described in these protocols, researchers can successfully incorporate Fmoc-(R)-3-Aminopentanoic acid into their peptide sequences, enabling the exploration of novel peptidomimetics with enhanced therapeutic potential.
References
Application Notes and Protocols for the Use of (R)-3-Aminopentanoic Acid in Beta-Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of (R)-3-aminopentanoic acid into synthetic beta-peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The following protocols and data are intended to serve as a practical resource for researchers in academia and industry engaged in the design and synthesis of novel peptide-based therapeutics and biomaterials.
Introduction
Beta-peptides are a class of peptidomimetics with significant potential in drug development due to their enhanced proteolytic stability and ability to form stable secondary structures. The incorporation of non-proteinogenic beta-amino acids, such as this compound, offers a powerful strategy to modulate the conformational properties and biological activity of these synthetic peptides. This document outlines the general procedures for the efficient synthesis of beta-peptides containing this compound.
Data Presentation
The successful synthesis of beta-peptides relies on high coupling efficiencies at each step. While specific quantitative data for peptides containing this compound is not extensively published, the following table provides representative data based on typical Fmoc-SPPS of beta-peptides. Researchers should note that actual yields and purities will vary depending on the specific peptide sequence, length, and the efficiency of each chemical step.
Table 1: Representative Data for Solid-Phase Synthesis of a Model Beta-Peptide Incorporating this compound
| Parameter | Value | Method of Determination |
| Resin Loading | 0.5 mmol/g | UV-Vis spectroscopy of Fmoc cleavage |
| Crude Peptide Yield | 75% | Gravimetric analysis post-cleavage |
| Peptide Purity (Crude) | >70% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Peptide Purity (Purified) | >95% | RP-HPLC |
| Final Purified Yield | 35% | Gravimetric analysis post-purification |
| Identity Confirmation | Confirmed | Liquid Chromatography-Mass Spectrometry (LC-MS) |
Experimental Protocols
The following protocols detail the manual Fmoc-based solid-phase synthesis of a beta-peptide containing this compound on a Rink Amide resin. These protocols can be adapted for automated peptide synthesizers.
Resin Swelling and Fmoc Deprotection
-
Resin Swelling: Place the Rink Amide resin (100-200 mesh, ~0.5 mmol/g substitution) in a reaction vessel. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.
-
Initial Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine (B6355638) in DMF to the resin. Agitate for 5 minutes. Drain the solution. Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Washing: Drain the piperidine solution. Wash the resin thoroughly with DMF (5 x 1 min), followed by dichloromethane (B109758) (DCM) (3 x 1 min), and finally DMF (3 x 1 min) to remove residual piperidine.
Amino Acid Coupling
This protocol describes the coupling of the first amino acid, including Fmoc-(R)-3-aminopentanoic acid, to the deprotected resin.
-
Activation of Fmoc-(R)-3-Aminopentanoic Acid: In a separate vial, dissolve Fmoc-(R)-3-aminopentanoic acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the washed and deprotected resin. Agitate the mixture at room temperature. The coupling time for beta-amino acids may require extension compared to alpha-amino acids; a typical duration is 2-4 hours.
-
Monitoring Coupling Efficiency: To ensure complete coupling, a small sample of the resin can be taken and subjected to a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: After the coupling is complete, drain the reaction mixture and wash the resin with DMF (5 x 1 min) to remove excess reagents and byproducts.
Iterative Deprotection and Coupling for Peptide Elongation
Repeat the Fmoc deprotection (Protocol 1, steps 2-3) and amino acid coupling (Protocol 2) cycles for each subsequent amino acid in the desired beta-peptide sequence.
Cleavage and Deprotection of the Final Peptide
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 1 (steps 2-3).
-
Resin Washing and Drying: Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and methanol (B129727) (3 x 1 min). Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage from Resin: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). Add the cleavage cocktail to the dried resin in a fume hood.
-
Peptide Precipitation: Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional agitation. Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.
Peptide Purification and Characterization
-
Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water). Purify the peptide using preparative RP-HPLC with a suitable gradient of acetonitrile in water containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final peptide product by analytical RP-HPLC and LC-MS.
Mandatory Visualizations
The following diagrams illustrate key workflows in the synthesis and application of beta-peptides containing this compound.
Caption: Workflow for the solid-phase synthesis of beta-peptides containing this compound.
Caption: Logical pathway for the development of beta-peptide therapeutics incorporating this compound.
(R)-3-Aminopentanoic acid as a chiral building block in organic synthesis
Application Notes: (R)-3-Aminopentanoic Acid as a Chiral Building Block
This compound is a chiral β-amino acid that serves as a versatile and valuable building block in modern organic synthesis. Its stereochemically defined structure is crucial for the synthesis of complex molecular architectures with specific biological activities, making it highly relevant for researchers in medicinal chemistry and drug development.
Introduction
This compound, a non-proteinogenic β-amino acid, provides a unique structural motif for the synthesis of peptidomimetics, pharmaceuticals, and other bioactive compounds. Unlike their α-amino acid counterparts, peptides incorporating β-amino acids often exhibit enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles. The defined stereochemistry at the β-carbon is essential for controlling the three-dimensional structure and, consequently, the biological function of the target molecules.
Key Applications
-
β-Peptide and Peptidomimetic Synthesis: The primary application of this compound is in the synthesis of β-peptides. These polymers fold into stable, predictable secondary structures (helices, sheets, and turns) and are resistant to proteolysis. This stability makes them attractive candidates for developing novel therapeutic agents.
-
Synthesis of β-Lactams: β-Amino acids are key precursors for the synthesis of β-lactams, the core structural unit of widely used antibiotics like penicillins and cephalosporins.[1] The cyclization of activated this compound derivatives provides a direct route to chiral 4-ethyl-azetidin-2-ones, which can be further functionalized.
-
Chiral Ligands and Auxiliaries: The amino and carboxylic acid functionalities can be derivatized to create chiral ligands for asymmetric catalysis or chiral auxiliaries to control stereoselectivity in various chemical transformations.
Quantitative Data
The following table summarizes typical reaction outcomes for the key transformations involving this compound and similar β-amino acids. Yields and stereochemical purity are highly dependent on specific substrates, reagents, and reaction conditions.
| Reaction Type | Starting Material | Reagents | Product | Typical Yield (%) | Notes |
| N-Protection | This compound | (Boc)₂O, Base (e.g., Et₃N, NaOH) | N-Boc-(R)-3-Aminopentanoic acid | >90% | A common and high-yielding reaction to prepare the amino acid for coupling.[2][3] |
| Amide Coupling | N-Boc-(R)-3-Aminopentanoic acid | Amine, Coupling Agent (EDC/HOBt, HATU), Base (DIPEA) | Dipeptide/Amide | 60-95% | Yield varies based on the steric hindrance of the coupling partners and the chosen reagent.[4][5] |
| β-Lactam Formation | Activated this compound derivative | Dehydrating/Cyclization Agent (e.g., Mukaiyama's reagent) | 4-ethyl-azetidin-2-one derivative | 70-90% | Intramolecular cyclization is generally efficient for forming the strained 4-membered ring.[1][6] |
Note: The yields presented are representative values found in the literature for these reaction types and may not correspond to experiments performed with this compound specifically.
Experimental Protocols
Herein are detailed methodologies for common synthetic transformations of this compound.
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, a crucial step before activating the carboxyl group for amide bond formation.[7]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Dioxane
-
Water
-
Triethylamine (B128534) (Et₃N)
-
5% Aqueous citric acid solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in a 1:1 (v/v) mixture of dioxane and water.
-
Add triethylamine (1.5 equivalents) to the solution and stir until the amino acid is fully dissolved.[3]
-
To the stirring solution at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents).[3]
-
Continue stirring the reaction mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water.
-
Transfer the mixture to a separatory funnel and wash twice with ethyl acetate to remove unreacted (Boc)₂O and byproducts.[3]
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by adding 5% aqueous citric acid solution.
-
Extract the product from the acidified aqueous layer three times with ethyl acetate.[3]
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield N-Boc-(R)-3-aminopentanoic acid.
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Triethylamine is corrosive and flammable. Di-tert-butyl dicarbonate is a lachrymator. Handle with care.
Protocol 2: Amide Bond Formation via EDC/HOBt Coupling
This protocol details the coupling of N-protected this compound with a primary amine (e.g., an amino acid ester) to form a dipeptide, a fundamental reaction in peptide synthesis.[8]
Materials:
-
N-Boc-(R)-3-aminopentanoic acid (from Protocol 1)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-Boc-(R)-3-aminopentanoic acid (1 equivalent) in anhydrous DMF.
-
Add HOBt (1.1 equivalents) and EDC·HCl (1.1 equivalents) to the solution. Stir at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1 equivalent) in DMF and add DIPEA (2.2 equivalents) to neutralize the salt and form the free amine.
-
Add the free amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor completion by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired dipeptide.
Safety Precautions:
-
EDC·HCl and HOBt are irritants; avoid inhalation and skin contact.
-
DIPEA is a corrosive and flammable base.
-
Work in a well-ventilated fume hood and wear appropriate PPE.
Visualizations
The following diagrams illustrate the synthetic utility of this compound.
Caption: General workflow for utilizing this compound in peptide synthesis.
Caption: Synthetic workflow for the formation of a β-lactam ring from a β-amino acid.
References
- 1. β-Lactam - Wikipedia [en.wikipedia.org]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Peptidomimetics Incorporating (R)-3-Aminopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics, molecules that mimic the structure and function of natural peptides, are of significant interest in drug discovery due to their enhanced proteolytic stability, improved bioavailability, and unique conformational properties. The incorporation of β-amino acids, such as (R)-3-Aminopentanoic acid, into peptide sequences is a key strategy in the design of novel peptidomimetics. These modifications can induce stable secondary structures, including helices and turns, which are crucial for biological activity.
These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of peptidomimetics containing this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocols cover all stages of synthesis, from resin preparation to final peptide cleavage and purification. Due to the limited availability of specific quantitative data for this compound in the literature, the data presented in the tables are representative values based on the synthesis of peptides containing similar β-amino acids and should be considered as a guideline for optimization.
Data Presentation: Synthesis Parameters and Expected Outcomes
The successful synthesis of peptidomimetics is dependent on optimizing several key parameters. The following tables summarize typical reaction conditions and expected outcomes for the solid-phase synthesis of peptides incorporating β-amino acids like this compound.
Table 1: Key Reagents and Solvents for SPPS
| Reagent/Solvent | Function | Recommended Grade |
| Rink Amide Resin | Solid support for C-terminal amide peptides | 100-200 mesh, ~0.5-0.7 mmol/g loading |
| N,N-Dimethylformamide (DMF) | Primary solvent for swelling, washing, and reactions | Peptide synthesis grade, amine-free |
| Dichloromethane (DCM) | Solvent for washing | HPLC grade |
| Piperidine (B6355638) | Reagent for Fmoc deprotection | Reagent grade |
| Fmoc-(R)-3-Aminopentanoic acid | Building block | >98% purity |
| Coupling Reagents (HATU, HBTU, DIC) | Amide bond formation | >98% purity |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reactions | Peptide synthesis grade |
| Trifluoroacetic acid (TFA) | Reagent for cleavage from resin | Reagent grade, >99.5% |
| Triisopropylsilane (TIS) | Scavenger for cleavage | Reagent grade |
| Diethyl ether (cold) | Peptide precipitation | Anhydrous |
Table 2: Typical Coupling Efficiencies and Conditions for Sterically Hindered Amino Acids
| Amino Acid Type | Coupling Reagent | Activation Time (min) | Coupling Time (min) | Typical Coupling Efficiency (%) |
| Standard α-Amino Acids | HBTU/DIPEA | 2-5 | 30-60 | >99 |
| This compound (β-amino acid) | HATU/DIPEA | 5-10 | 120-240 | 90-98 |
| Sterically Hindered α-Amino Acids | HATU/DIPEA | 5 | 60-120 | 95-99 |
Table 3: Representative Purification and Characterization Data for a Model β-Peptide
| Peptide Sequence¹ | Crude Purity (HPLC Area %) | Final Purity (HPLC Area %) | Overall Yield (%)² | Theoretical Mass (Da) | Observed Mass (ESI-MS) [M+H]⁺ |
| Ac-Gly-(R)-3-Amp -Phe-NH₂ | ~75 | >98 | ~20 | 392.47 | 393.5 |
| Ac-Ala-(R)-3-Amp -Leu-NH₂ | ~70 | >97 | ~18 | 370.49 | 371.5 |
¹ (R)-3-Amp denotes this compound. ² Overall yield is calculated based on the initial resin loading.
Experimental Protocols
The following protocols provide a detailed methodology for the manual solid-phase synthesis of a peptidomimetic containing this compound using Fmoc chemistry on Rink Amide resin.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of Rink Amide resin (e.g., 100 mg, 0.05 mmol based on 0.5 mmol/g loading) into a fritted syringe reaction vessel.
-
Add N,N-Dimethylformamide (DMF) (2-3 mL) to the resin.
-
Gently agitate the resin for 30-60 minutes to allow for complete swelling.
-
Drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
-
To the swollen resin, add a 20% (v/v) solution of piperidine in DMF (2 mL).
-
Agitate the mixture for 5 minutes.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF (2 mL) for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.
Protocol 3: Coupling of Fmoc-(R)-3-Aminopentanoic acid
Due to the increased steric hindrance of β-amino acids, a more potent coupling reagent like HATU is recommended.
-
In a separate vial, dissolve Fmoc-(R)-3-Aminopentanoic acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF (1 mL).
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The reaction progress can be monitored using a Kaiser test.
-
Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
Protocol 4: Chain Elongation (Coupling of Subsequent Amino Acids)
Repeat Protocol 2 (Fmoc Deprotection) and Protocol 3 (Amino Acid Coupling) for each subsequent amino acid in the desired sequence. For standard α-amino acids, HBTU can be used as the coupling reagent with a shorter coupling time (30-60 minutes).
Protocol 5: Cleavage and Deprotection
-
After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3 x 2 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Prepare a fresh cleavage cocktail in a fume hood: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water (v/v/v).
-
Add the cleavage cocktail (2-3 mL) to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
Protocol 6: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the diethyl ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS) to confirm its identity.
Visualizations
Experimental Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for incorporating this compound.
Caption: General workflow for the solid-phase synthesis of a peptidomimetic.
Logical Relationship: Role of Key Components in a Coupling Reaction
This diagram illustrates the interaction of the key reagents during the amide bond formation step.
Application Notes and Protocols for the Cleavage of (R)-3-Aminopentanoic Acid from Solid Support Resin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the cleavage of (R)-3-Aminopentanoic acid from common solid support resins. The information is intended to guide researchers in obtaining high-purity this compound by outlining optimized cleavage cocktails, reaction conditions, and methods to handle this β-amino acid derivative.
This compound is a chiral β-amino acid derivative used as a building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its successful cleavage from a solid support is a critical step in solid-phase synthesis, directly impacting the final yield and purity of the product. The choice of resin, the protecting group strategy (Fmoc or Boc), and the cleavage cocktail are all crucial factors for efficient cleavage.
Data Presentation: Cleavage Cocktails and Conditions
The following tables summarize common cleavage cocktails and recommended conditions for the cleavage of this compound from Wang, 2-Chlorotrityl Chloride (2-CTC), and Merrifield resins.
Table 1: Cleavage of this compound from Wang Resin (Fmoc-Strategy)
| Cleavage Cocktail (v/v/v) | Target Protection | Reaction Time (hours) | Typical Crude Purity (%) | Typical Yield (%) | Notes |
| Reagent A: 95% TFA, 2.5% H₂O, 2.5% TIS | N-α-Fmoc | 1 - 2 | >90 | >90 | A standard and generally effective cocktail.[2][3] |
| Reagent B: 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | N-α-Fmoc | 1 - 2 | >90 | >90 | "Odorless" alternative to cocktails with thiols.[4] |
| Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | N-α-Fmoc | 1 - 3 | >95 | >90 | Recommended for sensitive residues, though less relevant for this single amino acid.[5] |
Table 2: Cleavage of this compound from 2-Chlorotrityl Chloride (2-CTC) Resin (Fmoc-Strategy)
| Cleavage Cocktail (v/v/v) | Target Protection | Reaction Time | Typical Crude Purity (%) | Typical Yield (%) | Notes |
| 1% TFA in DCM | N-α-Fmoc | 5 x 2 min | >95 | >95 | Very mild conditions to yield the fully protected amino acid. |
| Acetic acid/TFE/DCM (1:2:7) | N-α-Fmoc | 0.5 - 1 hour | >95 | >95 | Mild cleavage to obtain the protected amino acid. |
| 95% TFA, 2.5% H₂O, 2.5% TIS | N-α-Fmoc | 0.5 - 1 hour | >90 | >90 | For complete deprotection and cleavage. |
Table 3: Cleavage of this compound from Merrifield Resin (Boc-Strategy)
| Cleavage Cocktail | Target Protection | Reaction Time (hours) | Typical Crude Purity (%) | Typical Yield (%) | Notes |
| HF/Anisole (9:1) | N-α-Boc | 1 | >85 | >85 | Standard but requires specialized equipment. |
| TFMSA/TFA/Thioanisole | N-α-Boc | 1 - 2 | >85 | >85 | An alternative to HF, does not require a special apparatus.[6] |
| TMSOTf/TFA/m-cresol | N-α-Boc | 1 - 2 | >90 | >90 | Generally cleaner than TFMSA, leading to fewer side reactions.[7] |
Experimental Protocols
The following are detailed protocols for the cleavage of this compound from the specified resins.
Protocol 1: Cleavage from Wang Resin (Fmoc-Strategy)
This protocol is suitable for obtaining the fully deprotected this compound.
Materials:
-
This compound-loaded Wang resin
-
Cleavage Cocktail (Reagent A: 95% Trifluoroacetic acid (TFA), 2.5% deionized water, 2.5% Triisopropylsilane (TIS))
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Shaker or rotator
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation:
-
Place the dried resin-bound this compound (typically 50-100 mg) into the reaction vessel.
-
Wash the resin with DCM (3 x 1 min) to swell the resin and remove any residual solvents.[8]
-
-
Cleavage Reaction:
-
Product Collection:
-
Filter the cleavage solution containing the product into a clean collection tube.
-
Wash the resin twice with a small volume of fresh TFA (2 x 0.5 mL) and combine the filtrates.[2]
-
-
Precipitation and Isolation:
-
Precipitate the this compound by adding the TFA filtrate to cold diethyl ether (10-20 times the volume).
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the product by centrifugation.
-
Carefully decant the ether and wash the pellet with cold diethyl ether (2x) to remove residual TFA and scavengers.
-
Dry the crude product under vacuum.
-
-
Analysis:
-
Analyze the purity and identity of the this compound using HPLC and mass spectrometry.
-
Protocol 2: Mild Cleavage from 2-Chlorotrityl Chloride (2-CTC) Resin (Fmoc-Strategy)
This protocol is designed to cleave the this compound from the 2-CTC resin while keeping the N-terminal Fmoc protecting group intact.
Materials:
-
Fmoc-(R)-3-Aminopentanoic acid-loaded 2-CTC resin
-
Cleavage Solution: 1% TFA in DCM
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
10% Pyridine (B92270) in Methanol (B129727) (for neutralization)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Preparation:
-
Swell the dry resin (e.g., 1 g) in DCM in a sealable sintered glass funnel and then remove the excess DCM.
-
-
Cleavage Reaction:
-
Add the 1% TFA in dry DCM solution (10 mL) to the resin, seal the funnel, and shake for 2 minutes.[1]
-
Filter the solution by applying nitrogen pressure into a flask containing 10% pyridine in methanol (2 mL) to neutralize the TFA.[1]
-
Repeat this step up to 10 times, collecting the filtrate each time.
-
-
Resin Washing:
-
Wash the resin with DCM (3 x 30 mL) and methanol (3 x 30 mL) alternately, collecting all washes.
-
Monitor the filtrates by TLC or HPLC to ensure complete cleavage.
-
-
Product Isolation:
-
Combine all filtrates and evaporate under reduced pressure to approximately 5% of the original volume.
-
Add cold diethyl ether to precipitate the Fmoc-(R)-3-Aminopentanoic acid.
-
Isolate the product by filtration through a sintered glass funnel.
-
Wash the product with cold diethyl ether.
-
Dry the sample in a desiccator under vacuum.
-
Protocol 3: Cleavage from Merrifield Resin (Boc-Strategy)
This protocol describes the cleavage of N-Boc protected this compound from Merrifield resin using TFMSA, a strong acid alternative to HF.
Materials:
-
Boc-(R)-3-Aminopentanoic acid-loaded Merrifield resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a magnetic stirrer
-
Ice bath
Procedure:
-
Resin Preparation:
-
Dry the peptide-resin under high vacuum over KOH or P₂O₅ for at least 4 hours.[6]
-
Place the dried resin (e.g., 100 mg) in a round-bottom flask equipped with a stirring bar.
-
-
Cleavage Cocktail Preparation and Reaction:
-
For every 100 mg of resin, add 100 µL of thioanisole.[6]
-
Cool the flask to 0°C in an ice bath.
-
For every 100 mg of resin, add 1.0 mL of TFA and mix for 5 to 10 minutes.[6]
-
Slowly add 100 µL of TFMSA for every 100 mg of resin while stirring vigorously to dissipate the heat generated.[6]
-
Let the mixture stir at room temperature for 30 to 60 minutes.[6]
-
-
Product Collection and Isolation:
-
Filter the resin using a fine sintered glass funnel.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[6]
-
Add 8-10 times the volume of cold diethyl ether to the combined filtrates to precipitate the product.[6]
-
If necessary, keep the mixture at 4°C overnight to aid precipitation.
-
Filter the precipitated product using a fine sintered glass funnel.
-
Wash the crude product with cold ether to remove cleavage scavengers.[6]
-
-
Desalting (Optional but Recommended):
-
The crude product from TFMSA cleavage can be associated with salts and scavengers. It is advisable to desalt the product using a suitable method like ion exchange or size-exclusion chromatography.[6]
-
Visualizations
Experimental Workflow for Cleavage from Wang Resin
Caption: General workflow for the cleavage of this compound from Wang resin.
Logical Relationship of Cleavage Components
Caption: Key components and their roles in the cleavage reaction.
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
Protecting Group Strategies for (R)-3-Aminopentanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of (R)-3-Aminopentanoic acid, a valuable chiral building block in pharmaceutical development. The selection of an appropriate protecting group strategy is critical for achieving high yields, preventing side reactions, and enabling selective modifications at the amino and carboxylic acid functionalities.
Introduction to Protecting Group Strategies
In the multistep synthesis of complex molecules incorporating this compound, it is often necessary to temporarily block the reactive amino and carboxylic acid groups to ensure that reactions occur at other desired positions. This is achieved through the use of protecting groups. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups within the molecule.
Orthogonal protection is a key strategy that employs protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group while others remain protected. The two most common orthogonal strategies in peptide and amino acid chemistry are the Boc/Bzl (acid-labile/hydrogenolysis) and Fmoc/tBu (base-labile/acid-labile) strategies.
Protecting the Amino Group of this compound
The nucleophilic nature of the amino group requires protection to prevent unwanted side reactions during subsequent synthetic steps, such as esterification of the carboxylic acid or coupling reactions. The most common protecting groups for the amino functionality are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
N-Boc Protection
The Boc group is a widely used acid-labile protecting group. It is stable to a wide range of reaction conditions, including basic and nucleophilic reagents.
Table 1: Summary of N-Boc Protection of this compound
| Parameter | Value | Reference |
| Reagents | This compound, Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Sodium hydroxide (B78521) (NaOH), Dioxane, Water | General Protocol |
| Reaction Time | 12-24 hours | General Protocol |
| Temperature | Room Temperature | General Protocol |
| Typical Yield | >90% | General Protocol |
| Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) or HCl in Dioxane | General Protocol |
Experimental Protocol: N-Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide solution (to maintain pH ~9-10).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with a cold 1M aqueous HCl solution.
-
Extract the product with ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield N-Boc-(R)-3-Aminopentanoic acid.
Figure 1: N-Boc protection workflow.
N-Fmoc Protection
The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc and t-butyl groups. This is particularly useful in solid-phase peptide synthesis.
Table 2: Summary of N-Fmoc Protection of this compound
| Parameter | Value | Reference |
| Reagents | This compound, 9-fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu, Sodium bicarbonate (NaHCO₃), Acetone (B3395972), Water | General Protocol |
| Reaction Time | 4-12 hours | General Protocol |
| Temperature | 0 °C to Room Temperature | General Protocol |
| Typical Yield | >90% | General Protocol |
| Deprotection | 20% Piperidine in Dimethylformamide (DMF) | General Protocol |
Experimental Protocol: N-Fmoc Protection of this compound
-
Dissolve this compound (1.0 eq) in a 10% aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq) in acetone dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the mixture with diethyl ether to remove any unreacted Fmoc-Cl.
-
Acidify the aqueous layer to pH 2 with cold 1M aqueous HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Fmoc-(R)-3-Aminopentanoic acid.
Figure 2: N-Fmoc protection workflow.
Protecting the Carboxylic Acid Group of this compound
The carboxylic acid group is typically protected as an ester to prevent its interference in reactions involving the amino group, such as peptide bond formation. Common ester protecting groups include methyl, ethyl, and tert-butyl esters.
Methyl Ester Protection
Methyl esters are stable to a variety of reaction conditions but can be cleaved by saponification (basic hydrolysis).
Table 3: Summary of Methyl Ester Protection of this compound
| Parameter | Value | Reference |
| Reagents | This compound, Methanol (MeOH), Thionyl chloride (SOCl₂) or HCl (gas) | General Protocol |
| Reaction Time | 4-16 hours | General Protocol |
| Temperature | 0 °C to Reflux | General Protocol |
| Typical Yield | >95% | General Protocol |
| Deprotection | LiOH or NaOH in a mixture of THF/Water or MeOH/Water | General Protocol |
Experimental Protocol: Methyl Ester Protection of this compound
-
Suspend this compound (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting product, this compound methyl ester hydrochloride, can often be used without further purification or can be neutralized with a mild base.
Figure 3: Methyl ester protection.
Tert-Butyl Ester Protection
Tert-butyl esters are bulky protecting groups that are stable to basic conditions and nucleophiles but are readily cleaved under acidic conditions, making them orthogonal to the Fmoc group.
Table 4: Summary of Tert-Butyl Ester Protection of N-Boc-(R)-3-Aminopentanoic Acid
| Parameter | Value | Reference |
| Reagents | N-Boc-(R)-3-Aminopentanoic acid, tert-Butanol (B103910), Dicyclohexylcarbodiimide (B1669883) (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM) | General Protocol |
| Reaction Time | 12-24 hours | General Protocol |
| Temperature | 0 °C to Room Temperature | General Protocol |
| Typical Yield | 70-90% | General Protocol |
| Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | General Protocol |
Experimental Protocol: Tert-Butyl Ester Protection of N-Boc-(R)-3-Aminopentanoic Acid
-
Dissolve N-Boc-(R)-3-Aminopentanoic acid (1.0 eq), tert-butanol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with a 5% aqueous citric acid solution, followed by a saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-Boc-(R)-3-Aminopentanoic acid tert-butyl ester.
Application of (R)-3-Aminopentanoic Acid Derivatives in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Aminopentanoic acid and its derivatives are valuable chiral building blocks in modern drug discovery, offering a versatile scaffold for the synthesis of bioactive molecules. Their utility is most prominently demonstrated in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Additionally, their structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) suggests potential applications in neuroscience.
This document provides detailed application notes on the use of this compound derivatives in these therapeutic areas, along with comprehensive experimental protocols for their synthesis and biological evaluation.
I. Application in the Development of DPP-4 Inhibitors
This compound derivatives are key components in the synthesis of several potent and selective DPP-4 inhibitors. The stereochemistry at the C3 position is often crucial for optimal binding to the active site of the DPP-4 enzyme. These derivatives typically form part of a larger molecule designed to interact with specific pockets of the enzyme.
Quantitative Data of Selected DPP-4 Inhibitors
The following table summarizes the in vitro activity of various DPP-4 inhibitors, including those containing β-amino acid moieties structurally related to this compound.
| Compound Name/Reference | Structure | DPP-4 IC50 (nM) | Selectivity vs. DPP-8/DPP-9 |
| Sitagliptin (B1680988) | 2-(R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine | 18 | >2600-fold |
| Neogliptin (Compound 12a)[4] | (R)-3-amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)-4-(2,4,5-trifluorophenyl)butan-1-one | 16.8 ± 2.2 | Not specified |
| Fused β-homophenylalanine derivative (14k)[5] | Structure containing a β-homophenylalanine moiety | 0.87 | Not specified |
| β-amino amide derivative (Compound 4)[6] | Structure incorporating a triazolopiperazine | 2 | Not specified |
Signaling Pathway of DPP-4 Inhibition
DPP-4 is a serine protease that inactivates the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) secretion, thereby improving glycemic control.
Experimental Protocols
This protocol describes a general method for the coupling of a protected this compound derivative to a heterocyclic scaffold, a common step in the synthesis of DPP-4 inhibitors. This is adapted from procedures used for the synthesis of sitagliptin and other β-amino acid-containing inhibitors.[2][6]
Materials:
-
N-Boc-(R)-3-aminopentanoic acid
-
7-(2,4,5-Trifluorobenzyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Amide Coupling: a. To a solution of N-Boc-(R)-3-aminopentanoic acid (1.2 mmol) in DMF (10 mL), add EDC (1.5 mmol), HOBt (1.5 mmol), and DIPEA (3.0 mmol). b. Stir the mixture at room temperature for 15 minutes. c. Add 7-(2,4,5-Trifluorobenzyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride (1.0 mmol) to the reaction mixture. d. Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to yield the Boc-protected coupled product.
-
Boc Deprotection: a. Dissolve the Boc-protected product (1.0 mmol) in a mixture of DCM (5 mL) and TFA (5 mL). b. Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS). c. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. d. Co-evaporate with DCM (3 x 10 mL) to ensure complete removal of TFA. e. The resulting product is the trifluoroacetate (B77799) salt of the final this compound derivative. Further purification can be performed by recrystallization or preparative HPLC if necessary.
This protocol outlines a fluorometric assay to determine the IC50 of a test compound against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
DPP-4 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Test compound (dissolved in DMSO)
-
Sitagliptin or Vildagliptin (as a positive control)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well plate, add 25 µL of the test compound solution or control to the respective wells.
-
Add 25 µL of the DPP-4 enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution (pre-warmed to 37°C) to each well.
-
Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
II. Application as GABA Analogues
The structural resemblance of this compound to GABA suggests that its derivatives could act as ligands for GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. This opens up possibilities for their use in treating neurological disorders such as epilepsy, anxiety, and neuropathic pain. However, this application is less explored for this specific scaffold compared to its use in DPP-4 inhibitors.
GABAergic Signaling Pathway
GABA-A receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.
References
- 1. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 2. EP3242879B1 - Novel process for the preparation of dipeptidyl peptidase-4 (dpp-4) enzyme inhibitor - Google Patents [patents.google.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and pharmacological evaluation of highly potent and selective dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Enzymatic Synthesis of (R)-3-Aminopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Aminopentanoic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereoselective synthesis is of significant interest, and enzymatic methods offer a green and efficient alternative to traditional chemical routes. This document provides detailed application notes and protocols for two primary enzymatic strategies for the synthesis of this compound: Asymmetric Synthesis using an (R)-selective ω-Transaminase and Kinetic Resolution of Racemic 3-Aminopentanoic Acid Ester using a Lipase (B570770) .
Enzymatic Strategies Overview
Two robust enzymatic strategies are presented for the synthesis of enantiopure this compound.
-
Asymmetric Synthesis via Transamination: This approach utilizes an (R)-selective ω-transaminase to directly convert the prochiral substrate, 3-oxopentanoic acid, into the desired (R)-enantiomer of 3-aminopentanoic acid. This method has the potential for high theoretical yield (approaching 100%). The choice of amine donor is critical to drive the reaction equilibrium towards product formation.[1][2][3]
-
Kinetic Resolution via Lipase-Catalyzed Acylation: This strategy involves the resolution of a racemic mixture of 3-aminopentanoic acid ester. A lipase selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. This method is widely applicable for the resolution of various chiral amines and amino acid derivatives.[4][5][6]
Data Presentation
The following tables summarize typical quantitative data expected from the enzymatic synthesis of this compound. Note that specific values will depend on the chosen enzyme and optimized reaction conditions.
Table 1: Asymmetric Synthesis using (R)-selective ω-Transaminase
| Parameter | Typical Value | Reference |
| Substrate | 3-Oxopentanoic acid | [1] |
| Enzyme | (R)-selective ω-Transaminase | [7][8] |
| Amine Donor | Isopropylamine or Alanine | [9] |
| Conversion | >95% | [10][11] |
| Enantiomeric Excess (e.e.) | >99% | [10][11] |
| Optimal pH | 7.5 - 9.0 | [1] |
| Optimal Temperature | 30 - 40 °C | [1] |
Table 2: Kinetic Resolution using Lipase
| Parameter | Typical Value | Reference |
| Substrate | Racemic ethyl 3-aminopentanoate | [4][5] |
| Enzyme | Candida antarctica Lipase B (CALB) | [12][13] |
| Acyl Donor | Ethyl acetate (B1210297) or Vinyl acetate | [5] |
| Conversion | ~50% | [4][13] |
| Enantiomeric Excess (e.e.) of (R)-amine | >98% | [12][13] |
| Optimal Solvent | Toluene or Hexane | [12] |
| Optimal Temperature | 40 - 50 °C | [5] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis using (R)-selective ω-Transaminase
This protocol describes the asymmetric synthesis of this compound from 3-oxopentanoic acid using a whole-cell biocatalyst expressing an (R)-selective ω-transaminase.
Materials:
-
E. coli cells overexpressing a suitable (R)-selective ω-transaminase (e.g., from Aspergillus terreus or an engineered variant).
-
3-Oxopentanoic acid
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate (B84403) buffer (100 mM, pH 8.0)
-
Centrifuge
-
Incubator shaker
-
HPLC with a chiral column for analysis
Procedure:
-
Biocatalyst Preparation:
-
Cultivate the recombinant E. coli cells in a suitable growth medium (e.g., LB broth with appropriate antibiotic) at 37°C with shaking until an OD600 of 0.6-0.8 is reached.
-
Induce protein expression with IPTG (final concentration 0.1-1 mM) and continue cultivation at a lower temperature (e.g., 20-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Wash the cell pellet twice with 100 mM potassium phosphate buffer (pH 8.0) and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).
-
-
Enzymatic Reaction:
-
In a reaction vessel, combine the following components:
-
100 mM 3-oxopentanoic acid
-
500 mM Isopropylamine
-
1 mM PLP
-
50 g/L (wet weight) of the prepared whole-cell biocatalyst
-
Potassium phosphate buffer (100 mM, pH 8.0) to the final volume.
-
-
Incubate the reaction mixture at 35°C with gentle shaking (e.g., 150 rpm).
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by taking samples at regular intervals and analyzing the concentration of the substrate and product by HPLC.
-
Determine the enantiomeric excess of the this compound using a chiral HPLC column.
-
Once the reaction is complete, terminate it by centrifuging down the cells.
-
The supernatant containing the product can be further purified by standard methods such as ion-exchange chromatography.
-
Protocol 2: Kinetic Resolution using Lipase
This protocol describes the kinetic resolution of racemic ethyl 3-aminopentanoate using Candida antarctica Lipase B (CALB).
Materials:
-
Racemic ethyl 3-aminopentanoate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Ethyl acetate (acyl donor and solvent)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Incubator shaker
-
GC or HPLC with a chiral column for analysis
Procedure:
-
Reaction Setup:
-
To a flask, add racemic ethyl 3-aminopentanoate (e.g., 1 mmol).
-
Add immobilized CALB (e.g., 50 mg).
-
Add ethyl acetate (e.g., 10 mL) as both the acyl donor and solvent.
-
Seal the flask and place it in an incubator shaker.
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 45°C with shaking (e.g., 200 rpm).
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by taking small aliquots and analyzing the conversion by GC or HPLC. The reaction should be stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the remaining amine and the acylated product.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting mixture contains (R)-ethyl 3-aminopentanoate and (S)-N-acetyl-3-aminopentanoate.
-
Separate the unreacted (R)-ester from the acylated (S)-amide by column chromatography or by acid-base extraction.
-
The purified (R)-ethyl 3-aminopentanoate can then be hydrolyzed to this compound.
-
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Ping-pong bi-bi mechanism of ω-transaminase.
Caption: General experimental workflow for enzymatic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol [ouci.dntb.gov.ua]
- 9. Expanding dynamic kinetic protocols: transaminase-catalyzed synthesis of α-substituted β-amino ester derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]
- 11. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. re.public.polimi.it [re.public.polimi.it]
- 13. almacgroup.com [almacgroup.com]
Application Notes and Protocols for Coupling (R)-3-Aminopentanoic Acid with HATU/HBTU
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the coupling of the β-amino acid, (R)-3-Aminopentanoic acid, using the highly efficient coupling reagents HATU and HBTU. These protocols are designed to serve as a comprehensive guide for researchers in peptide synthesis, drug discovery, and medicinal chemistry.
Introduction
This compound is a chiral β-amino acid of interest in the development of peptidomimetics and other novel therapeutic agents. The incorporation of β-amino acids into peptide chains can impart unique conformational constraints and increased resistance to enzymatic degradation compared to their α-amino acid counterparts. The successful coupling of sterically hindered amino acids such as this compound is critical for the synthesis of these modified peptides.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are two of the most effective and commonly used coupling reagents in modern peptide synthesis. HATU is generally considered more reactive and efficient, particularly for sterically hindered or difficult couplings, due to the formation of a highly reactive OAt-active ester.[1][2][3] HBTU, while also highly effective, forms a less reactive OBt-ester.[4][5] Both reagents are known to suppress racemization, a critical consideration in peptide synthesis.[5]
This document provides detailed protocols for both solution-phase and solid-phase coupling of this compound using HATU and HBTU, along with comparative data and visual workflows to guide the synthetic process.
Data Presentation
| Coupling Reagent | Coupling System Example | Representative Yield (%) | Representative Reaction Time | Degree of Racemization (%) |
| HATU | Fmoc-Aib-OH + H-Aib-Resin | High | 1 - 2 hours | Low |
| HBTU | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | Significant Yields | Room Temp | Low |
| PyBOP | Various Hindered Systems | > 90% Conversion | 16 hours | Low |
Note: This table synthesizes data from multiple sources; reaction conditions may vary. "Aib" refers to α-aminoisobutyric acid, a classic sterically hindered amino acid.
Experimental Protocols
Solution-Phase Coupling of this compound
This protocol describes the coupling of an N-protected this compound with an amino acid ester in solution.
Materials:
-
N-protected this compound (e.g., Boc- or Fmoc-protected)
-
Amino acid ester hydrochloride
-
HATU or HBTU
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Protocol using HATU:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected this compound (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Add HATU (1.1 equivalents) to the reaction mixture and stir for an additional 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF and add DIPEA (1.0 equivalent) to neutralize the salt.
-
Add the neutralized amino acid ester solution to the pre-activated this compound solution.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS). Reactions are typically complete within 1-4 hours at room temperature. For β-amino acids, longer reaction times (e.g., up to 18 hours) may be employed due to the increased stability of their active esters.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol using HBTU:
-
Follow the same procedure as for HATU, substituting HBTU (1.1 equivalents) for HATU.
-
The pre-activation time with HBTU may be slightly longer (e.g., 15-20 minutes).
-
Reaction times may be longer compared to HATU-mediated couplings. Monitor the reaction for completion.
Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound
This protocol outlines the coupling of Fmoc-(R)-3-Aminopentanoic acid onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-(R)-3-Aminopentanoic acid
-
HATU or HBTU
-
DIPEA or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) (20% in DMF) for Fmoc deprotection
-
Dichloromethane (DCM)
-
Solid-phase peptide synthesis vessel
Protocol using HATU:
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Pre-activation: In a separate vessel, dissolve Fmoc-(R)-3-Aminopentanoic acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the mixture to stand for a few minutes for pre-activation.
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin-bound peptide. Agitate the reaction vessel for 1-2 hours. For difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
Monitoring: Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (colorless or yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol using HBTU:
-
Follow the same procedure as for HATU, substituting HBTU (3-5 equivalents) for HATU.
-
The pre-activation and coupling times may need to be extended compared to the HATU protocol.
Visualizations
Mechanism of Carboxylic Acid Activation by HATU and HBTU
Caption: General mechanism of carboxylic acid activation by HATU and HBTU coupling reagents.
General Workflow for Solution-Phase Peptide Coupling
Caption: A generalized workflow for the solution-phase synthesis of a dipeptide.
General Workflow for Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: A typical cycle in solid-phase peptide synthesis using Fmoc chemistry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Challenges in Coupling Sterically Hindered β-Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in peptide synthesis involving sterically hindered β-amino acids. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the unique challenges posed by these valuable building blocks.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the coupling of sterically hindered β-amino acids.
Issue 1: Low or No Coupling Yield
Symptoms:
-
Positive Kaiser test (or other amine test) after coupling, indicating unreacted free amines on the resin.
-
Mass spectrometry (MS) analysis of the crude product shows a significant amount of the truncated peptide sequence.
-
Low final yield of the desired full-length peptide.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Steric Hindrance: The bulky substituents on the β-amino acid are sterically impeding the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. | 1. Optimize Coupling Reagent: Switch to a more potent coupling reagent known for its effectiveness with hindered amino acids. Urionium/aminium salts like HATU, HCTU, and COMU are generally more effective than carbodiimides (e.g., DIC). Phosphonium (B103445) salts like PyBOP are also excellent choices. 2. Double Coupling: Perform the coupling reaction twice. After the first coupling, wash the resin and then add a fresh solution of the activated β-amino acid. 3. Increase Reagent Equivalents: Use a higher excess of the β-amino acid and coupling reagents (e.g., 3-5 equivalents). 4. Increase Reaction Time: Extend the coupling time, for example, from 1-2 hours to 4 hours or even overnight. |
| Peptide Aggregation: The growing peptide chain is aggregating on the solid support, preventing access of the reagents to the reaction sites. This is particularly common with hydrophobic sequences. | 1. Change Solvent: Switch from N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating peptides. A mixture of solvents like DCM/DMF/NMP (1:1:1) can also be beneficial. 2. Incorporate Chaotropic Salts: Add chaotropic salts such as LiCl to the coupling reaction to disrupt secondary structures. 3. Use Microwave-Assisted Synthesis: Microwave energy can disrupt aggregation and provide the necessary energy to overcome the activation barrier of the coupling reaction. |
| Inadequate Pre-activation: The β-amino acid is not being sufficiently activated before addition to the resin. | 1. Increase Pre-activation Time: Allow the β-amino acid, coupling reagent, and base to react for a longer period (e.g., 5-15 minutes) before adding the mixture to the resin. |
Issue 2: Racemization of the β-Amino Acid
Symptoms:
-
Diastereomeric impurities are observed during HPLC analysis of the crude peptide.
-
MS/MS sequencing or chiral amino acid analysis confirms the presence of the incorrect stereoisomer.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Over-activation of the Carboxyl Group: Highly reactive intermediates can be more prone to racemization. | 1. Choice of Additive: Use coupling reagents in combination with additives that suppress racemization, such as OxymaPure. COMU, which is based on OxymaPure, is a good option.[1] 2. Avoid Excess Base: Use the minimum necessary amount of a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). For particularly sensitive couplings, a weaker base like sym-collidine may be beneficial. |
| Prolonged Exposure to Basic Conditions: Extended reaction times in the presence of base can increase the risk of epimerization. | 1. Optimize Reaction Time: While longer coupling times can improve yield, they can also increase racemization. Find a balance between coupling efficiency and the preservation of stereochemical integrity. |
Issue 3: Formation of Side Products
Symptoms:
-
Unexpected peaks in the HPLC chromatogram of the crude product.
-
MS analysis reveals masses corresponding to known side products (e.g., guanidinylation, β-elimination products).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Guanidinylation of the N-terminus: Urionium/aminium-based coupling reagents like HATU and HBTU can react with the free N-terminal amine, leading to a capped and unreactive peptide chain.[1] | 1. Use Phosphonium-Based Reagents: Switch to a phosphonium-based coupling reagent like PyBOP, which does not cause this side reaction.[1] 2. Use COMU: COMU is an aminium salt that is less prone to this side reaction compared to HATU and HBTU.[1] |
| β-Elimination: For β-amino acids with a leaving group on the γ-carbon, base-mediated β-elimination can occur, leading to an unsaturated product. | 1. Careful Selection of Protecting Groups: Choose protecting groups for side chains that are stable to the basic conditions of Fmoc deprotection and coupling. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are most effective for sterically hindered β-amino acids?
A1: Urionium/aminium salts such as HATU, HCTU, and COMU, and phosphonium salts like PyBOP are generally the most effective reagents for coupling sterically hindered amino acids, including β-amino acids.[1] They form highly reactive activated esters that can overcome the steric hindrance. For extremely challenging couplings, the in situ generation of acyl fluorides using reagents like TFFH can be a powerful strategy.
Q2: Is double coupling always necessary for sterically hindered β-amino acids?
A2: Not always, but it is a highly recommended strategy, especially when dealing with particularly bulky β-amino acids or when synthesizing long peptides where high coupling efficiency at every step is crucial. Monitoring the coupling reaction with a Kaiser test after the first coupling can help determine if a second coupling is needed.
Q3: How can microwave-assisted peptide synthesis help with coupling sterically hindered β-amino acids?
A3: Microwave-assisted peptide synthesis can be highly beneficial by:
-
Accelerating Reaction Rates: Microwave energy can significantly shorten the time required for complete coupling.
-
Overcoming Aggregation: The rapid heating can disrupt the formation of secondary structures and aggregates on the resin, improving reagent accessibility.
-
Enhancing Coupling Efficiency: By providing sufficient energy to overcome the activation barrier, microwave irradiation can lead to higher coupling yields.
Q4: What are the best solvents to use for coupling sterically hindered β-amino acids?
A4: While DMF is the most common solvent for solid-phase peptide synthesis, NMP is often a better choice for difficult couplings due to its superior solvating properties, which can help to disrupt peptide aggregation. In some cases, a mixture of solvents such as DCM/DMF/NMP may be advantageous.
Q5: How can I minimize racemization when coupling sterically hindered β-amino acids?
A5: To minimize racemization, consider the following:
-
Use a coupling reagent with a racemization-suppressing additive, such as COMU (which contains OxymaPure).[1]
-
Use a sterically hindered base like DIPEA and avoid using a large excess.
-
Keep the pre-activation time to a minimum while still ensuring efficient activation.
-
If possible, perform the coupling at a lower temperature, although this may require a longer reaction time.
Quantitative Data on Coupling Reagent Performance
The following table summarizes the general performance of common coupling reagents for sterically hindered amino acids. Note that performance can vary depending on the specific β-amino acid sequence and reaction conditions.
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | Very High | Highly efficient for hindered couplings.[1] | Can cause guanidinylation of the N-terminus; based on the potentially explosive HOAt.[1] |
| HCTU | Aminium/Uronium Salt | High | More cost-effective than HATU with similar reactivity. | Can also cause guanidinylation. |
| PyBOP | Phosphonium Salt | High | Avoids the guanidinylation side reaction.[1] | Byproducts can be difficult to remove in solution-phase synthesis. |
| COMU | Aminium/Uronium Salt | Very High | High efficiency similar to HATU; based on the non-explosive OxymaPure, making it a safer alternative.[1] | Can be less stable in solution over time compared to other reagents.[1] |
| DIC/OxymaPure | Carbodiimide/Additive | Moderate to High | Cost-effective; OxymaPure is a good racemization suppressant. | Generally less reactive than aminium/phosphonium salts for highly hindered couplings. |
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered β-Amino Acid using HATU
-
Deprotection: Following standard solid-phase peptide synthesis procedures, deprotect the N-terminal Fmoc group of the resin-bound peptide (e.g., using 20% piperidine (B6355638) in DMF).
-
Washing: Thoroughly wash the resin with DMF (3-5 times).
-
First Coupling:
-
In a separate vessel, pre-activate the sterically hindered Fmoc-β-amino acid (3 equivalents relative to resin loading).
-
Dissolve the Fmoc-β-amino acid, HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the pre-activation to proceed for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring (Optional but Recommended): Perform a Kaiser test to check for the presence of free amines.
-
Second Coupling:
-
Repeat step 3 with a fresh solution of activated Fmoc-β-amino acid.
-
-
Washing: Thoroughly wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next synthesis cycle.
Protocol 2: Microwave-Assisted Coupling of a Sterically Hindered β-Amino Acid
-
Deprotection: Perform Fmoc deprotection using a microwave peptide synthesizer (e.g., 20% piperidine in DMF, 50W, 75°C for 3 minutes).
-
Washing: Wash the resin with DMF according to the synthesizer's protocol.
-
Coupling:
-
Prepare a solution of the Fmoc-β-amino acid (4 equivalents), a suitable coupling reagent like HCTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Add the coupling solution to the resin.
-
Perform the microwave-assisted coupling (e.g., 75W, 90°C for 5-10 minutes). For extremely hindered residues, the coupling time can be extended or a double coupling can be performed.
-
-
Washing: Wash the resin with DMF as per the synthesizer's protocol.
Visualizations
References
Preventing racemization of (R)-3-Aminopentanoic acid during coupling
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of (R)-3-aminopentanoic acid during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when coupling this compound?
A1: Racemization is the conversion of a single enantiomer, in this case, the desired (R)-enantiomer of 3-aminopentanoic acid, into an equal mixture of both its (R)- and (S)-enantiomers.[1] This loss of stereochemical integrity at the chiral center is a critical issue in peptide synthesis as it can lead to the formation of diastereomeric peptide impurities. These impurities can be difficult to separate and may significantly alter the final peptide's three-dimensional structure, biological activity, and therapeutic efficacy.
Q2: What are the primary mechanisms that cause racemization during the coupling of N-protected amino acids?
A2: Racemization during peptide coupling primarily occurs through two base-catalyzed mechanisms:
-
Oxazolone (B7731731) (Azlactone) Formation: This is the most common pathway for α-amino acids.[1][2] The activated carboxyl group of the N-protected amino acid intramolecularly cyclizes to form a planar 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is acidic and easily removed by a base, leading to a loss of stereochemistry. While β-amino acids like this compound cannot form the same five-membered oxazolone ring, analogous cyclization or enolization pathways can still lead to racemization.
-
Direct Enolization: This mechanism involves the direct abstraction of the proton at the chiral center by a base, forming a planar, achiral enolate intermediate.[1][2] Subsequent reaction with the amine component can occur from either face, resulting in a mixture of stereoisomers. This pathway can be significant under strongly basic conditions.
Q3: Are β-amino acids like this compound more or less susceptible to racemization than α-amino acids?
A3: The susceptibility of β-amino acids to racemization can differ from that of α-amino acids. While they do not form the classic oxazolone intermediates, the acidity of the proton at the chiral center can still be influenced by the activation of the carboxyl group, making them susceptible to base-catalyzed racemization. Factors such as the nature of the N-protecting group, the coupling reagents, and the reaction conditions play a crucial role.
Q4: Which factors have the most significant impact on preventing racemization during the coupling of this compound?
A4: The most critical factors to control are the choice of coupling reagent, the use of additives, the type and amount of base, the solvent, and the reaction temperature.[3] Optimizing these parameters is key to maintaining the stereochemical integrity of this compound during the coupling step.
Troubleshooting Guides
Issue: High levels of the (S)-isomer are detected in my peptide after coupling this compound.
This common problem indicates that significant racemization has occurred. Follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent and the use of additives are the first line of defense against racemization.
Recommendation:
-
If using a carbodiimide (B86325) reagent (e.g., DCC, DIC): Always use it in conjunction with a racemization-suppressing additive.[3][4] Additives like HOBt, and particularly its more acidic derivatives like HOAt and Oxyma, react with the highly reactive carbodiimide intermediate to form a more stable active ester that is less prone to racemization.[3]
-
If using an onium salt (e.g., HBTU, TBTU): While generally efficient, switching to a third-generation uronium salt like COMU or HATU, which are based on HOAt, can offer superior racemization suppression.[5]
-
Consider phosphonium (B103445) reagents: Reagents like PyBOP are also known for their efficiency and can lead to low levels of racemization.
Logical Troubleshooting Workflow for Racemization
References
Technical Support Center: Synthesis of (R)-3-Aminopentanoic Acid Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing (R)-3-Aminopentanoic acid.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound-containing peptides.
Problem 1: Low Coupling Efficiency of this compound
Symptoms:
-
Incomplete reaction after the coupling step, as indicated by a positive Kaiser test.
-
Presence of deletion sequences lacking the this compound residue in the final product, confirmed by Mass Spectrometry.[1][2]
-
Low overall yield of the desired peptide.[3]
Possible Causes:
-
Steric Hindrance: The secondary amine and the propyl side chain of this compound can sterically hinder the coupling reaction.
-
Suboptimal Coupling Reagent: Not all coupling reagents are equally effective for β-amino acids.[4][5]
-
Inadequate Activation Time: Insufficient pre-activation of the Fmoc-(R)-3-Aminopentanoic acid can lead to poor coupling yields.
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Optimize Coupling Reagent | Switch to a more potent coupling reagent known to be effective for sterically hindered amino acids, such as HATU, HBTU, or COMU.[4][5][6] | Increased coupling efficiency and higher yield of the desired peptide. |
| Increase Equivalents and Reaction Time | Increase the equivalents of Fmoc-(R)-3-Aminopentanoic acid and the coupling reagent to 3-5 equivalents relative to the resin loading. Extend the coupling time to 2-4 hours or even overnight. | Drive the reaction to completion, minimizing deletion sequences. |
| Double Coupling | After the initial coupling reaction and subsequent washing steps, repeat the coupling step with a fresh solution of activated Fmoc-(R)-3-Aminopentanoic acid. | Ensure maximum incorporation of the β-amino acid, especially for difficult sequences. |
| Microwave-Assisted Synthesis | Employ microwave irradiation during the coupling step. This can significantly accelerate the reaction rate and improve coupling efficiency. | Faster and more complete coupling, leading to higher purity and yield. |
Problem 2: Aggregation During Synthesis
Symptoms:
-
Visible clumping of the resin beads.[3]
-
Poor resin swelling in the synthesis solvent.[3]
-
Slow or incomplete Fmoc deprotection and coupling reactions.[3]
Possible Causes:
-
Interchain Hydrogen Bonding: The peptide chains on the solid support can form intermolecular hydrogen bonds, leading to aggregation.[3]
-
Hydrophobic Collapse: The presence of hydrophobic residues, including the propyl side chain of this compound, can promote aggregation.[7]
-
Secondary Structure Formation: The growing peptide chain may adopt a secondary structure on the resin that hinders reagent accessibility.
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Chaotropic Salts | Add a chaotropic salt, such as LiCl (0.4 M), to the DMF solvent during coupling steps.[3] | Disruption of hydrogen bonds, leading to improved solvation and reduced aggregation. |
| Change Solvent | Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating sequences.[8] | Improved resin swelling and reagent accessibility, resulting in higher yields. |
| Incorporate Structure-Disrupting Moieties | If the peptide sequence allows, strategically incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt secondary structure formation.[8] | Prevention of on-resin aggregation and improved synthesis efficiency. |
| Elevated Temperature Synthesis | Perform the coupling reactions at an elevated temperature (e.g., 50-60°C) to disrupt secondary structures. This should be done cautiously as it can increase the risk of racemization. | Improved coupling efficiency for difficult sequences. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of peptides containing this compound?
A1: Besides the common side reactions in solid-phase peptide synthesis (SPPS) such as racemization and diketopiperazine formation, the incorporation of β-amino acids like this compound can be prone to intramolecular cyclization to form lactams, especially if the C-terminal carboxyl group is activated in solution prior to coupling to a resin-bound amine. On-resin, the primary challenges are often related to slower coupling kinetics and potential aggregation.
Q2: Which coupling reagent is best for incorporating this compound?
A2: While the optimal coupling reagent can be sequence-dependent, aminium/uronium-based reagents like HATU , HBTU , and COMU are generally more effective for sterically hindered amino acids, including β-amino acids, compared to carbodiimide-based reagents like DIC.[4][5][6] It is recommended to perform a small-scale test synthesis to determine the most efficient reagent for your specific peptide sequence.
Q3: How can I confirm the stereochemical integrity of this compound in my final peptide?
A3: The stereochemical purity can be assessed by hydrolyzing the peptide and analyzing the resulting amino acids using chiral chromatography (e.g., chiral GC or HPLC).[9] Alternatively, the intact peptide can be analyzed by chiral HPLC if a suitable method is developed.
Q4: What is a general protocol for the synthesis of Fmoc-(R)-3-Aminopentanoic acid?
A4: A common route involves the asymmetric reduction of a β-keto ester to the corresponding β-hydroxy ester, followed by conversion of the hydroxyl group to an azide (B81097), reduction of the azide to the amine, and finally Fmoc protection of the amine and hydrolysis of the ester.
Quantitative Data Summary
Table 1: Comparison of Coupling Reagent Efficiency for a Model Peptide Containing a β-Amino Acid
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Crude Peptide Purity (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~95 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~92 |
| COMU | - | DIPEA | DMF | 20 | >95 |
| DIC | HOBt | - | DMF | 60 | ~85 |
Note: Data is representative and can vary based on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Model Peptide (Ac-Ala-(R)-3-aminopentanoyl-Gly-NH2)
-
Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Glycine Coupling:
-
Dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1 hour.
-
Wash with DMF (3x) and DCM (3x).
-
Confirm completion with a negative Kaiser test.
-
-
Fmoc Deprotection: Repeat step 2.
-
This compound Coupling:
-
Dissolve Fmoc-(R)-3-aminopentanoic acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash with DMF (3x) and DCM (3x).
-
Confirm completion with a negative Kaiser test.
-
-
Fmoc Deprotection: Repeat step 2.
-
Alanine Coupling: Repeat step 3 with Fmoc-Ala-OH.
-
N-terminal Acetylation:
-
Treat the resin with a solution of acetic anhydride (B1165640) (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Wash with DMF (3x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.
-
-
Purification and Analysis:
Visualizations
Caption: Solid-Phase Peptide Synthesis Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 11. bachem.com [bachem.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides Containing (R)-3-Aminopentanoic Acid by RP-HPLC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of synthetic peptides incorporating the unnatural beta-amino acid, (R)-3-Aminopentanoic acid, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: How does the inclusion of this compound affect my peptide's retention time in RP-HPLC?
The incorporation of this compound, a beta-amino acid, typically increases the hydrophobicity of a peptide. This is due to the additional methylene (B1212753) group in the amino acid backbone compared to its alpha-amino acid counterparts.[1] As a result, you can generally expect a longer retention time on a reversed-phase column under standard operating conditions. The exact shift will depend on the overall sequence and character of the peptide.
Q2: Are there any special considerations for the mobile phase when purifying peptides with this compound?
Standard mobile phases for peptide purification, such as water and acetonitrile (B52724) with an ion-pairing agent like trifluoroacetic acid (TFA), are generally effective.[2][3] Typically, a concentration of 0.1% TFA in both aqueous (Mobile Phase A) and organic (Mobile Phase B) solvents is used to ensure good peak shape and resolution by suppressing silanol (B1196071) interactions and forming ion pairs with the peptide.[2][3]
Q3: My synthesis of a peptide containing this compound resulted in diastereomers. Can I separate these using standard RP-HPLC?
Standard achiral RP-HPLC columns (like C18 or C8) may not be sufficient to separate diastereomers, as they primarily separate based on hydrophobicity.[1] If your synthesis has the potential to produce diastereomers (e.g., through racemization or use of a non-stereospecific precursor), you will likely need to employ a chiral stationary phase (CSP) or a specialized chiral chromatography method to achieve separation.[1][4][5]
Q4: What is a good starting point for a gradient when purifying a novel peptide containing this compound?
For novel peptides, a good starting point is a broad scouting gradient, for example, 5-95% Mobile Phase B (acetonitrile with 0.1% TFA) over 30-40 minutes.[6] This will help determine the approximate acetonitrile concentration at which your peptide elutes. Based on this initial run, you can then develop a shallower, more focused gradient around the elution point to improve resolution and purity.
Q5: Can I use elevated temperatures to improve the purification of my this compound-containing peptide?
Yes, increasing the column temperature (e.g., to 40-70°C) can be a valuable tool in optimizing peptide separations.[7] Higher temperatures can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer, which is particularly beneficial for larger or more hydrophobic peptides.[7] It can also alter selectivity, potentially improving the resolution of closely eluting impurities.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Broadening/Tailing) | Column Overload: Injecting too much sample can saturate the stationary phase. | Reduce the injection volume or dilute the sample. |
| Secondary Interactions: The peptide may be interacting with active sites (e.g., free silanols) on the column packing. | Ensure an adequate concentration of ion-pairing agent (e.g., 0.1% TFA) is present in the mobile phase.[3] Consider using a high-purity silica (B1680970) column.[3] | |
| Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. | Whenever possible, dissolve the peptide in the initial mobile phase (e.g., high aqueous content). If solubility is an issue, use a minimal amount of a stronger solvent like DMSO or DMF. | |
| Peptide Aggregation: Hydrophobic peptides, especially those containing residues like this compound, may aggregate. | Try dissolving the sample in a small amount of organic solvent or using a chaotropic agent. Elevating the column temperature can also help disrupt aggregates.[7] | |
| Co-elution of Impurities: A broad peak may actually be multiple unresolved peaks. | Optimize the gradient by making it shallower around the elution point of the target peptide.[2] Experiment with a different stationary phase (e.g., C8 instead of C18) or a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) to alter selectivity. | |
| Low Purity of Collected Fractions | Poor Resolution: The target peptide is not well-separated from impurities. | Optimize the gradient to be shallower, which increases the separation between peaks.[2] Consider changing the column temperature to alter selectivity.[7] Try a different column chemistry (e.g., a phenyl-hexyl phase) for alternative selectivity. |
| Presence of Diastereomers: If the synthesis was not stereospecific, diastereomers may be co-eluting. | Use a chiral stationary phase (CSP) column designed for peptide separations.[1][5] Chiral method development will be necessary, which may involve different mobile phases or additives. | |
| Incomplete Synthesis: The crude product contains a high level of deletion or truncated sequences that are structurally similar to the target peptide. | Re-evaluate the solid-phase peptide synthesis (SPPS) protocol to improve coupling efficiency. A shallower gradient during purification is crucial for separating these closely related impurities. | |
| Irreproducible Retention Times | Insufficient Column Equilibration: The column is not fully equilibrated with the starting mobile phase conditions between injections. | Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase composition before each injection. |
| Fluctuations in Temperature: Changes in ambient temperature can affect retention times. | Use a column oven to maintain a constant and controlled temperature.[7] | |
| Mobile Phase Degradation or Inconsistency: The mobile phase composition has changed over time. | Prepare fresh mobile phases daily. Ensure accurate and consistent preparation of the aqueous and organic components, including the ion-pairing agent. | |
| High Backpressure | Column Frit Blockage: Particulate matter from the sample or HPLC system has clogged the column inlet frit. | Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter. Use an in-line filter or a guard column to protect the analytical/preparative column. |
| Precipitation on the Column: The peptide or impurities have precipitated on the column due to poor solubility in the mobile phase. | Ensure the sample is fully dissolved before injection. A lower starting concentration of the organic mobile phase can sometimes lead to precipitation of hydrophobic peptides at the column head; in such cases, a slightly higher initial percentage of acetonitrile might be necessary, or the sample should be dissolved in the initial mobile phase. |
Quantitative Data Summary
The following table provides typical parameters for the RP-HPLC purification of peptides. These should be considered as starting points and may require optimization for your specific peptide containing this compound.
| Parameter | Analytical Scale | Preparative Scale |
| Column Type | C18 or C8 | C18 or C8 |
| Particle Size | 3 - 5 µm | 5 - 10 µm |
| Pore Size | 100 - 300 Å | 100 - 300 Å |
| Column Dimensions | 4.6 x 150 mm or 4.6 x 250 mm | 21.2 x 250 mm or 50 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 0.8 - 1.5 mL/min | 15 - 100 mL/min (depends on column diameter) |
| Gradient (Scouting) | 5-95% B over 30 min | 5-95% B over 30 min |
| Gradient (Optimized) | Shallow gradient (e.g., 1% B/min) around elution % | Shallow gradient (e.g., 0.5-1% B/min) around elution % |
| Temperature | 25 - 70 °C | 25 - 60 °C |
| Detection Wavelength | 214 nm and 280 nm | 220 nm (primary), 280 nm (secondary) |
| Typical Sample Load | 10 - 100 µg | 10 - 500 mg (depends on column size and peptide) |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol is for determining the purity of the crude peptide and for fraction analysis.
-
Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A (Water with 0.1% TFA) to a concentration of 1 mg/mL. If solubility is an issue, add the minimum required amount of acetonitrile or DMSO. Vortex and sonicate briefly to ensure complete dissolution. Filter the sample through a 0.22 µm syringe filter.[1]
-
HPLC System Preparation:
-
Purge the pump lines with freshly prepared and filtered mobile phases.
-
Equilibrate the C18 column (e.g., 4.6 x 250 mm, 5 µm) with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection: 214 nm and 280 nm
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B
-
50-60 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Preparative RP-HPLC for Purification
This protocol outlines a general procedure for purifying the target peptide.
-
Method Development: Perform an initial analytical run to determine the retention time of the target peptide. Based on this, develop a focused preparative gradient. For example, if the peptide elutes at 40% B in a scouting run, a preparative gradient might be 30-50% B over 40 minutes.
-
Sample Preparation: Dissolve the crude peptide in the minimum volume of a suitable solvent. For larger quantities, initial dissolution in a solvent containing a small amount of organic (like 5-10% acetonitrile) or DMSO followed by dilution with Mobile Phase A is common. Ensure the final sample is fully dissolved and filtered if any particulates are visible.
-
HPLC System Preparation:
-
Equilibrate the preparative C18 column (e.g., 21.2 x 250 mm, 10 µm) with the starting conditions of your focused gradient for at least 3-5 column volumes.
-
-
Chromatographic Conditions:
-
Flow Rate: 20 mL/min (adjust based on column dimensions)
-
Column Temperature: 30°C
-
Injection Volume: 1-5 mL (depending on concentration and column capacity)
-
Detection: 220 nm
-
Gradient: Use the focused gradient developed from the analytical run (e.g., 30-50% B over 40 minutes).
-
-
Fraction Collection: Collect fractions based on the UV chromatogram, starting just before the main peak begins to elute and ending after the peak returns to baseline. Collect the peak in multiple smaller fractions.
-
Post-Purification Analysis: Analyze the purity of each collected fraction using the analytical HPLC method (Protocol 1). Pool the fractions that meet the desired purity level.
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.
Visualizations
Caption: Workflow for purification of peptides with this compound.
Caption: Decision tree for troubleshooting poor peak shape in RP-HPLC.
References
Optimization of coupling conditions for Fmoc-(R)-3-Aminopentanoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling conditions for Fmoc-(R)-3-Aminopentanoic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling yields with Fmoc-(R)-3-Aminopentanoic acid?
Low coupling yields with this β-amino acid are often due to several factors:
-
Steric Hindrance: The structure of (R)-3-Aminopentanoic acid can sterically hinder the approach of the activated carboxylic acid to the amine, slowing down the reaction.[1][2]
-
Reduced Nucleophilicity: The amine's reactivity can be diminished by the adjacent bulky groups, making it a less effective nucleophile.[1]
-
Aggregation: Peptide sequences containing hydrophobic or hindered residues like this can aggregate on the solid support, preventing reagents from reaching the reaction sites.[1][2]
-
Inappropriate Coupling Reagent: Standard coupling reagents may not be potent enough for challenging couplings involving sterically hindered amino acids.[1][2]
Q2: What are the most effective coupling reagents for Fmoc-(R)-3-Aminopentanoic acid?
For sterically demanding amino acids, more powerful onium-salt-based reagents are recommended.[1][2] Uronium/aminium salts like HATU, HBTU, and HCTU, as well as phosphonium (B103445) salts like PyBOP and PyAOP, are generally more effective than standard carbodiimides (e.g., DCC, DIC).[2][3][4] HATU is often considered one of the best choices for difficult couplings.[1][5][6] COMU, a newer generation reagent based on Oxyma Pure, is also highly efficient and offers safety benefits.[1][5][6]
Q3: What is the primary side reaction of concern, and how can it be minimized?
The most significant side reaction is racemization , which is the loss of stereochemical purity at the α-carbon.[7] While β-amino acids are generally less prone to racemization than their α-counterparts, it can still occur, especially under harsh conditions.
Minimization Strategies:
-
Choice of Additive: Use additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1]
-
Base Selection: Employ weaker bases such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA.[1][5]
-
Activation Method: Use in situ activation protocols where the coupling reagent is added directly to the mixture of the amino acid and the resin. Avoid prolonged pre-activation times which can increase the risk of racemization.[7]
-
Temperature Control: Perform couplings at room temperature, as elevated temperatures can increase the rate of racemization.[1][7]
Q4: Can I use microwave-assisted peptide synthesis for this amino acid?
Yes, microwave-assisted peptide synthesis can be beneficial. The applied energy can help break up peptide aggregates on the resin and provide the necessary activation energy to overcome steric hindrance, potentially accelerating the coupling reaction and improving yields.[1][2]
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Positive Ninhydrin (B49086) or Bromophenol Blue test after coupling (incomplete reaction) | Steric Hindrance: The bulky nature of the β-amino acid is preventing an efficient reaction.[1][2] | 1. Switch Reagent: Use a more potent onium-salt reagent like HATU, HCTU, or COMU.[1][2] 2. Double Coupling: After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[1][2] 3. Extend Reaction Time: Increase the coupling time to 2-4 hours or even overnight to allow the reaction to proceed to completion.[1][2] |
| Peptide Aggregation: The growing peptide chain is aggregating on the solid support, blocking reactive sites.[1][2] | 1. Change Solvent: Switch from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or use a DMF/DCM mixture.[1][2] 2. Microwave Synthesis: Employ microwave heating to disrupt aggregation and accelerate the reaction.[1][2] | |
| Low yield of desired peptide after cleavage | Suboptimal Activation/Coupling: The activation of the Fmoc-(R)-3-Aminopentanoic acid may be inefficient, or the coupling itself is too slow. | 1. Optimize Reagent Equivalents: Increase the excess of amino acid and coupling reagents (e.g., 3-5 equivalents relative to resin loading).[7] 2. Use a Superior Additive: Ensure an additive like HOAt or Oxyma Pure is used with the coupling reagent.[1] |
| Presence of diastereomeric impurities in final product (HPLC) | Racemization: Loss of chiral integrity during the amino acid activation and coupling step.[7] | 1. Avoid Pre-activation: Add the coupling reagent directly to the resin/amino acid mixture (in situ activation).[7] 2. Use a Weaker Base: Substitute DIPEA with a less hindered or weaker base like NMM or 2,4,6-collidine.[1][5] 3. Control Temperature: Perform the coupling at room temperature and avoid unnecessary heating.[1] |
Data Summary
The following table summarizes recommended reagents and conditions for coupling sterically hindered amino acids like Fmoc-(R)-3-Aminopentanoic acid, based on established best practices.
| Category | Recommended | Comments |
| Coupling Reagents | HATU, HCTU, COMU, PyAOP, PyBOP[1][2][6] | Onium-salt reagents are highly effective for hindered couplings due to the formation of highly reactive active esters.[1] COMU and other Oxyma-based reagents are becoming preferred for safety reasons.[5] |
| Additives | HOAt, Oxyma Pure[1] | Superior to HOBt for preventing racemization.[1] HOAt can provide anchimeric assistance, enhancing the reaction.[6] |
| Bases | DIPEA, NMM, 2,4,6-Collidine[1][5] | Use the weakest base necessary to achieve good yield. For racemization-prone couplings, NMM or collidine are preferred over DIPEA.[1][5] |
| Solvents | DMF, NMP, DCM[1][2] | NMP is often better at disrupting peptide aggregation than DMF.[2] Sometimes a mixture of DMF/DCM can be effective.[1] |
| Temperature | Room Temperature, or elevated with Microwave[1][7] | Elevated temperatures can increase coupling speed but may also increase side reactions like racemization.[1][7] Microwave heating can overcome activation energy barriers.[1][2] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high coupling efficiency with sterically hindered residues.
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF in a suitable reaction vessel.
-
Fmoc-Deprotection: Add a 20% solution of piperidine (B6355638) in DMF to the swollen resin. Agitate for 5-10 minutes. Drain, and repeat the treatment for another 15-20 minutes. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]
-
Coupling Solution Preparation: In a separate vial, dissolve Fmoc-(R)-3-Aminopentanoic acid (3-4 equivalents relative to resin loading), HATU (2.9-3.9 equivalents), and HOAt (3-4 equivalents) in DMF.[1][2]
-
Activation and Coupling: Add a non-nucleophilic base such as DIPEA or NMM (6-8 equivalents) to the coupling solution and vortex briefly (pre-activation for 1-2 minutes). Immediately add the activated amino acid solution to the deprotected resin.[1][2]
-
Reaction: Agitate the mixture for at least 2 hours at room temperature.[2] For difficult couplings, the reaction time can be extended.
-
Confirmation and Washing: Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling.[1] If the test is positive (indicating free amines), a second coupling may be necessary. Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).[2]
Visualizations
Caption: Standard workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting logic for addressing incomplete peptide coupling reactions.
References
Technical Support Center: Synthesis of (R)-3-Aminopentanoic Acid
Welcome to the technical support center for the synthesis of (R)-3-Aminopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential byproducts during their synthetic experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via common synthetic routes.
Route 1: Asymmetric Conjugate Addition
Asymmetric conjugate addition of an amine source to an α,β-unsaturated pentenoate ester is a common strategy for synthesizing this compound.
Question 1: My reaction has low enantioselectivity. What are the potential causes and how can I improve it?
Answer:
Low enantioselectivity in asymmetric conjugate addition can stem from several factors:
-
Racemization: The product, this compound, can be susceptible to racemization, especially under basic conditions. Prolonged reaction times or harsh basic work-ups can lead to a loss of enantiomeric purity.[1][2]
-
Ineffective Chiral Catalyst/Auxiliary: The choice and purity of the chiral catalyst or auxiliary are critical. Ensure the catalyst is of high enantiomeric purity and is not degraded.
-
Reaction Conditions: Temperature, solvent, and concentration can all influence the stereochemical outcome. It is crucial to adhere to optimized reaction protocols.
Troubleshooting Steps:
-
Minimize Base Exposure: Use the mildest possible basic conditions during the reaction and work-up. Consider using a weaker base or a shorter reaction time.
-
Verify Catalyst/Auxiliary Quality: Confirm the enantiomeric purity of your chiral source. If possible, use a freshly opened or purified batch.
-
Optimize Reaction Parameters: Systematically vary the temperature, solvent polarity, and reactant concentrations to find the optimal conditions for your specific catalyst system.
-
Analytical Verification: Use chiral HPLC to accurately determine the enantiomeric excess (ee%) of your product.
Question 2: I am observing multiple spots on my TLC and complex peaks in my NMR. What are the likely byproducts of an asymmetric conjugate addition reaction?
Answer:
Besides the desired product, several byproducts can form during a Michael-type addition:
-
1,2-Addition Product: The amine nucleophile can attack the carbonyl group of the ester (1,2-addition) instead of the β-carbon (1,4-addition), leading to an amide byproduct.
-
Dialkylation: The product amine can potentially react with a second molecule of the starting α,β-unsaturated ester, leading to a dialkylated byproduct.
-
Oligomerization: Under certain conditions, particularly with unprotected amino acids, oligomers of β-peptides can form.[3][4][5][6]
-
Unreacted Starting Material: Incomplete conversion will result in the presence of the starting α,β-unsaturated ester.
Troubleshooting and Identification:
-
Chromatographic Separation: Use column chromatography to isolate the different components.
-
Spectroscopic Analysis:
-
NMR: Analyze the purified fractions by ¹H and ¹³C NMR. The 1,2-addition product will show characteristic amide proton signals. Dialkylated products will have a more complex aliphatic region.
-
Mass Spectrometry: Obtain mass spectra of the isolated impurities to determine their molecular weights, which can help in identifying their structures.
-
Route 2: Asymmetric Hydrogenation of a β-Enamino Ester
This method involves the enantioselective reduction of a β-enamino ester precursor.
Question 3: My hydrogenation reaction is incomplete or has produced unexpected byproducts. What could be the cause?
Answer:
Incomplete hydrogenation or the formation of byproducts can be attributed to several factors:
-
Catalyst Deactivation: The catalyst (e.g., a Rhodium or Ruthenium complex) can be poisoned by impurities in the substrate, solvent, or hydrogen gas. The basicity of the amine product can also sometimes lead to catalyst deactivation.
-
Over-reduction: The ester functionality could potentially be reduced to an alcohol, although this typically requires harsher conditions.
-
Geometric Isomers of the Enamine: The starting β-enamino ester can exist as E/Z isomers. The catalyst may have different reactivity or selectivity for each isomer, potentially leading to incomplete conversion or lower enantioselectivity.
-
Side reactions of the enamine: Enamines can be susceptible to hydrolysis back to the corresponding β-keto ester, especially in the presence of water.
Troubleshooting and Identification:
-
Ensure High Purity: Use highly purified β-enamino ester substrate and anhydrous, deoxygenated solvents. Purify the hydrogen gas if necessary.
-
Catalyst Loading and Conditions: Optimize the catalyst loading, hydrogen pressure, and reaction temperature.
-
Substrate Purity: Ensure the geometric purity of the starting enamine.
-
Byproduct Analysis:
-
NMR: Look for signals corresponding to the β-keto ester (from hydrolysis) or alcohol functionalities (from over-reduction).
-
GC-MS: This technique is well-suited for identifying volatile byproducts.
-
Route 3: Hofmann Rearrangement
The Hofmann rearrangement of a suitable amide precursor (e.g., (R)-3-carbamoylpentanoic acid) can yield this compound.
Question 4: The yield of my Hofmann rearrangement is low, and I have a mixture of products. What are the potential side reactions?
Answer:
The Hofmann rearrangement, while effective, can be prone to side reactions that lower the yield of the desired amine:[7]
-
Formation of a Carbamate (B1207046): If the reaction is performed in an alcohol solvent, the intermediate isocyanate can be trapped by the alcohol to form a carbamate instead of hydrolyzing to the amine.[8][9]
-
Formation of a Urea (B33335): The product amine can react with the isocyanate intermediate to form a urea byproduct.
-
Incomplete Reaction: Unreacted starting amide or N-bromoamide intermediate may be present.
-
Hydroxamic Acid Formation: While less common, the formation of a hydroxamic acid is a theoretical byproduct that has not been widely observed.[7]
Troubleshooting and Identification:
-
Control of Reaction Conditions: Carefully control the stoichiometry of the reagents (amide, bromine, and base) and the reaction temperature.
-
Solvent Choice: Use water as the solvent to promote the hydrolysis of the isocyanate to the amine. Avoid alcoholic solvents if the amine is the desired product.
-
Product Isolation: The desired amino acid can often be separated from neutral byproducts like carbamates and ureas by acid-base extraction.
-
Spectroscopic Analysis:
-
NMR: Carbamate and urea byproducts will have characteristic signals in the NMR spectrum.
-
IR Spectroscopy: The isocyanate intermediate has a strong, characteristic absorption around 2250-2275 cm⁻¹. The presence of this peak in an in-situ IR experiment can confirm its formation.
-
Data Presentation
Table 1: Potential Byproducts in this compound Synthesis
| Synthetic Route | Potential Byproduct | Identification Method |
| Asymmetric Conjugate Addition | 1,2-Addition Product (Amide) | NMR, Mass Spectrometry |
| Dialkylated Product | NMR, Mass Spectrometry | |
| Oligomers | Mass Spectrometry, HPLC | |
| Asymmetric Hydrogenation | β-Keto Ester (from hydrolysis) | NMR, GC-MS |
| Over-reduction Product (Amino diol) | NMR, Mass Spectrometry | |
| Hofmann Rearrangement | Carbamate Derivative | NMR, IR Spectroscopy |
| Symmetrical Urea | NMR, Mass Spectrometry |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of this compound
This protocol is for determining the enantiomeric excess of this compound.
Materials:
-
HPLC system with UV or ELSD detector
-
Chiral stationary phase column (e.g., CHIRALPAK ZWIX(-))[10]
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Triethylamine (TEA)
-
Acetic Acid (AcOH)
-
Sample of 3-Aminopentanoic acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Methanol/Acetonitrile (50/50 v/v) containing 50 mM Acetic Acid and 25 mM Triethylamine.[3] Degas the mobile phase before use.
-
Column Equilibration: Equilibrate the CHIRALPAK ZWIX(-) column with the mobile phase at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the 3-Aminopentanoic acid sample in the mobile phase.
-
Injection: Inject the sample onto the HPLC system.
-
Data Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric excess (ee%) using the peak areas.
Protocol 2: GC-MS Analysis of Byproducts (after derivatization)
This protocol is for the identification of volatile byproducts after derivatization.
Materials:
-
GC-MS system
-
Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)[11]
-
Acetonitrile (anhydrous)
-
Reaction vial
-
Sample containing this compound and potential byproducts
Procedure:
-
Sample Preparation: Dry a sample of the reaction mixture under vacuum.
-
Derivatization: Add anhydrous acetonitrile and MTBSTFA to the dried sample in a sealed reaction vial. Heat the mixture to facilitate derivatization.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
-
Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the derivatized product and any byproducts. Compare the fragmentation patterns with known standards or databases.
Visualizations
Caption: Workflow for the synthesis and byproduct identification of this compound.
Caption: Logical troubleshooting guide for unexpected results in synthesis.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric synthesis of vinylogous β-amino acids and their incorporation into mixed backbone oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. hplc.eu [hplc.eu]
- 11. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
Technical Support Center: Optimizing (R)-3-Aminopentanoic Acid Incorporation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the incorporation of (R)-3-Aminopentanoic acid into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when incorporating this compound in solid-phase peptide synthesis (SPPS)?
A1: this compound is a β-amino acid, and its incorporation can present challenges not typically encountered with α-amino acids. The primary issues include:
-
Steric Hindrance: The altered backbone structure can create steric hindrance, slowing down the coupling reaction and potentially leading to incomplete reactions.
-
Secondary Structure Formation: Peptides containing β-amino acids can adopt unique secondary structures, which may lead to on-resin aggregation and reduced accessibility of the N-terminus for subsequent coupling steps.
-
Different Reaction Kinetics: The coupling and deprotection kinetics for β-amino acids can differ from those of α-amino acids, requiring optimization of reaction times and conditions.
Q2: Which coupling reagents are most effective for incorporating this compound?
A2: For sterically hindered or "difficult" couplings, such as those involving β-amino acids, high-activity coupling reagents are recommended. While specific comparative data for this compound is limited, uronium/aminium salts like HATU, HBTU, and HCTU, as well as phosphonium (B103445) salts like PyBOP and PyAOP, are generally more effective than standard carbodiimide (B86325) reagents (e.g., DCC, DIC).[1] HATU, in particular, is often favored for its high reactivity and ability to suppress racemization.[2]
Q3: How can I monitor the coupling efficiency of this compound?
A3: The completion of the coupling reaction should be monitored to ensure high-quality peptide synthesis. The most common method is the qualitative Kaiser (ninhydrin) test, which detects free primary amines on the resin.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.
-
Negative Result (Colorless/Yellow Beads): Suggests that the coupling reaction is complete.
For quantitative assessment, a small amount of resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry.
Q4: What is "double coupling," and should I use it for this compound?
A4: Double coupling is the repetition of the coupling step to ensure the reaction goes to completion, especially for difficult residues. If a positive Kaiser test is observed after the initial coupling of this compound, a second coupling is highly recommended to maximize the yield of the desired full-length peptide and minimize deletion sequences.[3]
Q5: Can the choice of solvent impact the incorporation yield?
A5: Yes, the solvent plays a crucial role in solvating the peptide-resin complex. Inadequate solvation can lead to peptide aggregation and hinder coupling efficiency. N,N-Dimethylformamide (DMF) is a commonly used solvent, but for sequences prone to aggregation, using N-methylpyrrolidone (NMP) or a mixture of solvents like DCM/DMF/NMP may be beneficial.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the incorporation of this compound.
Issue 1: Low Coupling Efficiency (Positive Kaiser Test after Coupling)
A positive Kaiser test indicates that the coupling of this compound was incomplete. The following workflow can help troubleshoot this issue.
Caption: Troubleshooting workflow for low coupling efficiency.
Issue 2: Low Overall Peptide Yield After Cleavage
If the final peptide yield is lower than expected, the issue could be with the synthesis, cleavage, or purification steps.
-
Diagnosis:
-
Analyze Crude Product: Before purification, analyze a small sample of the crude peptide by analytical HPLC and mass spectrometry. This will help determine if the target peptide was successfully synthesized and identify the nature of the impurities (e.g., deletion or truncated sequences).[4]
-
Check for Aggregation: If the peptide sequence is long or hydrophobic, aggregation during synthesis could be the cause of low yield.
-
-
Solutions:
-
Optimize Cleavage: Ensure the cleavage cocktail and reaction time are appropriate for the resin and protecting groups used.
-
Improve Precipitation: Optimize the precipitation of the cleaved peptide by using cold diethyl ether and ensuring a sufficient volume.
-
Address Aggregation during Synthesis:
-
Use chaotropic salts (e.g., LiCl) in the solvent.
-
Incorporate pseudoproline dipeptides in the sequence if possible.
-
Perform the synthesis at an elevated temperature (microwave-assisted SPPS).
-
-
Data Presentation
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (min) | General Yield for Difficult Couplings (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| HCTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |
| COMU | - | DIPEA | DMF | 15-30 | >99 |
| DCC | HOBt | - | DCM/DMF | 60-120 | Variable, generally lower |
| DIC | HOBt | - | DMF | 60-120 | Variable, generally lower |
Note: Yields are highly sequence-dependent and the above are estimates for challenging couplings. Optimization is always recommended.
Experimental Protocols
The following are generalized protocols for manual solid-phase peptide synthesis using the Fmoc/tBu strategy, which can be adapted for the incorporation of Fmoc-(R)-3-Aminopentanoic acid-OH.
Protocol 1: Standard Coupling Cycle for SPPS
This protocol outlines a single cycle of deprotection and coupling.
Caption: General workflow for a single SPPS cycle.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-(R)-3-Aminopentanoic acid-OH (3-5 equivalents)
-
Coupling reagent (e.g., HATU, 3-5 equivalents)
-
Base (e.g., DIPEA, 6-10 equivalents)
-
DMF (Peptide synthesis grade)
-
DCM (Peptide synthesis grade)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin alternately with DMF and DCM (3-5 times each).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-(R)-3-Aminopentanoic acid-OH, the coupling reagent, and the base in DMF. Allow to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature. For difficult couplings, the time can be extended.
-
Monitoring: Perform a Kaiser test to check for completion. If the test is positive, consider a second coupling (repeat steps 4 and 5).
-
Washing: Wash the resin as in step 3.
-
The resin is now ready for the next coupling cycle.
Protocol 2: Cleavage and Deprotection
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Protocol 3: Peptide Analysis
1. Analytical HPLC:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient of B into A (e.g., 5-95% B over 30 minutes).
-
Detection: UV at 214 nm and 280 nm.[5]
-
Purity Assessment: Calculate the percentage purity based on the peak area of the main product relative to the total peak area.[4]
2. Mass Spectrometry:
-
Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to confirm the molecular weight of the synthesized peptide.[6]
Signaling Pathways and Logical Relationships
The choice of coupling reagent is a critical decision point in optimizing the synthesis of peptides containing this compound. The following diagram illustrates a logical decision-making process.
Caption: Decision diagram for coupling reagent selection.
References
Stability of (R)-3-Aminopentanoic acid under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (R)-3-Aminopentanoic acid under various experimental conditions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that may influence its stability?
A1: this compound is a β-amino acid containing two primary functional groups: a carboxylic acid (-COOH) and an amino group (-NH2). The interaction and reactivity of these groups under different pH conditions are the main determinants of the molecule's stability.
Q2: What are the potential degradation pathways for this compound under acidic or basic conditions?
A2: The two most probable degradation pathways for β-amino acids like this compound are:
-
Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO2), typically promoted by heat and acidic conditions, would result in the formation of (R)-3-aminopentane.
-
β-Elimination: Under basic conditions, the amino group at the beta position can be eliminated along with a proton from the alpha-carbon, leading to the formation of an unsaturated carboxylic acid, pent-2-enoic acid.
Q3: How does the pH of a solution affect the stability of this compound?
A3: The pH of the solution dictates the ionization state of the amino and carboxylic acid groups.
-
In acidic solutions (low pH): The amino group is protonated (-NH3+) and the carboxylic acid group is in its neutral form (-COOH). This state can make the molecule more susceptible to decarboxylation, especially with heating.
-
In basic solutions (high pH): The amino group is in its neutral form (-NH2) and the carboxylic acid group is deprotonated (-COO-). These conditions can facilitate β-elimination reactions.
-
At its isoelectric point (pI): The molecule exists as a zwitterion (-NH3+ and -COO-), where it may exhibit its highest solubility and potentially greater stability.
Q4: Are there any recommended storage conditions for this compound to ensure its stability?
A4: For optimal stability, this compound should be stored in a cool, dry place.[1] For solutions, it is advisable to use a buffered system close to a neutral pH if the experimental conditions allow, and to store solutions at low temperatures (2-8°C) for short-term use or frozen for long-term storage.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of starting material in acidic solution, especially upon heating. | Decarboxylation: The carboxylic acid group may be lost as CO2. | 1. Lower the temperature: If the protocol allows, reduce the reaction or storage temperature. 2. Modify the pH: If possible, increase the pH to a less acidic condition. 3. Analyze for the corresponding amine: Use an appropriate analytical technique (e.g., GC-MS or LC-MS) to detect the potential formation of (R)-3-aminopentane. |
| Formation of an unexpected unsaturated compound in basic solution. | β-Elimination: The amino group may have been eliminated to form a double bond. | 1. Control the base concentration and temperature: Use the mildest basic conditions (lower concentration and temperature) that are effective for your experiment. 2. Protect the amino group: If the experimental design permits, consider using a suitable protecting group for the amine to prevent elimination. 3. Characterize the impurity: Utilize techniques like NMR, IR, and mass spectrometry to confirm the presence of an alkene and a carboxylic acid in the impurity. |
| Poor recovery of the compound from the solution. | Solubility issues or adsorption: The compound may have precipitated out of solution or adsorbed to the container walls, especially near its isoelectric point where solubility can be at a minimum. | 1. Adjust the pH: Move the pH of the solution further away from the predicted isoelectric point of the molecule. 2. Use co-solvents: If compatible with your experiment, the addition of a small amount of an organic co-solvent may improve solubility. 3. Use silanized glassware: To minimize adsorption to glass surfaces, consider using silanized vials and containers. |
| Inconsistent analytical results for stability studies. | Inadequate analytical method: The HPLC or other analytical method may not be stability-indicating, meaning it cannot separate the parent compound from its degradation products. | 1. Develop a stability-indicating method: Perform forced degradation studies to generate degradation products. Use these stressed samples to develop an analytical method (e.g., HPLC) that demonstrates baseline separation between the intact this compound and all significant degradation products. 2. Use orthogonal analytical techniques: Confirm the results from your primary method with a secondary, different analytical technique (e.g., UPLC-MS, CE). |
Data Presentation
The following table is an example of how to present quantitative data from a forced degradation study of this compound. Actual results will vary based on experimental conditions.
| Stress Condition | Time (hours) | Temperature (°C) | % this compound Remaining | Major Degradation Product(s) Detected | % of Major Degradant(s) |
| 0.1 M HCl | 24 | 60 | 85.2 | (R)-3-aminopentane | 12.5 |
| 0.1 M NaOH | 24 | 60 | 90.5 | pent-2-enoic acid | 8.1 |
| Water (pH 7) | 24 | 60 | 99.1 | Not Detected | < 0.1 |
| 3% H2O2 | 24 | 25 | 98.5 | Not Detected | < 0.1 |
| Heat (Solid State) | 48 | 80 | 99.5 | Not Detected | < 0.1 |
| Photostability (Solid State) | 72 | 25 | 99.8 | Not Detected | < 0.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To a designated volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To a designated volume of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with water and subjecting it to the same temperature conditions.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development for this compound
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to ensure separation of the polar this compound from potential non-polar degradation products. A typical gradient might be 5-95% B over 20 minutes.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for compounds lacking a strong chromophore.
-
Method Validation:
-
Inject samples from the forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).
-
Ensure that all degradation products are well-resolved from the parent peak and from each other.
-
Perform peak purity analysis using a photodiode array (PDA) detector to confirm that the parent peak is free from co-eluting impurities.
-
Mandatory Visualizations
Caption: Potential Degradation Pathways
Caption: Forced Degradation Workflow
References
Troubleshooting low coupling efficiency of (R)-3-Aminopentanoic acid
Welcome to the technical support center for troubleshooting the coupling of (R)-3-Aminopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing peptide synthesis protocols involving this sterically hindered β-amino acid.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency with this compound?
A1: Low coupling efficiency with this compound is often attributed to a combination of factors inherent to its structure as a β-amino acid and the specific conditions of your peptide synthesis. The primary causes include:
-
Steric Hindrance: The ethyl group at the β-position can physically obstruct the approach of the activated carboxylic acid to the amine of the growing peptide chain, slowing down the reaction.[1][2]
-
Reduced Nucleophilicity: The amine group of a β-amino acid may exhibit different reactivity compared to α-amino acids, potentially affecting the coupling kinetics.
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures and aggregate on the solid support, which can block reactive sites and prevent efficient coupling.
-
Suboptimal Coupling Reagents: Standard carbodiimide (B86325) reagents like DCC or DIC may be inefficient for sterically hindered amino acids.[3] More potent coupling reagents are often required to achieve high yields.[4]
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids like this compound, onium salt-based coupling reagents are highly recommended due to their high reactivity and ability to overcome steric barriers.[4] The most effective reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings, HATU reacts quickly and minimizes the risk of racemization.[2][3]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent.[5]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent known for its high efficiency and safety profile.[6]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Particularly effective for sterically hindered and N-methyl amino acids.[3]
Q3: Can I use standard DIC/HOBt coupling conditions?
A3: While DIC/HOBt is a common coupling cocktail, it may not be sufficient for achieving high efficiency with this compound due to steric hindrance.[3] If you are using a carbodiimide-based approach, it is highly recommended to use OxymaPure® as an additive instead of HOBt. OxymaPure® has been shown to be superior in promoting acylation of bulky residues and minimizing racemization.[6][7]
Q4: What is "double coupling" and should I consider it?
A4: Double coupling is a technique where the coupling reaction is performed twice on the same amino acid residue before moving to the next.[1] This is a highly effective strategy for difficult couplings, including those involving sterically hindered amino acids, to ensure the reaction goes to completion.
Q5: How can I monitor the completeness of the coupling reaction?
A5: The completeness of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test.[4][5] A positive result (blue beads) indicates the presence of unreacted primary amines, signifying an incomplete reaction. A negative result (yellow or colorless beads) indicates that the coupling is complete.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency of this compound.
Problem: Positive Ninhydrin (Kaiser) Test After Coupling
This indicates incomplete coupling of this compound. Follow the steps below to troubleshoot the issue.
Quantitative Data
| Coupling Reagent | Additive | Base (Equivalents) | General Efficiency for Hindered Couplings | Key Considerations |
| HATU | None | DIPEA (2-4) | Very High | Highly effective, fast reaction times, low racemization.[2] |
| HBTU | HOBt (optional) | DIPEA (2-4) | High | Widely used, very effective.[5] |
| COMU | None | DIPEA (2) | Very High | Safer alternative to benzotriazole-based reagents.[6] |
| PyAOP | None | DIPEA (2-4) | Very High | Excellent for N-methyl and other hindered amino acids.[3] |
| DIC | OxymaPure® | DIPEA (1-2) | Moderate to High | OxymaPure® is superior to HOBt for hindered couplings.[7] |
| DIC | HOBt | DIPEA (1-2) | Low to Moderate | Often insufficient for sterically demanding couplings.[3] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound
This protocol is recommended as the first-line approach for coupling this compound.
Materials:
-
Fmoc-(R)-3-Aminopentanoic acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with N-terminal deprotected peptide
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min).
-
Wash the resin thoroughly with DMF (5-7 times).[4]
-
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve Fmoc-(R)-3-Aminopentanoic acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution.[4]
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.[8]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For extremely difficult couplings, the reaction time can be extended, or the temperature may be increased to 40°C.[4]
-
-
Monitoring and Washing:
-
Perform a qualitative ninhydrin (Kaiser) test to monitor the completeness of the coupling.[4]
-
If the test is positive (indicating free amines), a second coupling (double coupling) is recommended. Repeat steps 2 and 3 with fresh reagents.
-
Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[4]
-
Protocol 2: DIC/OxymaPure®-Mediated Coupling
This protocol is an alternative for carbodiimide-based synthesis.
Materials:
-
Fmoc-(R)-3-Aminopentanoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with N-terminal deprotected peptide
Procedure:
-
Resin Preparation:
-
Swell the resin and perform N-terminal Fmoc deprotection as described in Protocol 1.
-
-
Reagent Preparation:
-
Prepare a solution of Fmoc-(R)-3-Aminopentanoic acid (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Have DIC (3 equivalents) ready to be added.
-
-
Coupling Reaction (In Situ Activation):
-
Add the Fmoc-(R)-3-Aminopentanoic acid and OxymaPure® solution to the washed peptide-resin.
-
Add the DIC to the reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the reaction with the ninhydrin test. If the test is positive, a double coupling is recommended.
-
After a negative ninhydrin test, wash the resin thoroughly with DMF (5-7 times).
-
Protocol 3: Double Coupling
This can be applied to either Protocol 1 or 2 if the initial coupling is incomplete.
-
After the first coupling reaction (e.g., 2 hours), drain the reaction solution.
-
Wash the resin with DMF (3 times).
-
Repeat the amino acid activation and coupling steps with a fresh solution of activated Fmoc-(R)-3-Aminopentanoic acid.
-
Allow the second coupling to proceed for another 2 hours.
-
Wash the resin thoroughly with DMF.
By following these guidelines and protocols, researchers can effectively troubleshoot and optimize the coupling of this compound, leading to improved peptide synthesis outcomes.
References
Technical Support Center: (R)-3-Aminopentanoic Acid in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of (R)-3-Aminopentanoic acid in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound during solid-phase peptide synthesis (SPPS)?
While this compound, as a β-amino acid, is generally more resistant to enzymatic degradation, potential chemical degradation pathways during SPPS include:
-
Intramolecular Cyclization (β-Lactam Formation): Under coupling or deprotection conditions, the amino group of this compound could potentially attack the activated carboxyl group (or the ester linkage to the resin), leading to the formation of a four-membered β-lactam ring. This is a known reactivity pattern for β-amino acids.
-
Side Reactions during Cleavage: During the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), side reactions can occur.[1] Reactive carbocations generated from protecting groups can potentially alkylate the peptide.[1][2]
-
Standard Peptide Synthesis Side Reactions: General side reactions common in peptide synthesis, such as incomplete coupling or deprotection, and racemization (though less likely for the β-carbon), should also be considered.[3]
Q2: How can I detect potential degradation of my peptide containing this compound?
The primary method for detecting degradation products is high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).
-
HPLC: A reversed-phase HPLC analysis of the crude cleaved peptide will show the main product peak and any impurity peaks. Degradation products will likely have different retention times.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can identify the molecular weights of the species in each HPLC peak. This allows for the identification of potential degradation products by comparing the observed masses to the expected masses of the target peptide and potential side products (e.g., the peptide with a cyclized this compound residue). Tandem MS (MS/MS) can be used to sequence the peptide and pinpoint the location of the modification.[4]
Q3: Is the Fmoc protecting group stable on this compound during synthesis?
The Fmoc group is generally stable on the nitrogen of amino acids under neutral and acidic conditions.[5][6] It is cleaved by a base, typically piperidine (B6355638) in DMF.[5][6] The stability of the Fmoc group on a β-amino acid like this compound is expected to be comparable to that on α-amino acids. However, prolonged exposure to basic conditions could potentially promote side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the target peptide and presence of a major impurity with a lower molecular weight. | Intramolecular cyclization of the this compound residue to form a β-lactam, leading to chain truncation. | - Use milder coupling reagents and shorter coupling times for the residue following this compound.- Consider using a more sterically hindered activating agent.- Analyze the impurity by MS to confirm if its mass corresponds to the truncated sequence. |
| Presence of unexpected peaks in the HPLC chromatogram with masses higher than the target peptide. | Alkylation of the peptide by carbocations generated during TFA cleavage.[2] | - Use a scavenger cocktail during cleavage. A common mixture is TFA/TIS/H₂O (95:2.5:2.5). For peptides containing sensitive residues like Trp, Met, or Cys, a more robust scavenger mixture like Reagent K (TFA/phenol/H₂O/thioanisole/EDT) is recommended.[1][2]- Minimize cleavage time. |
| Incomplete coupling of the amino acid following this compound. | Steric hindrance from the β-amino acid structure. | - Use a stronger coupling reagent such as HATU or HCTU.- Perform a double coupling for the subsequent amino acid.- Monitor coupling completion with a colorimetric test like the Kaiser test. |
| Broad or tailing peaks in the HPLC chromatogram. | On-resin aggregation. | - Use a resin with a lower loading capacity.- Incorporate pseudoproline dipeptides in the sequence if possible.- Synthesize at a higher temperature. |
Summary of Potential Degradation Products
| Degradation Product | Description | Expected Mass Change | Analytical Detection |
| β-Lactam Formation | Intramolecular cyclization of the this compound residue. This would likely lead to cleavage of the peptide chain C-terminal to this residue. | Mass of the truncated peptide N-terminal to the cyclized residue. | HPLC-MS analysis of the crude product. |
| Alkylated Peptide | Addition of a tert-butyl group or other carbocations from protecting groups to the peptide during TFA cleavage. | +56 Da for tert-butylation, other additions possible depending on protecting groups. | HPLC-MS analysis. MS/MS can help identify the site of modification. |
Experimental Protocols
Protocol 1: HPLC-MS Analysis for Detection of Degradation Products
-
Sample Preparation:
-
Cleave the peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Range: Scan a range that includes the expected mass of the target peptide and potential degradation products (e.g., m/z 400-2000).
-
Data Analysis: Analyze the mass spectra of the peaks observed in the HPLC chromatogram to identify the molecular weights of the components.
-
Protocol 2: Protocol for Amino Acid Analysis (AAA) to Confirm Composition
-
Peptide Hydrolysis:
-
Accurately weigh a sample of the purified peptide.
-
Hydrolyze the peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
-
Derivatization:
-
Dry the hydrolyzed sample to remove HCl.
-
Derivatize the free amino acids with a suitable reagent (e.g., phenyl isothiocyanate (PITC) or AccQ-Tag).
-
-
Chromatographic Analysis:
-
Analyze the derivatized amino acids by reversed-phase HPLC with UV detection.
-
Quantify the amount of each amino acid by comparing the peak areas to a standard mixture of amino acids.
-
-
Data Interpretation:
-
The molar ratios of the amino acids should correspond to the expected sequence. A lower than expected amount of this compound could indicate its degradation during synthesis or hydrolysis.
-
Visualizations
Caption: Potential intramolecular cyclization pathway of activated this compound.
References
- 1. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Technical Support Center: Scaling Up Enantioselective Synthesis of (R)-3-Aminopentanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable, enantioselective synthesis of (R)-3-Aminopentanoic acid. The information is curated to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable strategies for the enantioselective synthesis of this compound?
A1: There are three primary strategies for the scalable enantioselective synthesis of this compound:
-
Asymmetric Hydrogenation: This method involves the reduction of a prochiral β-enamido acrylate (B77674) or an unprotected enamine using a chiral transition metal catalyst (typically Rhodium or Ruthenium-based) to set the stereocenter.[1] It is known for its high atom economy and efficiency.
-
Chiral Auxiliary-Mediated Synthesis: An achiral starting material is coupled to a chiral auxiliary, which directs a diastereoselective transformation (e.g., alkylation). Subsequent removal of the auxiliary yields the enantiomerically enriched product.[2][3] Evans' oxazolidinones are a common choice for this approach.[4][5]
-
Biocatalytic Synthesis: This strategy utilizes enzymes, such as transaminases, to perform either a kinetic resolution of a racemic mixture of 3-aminopentanoic acid or an asymmetric synthesis from a prochiral precursor like 3-oxopentanoic acid.[6][7]
Q2: How do I choose the best synthetic strategy for my needs?
A2: The choice of strategy depends on several factors:
-
Scale: Asymmetric hydrogenation is often favored for large-scale industrial production due to its catalytic nature and high turnover numbers.[8]
-
Cost: Biocatalysis can be cost-effective, utilizing renewable resources and mild reaction conditions, though the initial enzyme cost and development can be a factor.[6] Chiral auxiliaries can be expensive, but they are often recoverable, which can mitigate costs.[2]
-
Existing Expertise and Equipment: Asymmetric hydrogenation may require specialized high-pressure reactors. Biocatalytic methods require expertise in handling enzymes and performing biochemical reactions. Chiral auxiliary methods are often more accessible in a standard organic synthesis laboratory.
-
Desired Enantiopurity: All three methods can achieve high enantiomeric excess (>99% ee), but optimization is often required.[9]
Q3: My asymmetric hydrogenation is resulting in low enantiomeric excess (ee). What are the common causes?
A3: Low enantiomeric excess in asymmetric hydrogenation can stem from several factors. Common issues include catalyst purity, ligand choice, solvent effects, and substrate quality. Please refer to the detailed troubleshooting guide for this specific issue in the section below.
Q4: I am having difficulty removing the chiral auxiliary without racemization. What conditions should I try?
A4: Cleavage of the chiral auxiliary is a critical step. For Evans' oxazolidinones, common methods include hydrolysis with lithium hydroxide/hydrogen peroxide or reduction with lithium borohydride. The choice of conditions depends on the desired product (acid or alcohol) and the stability of the stereocenter. Harsh conditions (e.g., high temperatures or strong acids/bases) can lead to racemization. It is crucial to carefully control the reaction temperature and use mild reagents.
Q5: My biocatalytic reaction is slow or incomplete. How can I improve the conversion?
A5: Slow or incomplete biocatalytic reactions can be due to enzyme inhibition, unfavorable reaction equilibrium, or suboptimal reaction conditions (pH, temperature). For transaminase reactions, removing the ketone byproduct (e.g., pyruvate (B1213749) or acetone) can help drive the equilibrium towards product formation.[6][10] Optimizing the pH, temperature, and enzyme/substrate concentrations is also critical. Refer to the biocatalysis troubleshooting guide for more detailed advice.
Data Presentation: Comparison of Synthetic Strategies
The following tables summarize typical quantitative data for the key synthetic strategies. Note that specific results can vary significantly based on the exact substrate, catalyst, ligand, and reaction conditions used.
Table 1: Asymmetric Hydrogenation of β-(Acylamino)acrylates
| Catalyst/Ligand System | Substrate Type | Solvent | H₂ Pressure (psi) | Yield (%) | ee (%) | Reference |
| [Rh(COD)₂]BF₄ / (R,S)-Josiphos | Unprotected β-enamino esters | Toluene (B28343)/MeOH | 40 | High | 93-97 | [1][11] |
| [Rh(COD)₂]BF₄ / (S,S)-Me-DuPhos | (E)-β-(Acylamino)acrylates | Toluene | 40 | >95 | up to 99.6 | [9] |
| [Rh(COD)₂]BF₄ / (R)-BICP | (E/Z)-β-(Acylamino)acrylates | Toluene | 60 | >95 | up to 98 | [9] |
| Rh(COD)Cl₂ / TangPhos | (E/Z)-β-(Acylamino)acrylates | THF/MeOH | 500 | 99 | 99.6 | [8] |
Table 2: Chiral Auxiliary-Mediated Synthesis (Evans' Oxazolidinone)
| Auxiliary | Reaction Type | Key Reagent | Diastereomeric Excess (d.e.) | Overall Yield | Reference |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Aldol (B89426) Condensation | TiCl₄, DIPEA | >98% | High | [12] |
| (S)-4-benzyloxazolidin-2-one | Alkylation | NaHMDS, Alkyl Halide | >95% | Good | [4] |
Table 3: Biocatalytic Synthesis (Transaminase)
| Enzyme Type | Reaction Type | Precursor | Key Features | ee (%) | Reference |
| (R)-selective Transaminase | Asymmetric Synthesis | 3-Oxopentanoic acid | Requires an amine donor (e.g., alanine) | >99 | [6][13] |
| Transaminase | Kinetic Resolution | racemic-3-Aminopentanoic acid | Max yield of 50% for the desired enantiomer | >99 | [6][10] |
Experimental Workflows and Logical Relationships
Asymmetric Hydrogenation Workflow
This diagram outlines the general workflow for synthesizing this compound via asymmetric hydrogenation of a β-enamido acrylate precursor.
Chiral Auxiliary (Evans' Oxazolidinone) Workflow
This diagram illustrates the synthetic sequence using an Evans' chiral auxiliary for diastereoselective alkylation.
Troubleshooting Logic: Low Enantioselectivity in Asymmetric Hydrogenation
This decision tree provides a logical workflow for troubleshooting low enantiomeric excess in asymmetric hydrogenation reactions.
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures for the synthesis of β-amino acids and can be applied to the synthesis of this compound.
Protocol 1: Asymmetric Hydrogenation of Ethyl (Z)-3-(Acetylamino)pent-2-enoate
This protocol is adapted from the general procedure for Rhodium-catalyzed hydrogenation of β-(acylamino)acrylates.[8][9]
-
Precursor Synthesis: Ethyl 3-oxopentanoate (B1256331) is reacted with ammonium (B1175870) acetate (B1210297) and acetyl chloride to yield a mixture of (E/Z)-ethyl 3-(acetylamino)pent-2-enoate. The isomers can be separated or used as a mixture, depending on the catalyst system.[9] The Rh-BICP catalyst is effective for E/Z mixtures.
-
Catalyst Preparation: In a glovebox, a pressure-resistant vial is charged with [Rh(COD)₂]BF₄ (1 mol%) and a chiral ligand such as (R)-BICP or (S,S)-Me-DuPhos (1.1 mol%). Anhydrous, deoxygenated toluene is added, and the mixture is stirred for 30 minutes.
-
Hydrogenation: The substrate, ethyl 3-(acetylamino)pent-2-enoate (1 equivalent), is added to the catalyst solution. The vial is sealed, removed from the glovebox, and placed in an autoclave. The autoclave is purged with hydrogen gas three times before being pressurized to 40-60 psi.
-
Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. Progress can be monitored by TLC or GC/MS by carefully depressurizing and taking an aliquot.
-
Work-up: Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the protected β-amino ester.
-
Deprotection: The resulting ethyl (R)-3-(acetylamino)pentanoate is hydrolyzed using 6M HCl at reflux for 4-6 hours. After cooling, the aqueous solution is washed with an organic solvent (e.g., dichloromethane) to remove impurities. The aqueous layer is then concentrated under vacuum. The crude product is purified by recrystallization or ion-exchange chromatography to yield this compound.
Protocol 2: Biocatalytic Asymmetric Amination of Ethyl 3-Oxopentanoate
This protocol is based on the use of an (R)-selective ω-transaminase for the asymmetric synthesis of β-amino acids from β-keto esters.[6][13]
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM phosphate (B84403) buffer, pH 7.5).
-
Reagents: Add the substrate, ethyl 3-oxopentanoate (e.g., 50 mM), the amine donor, L-Alanine (e.g., 1.5 equivalents), and pyridoxal (B1214274) 5'-phosphate (PLP) cofactor (e.g., 1 mM).
-
Enzyme Addition: Add the (R)-selective ω-transaminase (e.g., from Aspergillus terreus or an engineered variant) to the reaction mixture. The optimal enzyme loading should be determined experimentally.
-
Reaction Conditions: The reaction is gently agitated at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. The pH should be monitored and adjusted if necessary. The reaction progress is monitored by HPLC, measuring the consumption of the keto ester and the formation of the amino ester.
-
Work-up: Once the reaction has reached the desired conversion, the enzyme is removed by centrifugation or filtration. The pH of the supernatant is adjusted to ~10-11, and the product, ethyl (R)-3-aminopentanoate, is extracted with an organic solvent (e.g., ethyl acetate).
-
Hydrolysis and Isolation: The organic extracts are combined, dried, and concentrated. The resulting crude amino ester is then hydrolyzed to the target acid using aqueous HCl, as described in Protocol 1, step 6. The final product is isolated and purified.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Highly efficient synthesis of chiral beta-amino acid derivatives via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude (R)-3-Aminopentanoic Acid
Welcome to the technical support center for the purification of crude (R)-3-Aminopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this chiral beta-amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound typically contains a variety of impurities depending on the synthetic route employed. The most common impurities include:
-
The (S)-enantiomer: The opposite enantiomer, (S)-3-Aminopentanoic acid, is almost always present in preparations that are not perfectly stereospecific.
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors like ethyl propiolate or related Michael acceptors.
-
Side-Reaction Products: Michael additions, a common strategy for synthesizing β-amino acids, can sometimes lead to the formation of double-addition products or other adducts.[1][2] Syntheses involving aldehydes and malonic acid may result in by-products from Knoevenagel condensation.[3]
-
Reagents and Catalysts: Residual reagents, catalysts, or their byproducts from the synthesis and workup steps may also be present.
-
Degradation Products: Like other amino acids, degradation can occur under harsh conditions, potentially leading to cyclized or oxidized byproducts.[4]
Q2: What is the most effective method for removing the (S)-enantiomer?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective and widely used method for separating enantiomers of amino acids.[5][6][7] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, allowing for their separation. Preparative chiral HPLC can be used to isolate the desired (R)-enantiomer with high enantiomeric purity.
Q3: Can I use recrystallization to improve the purity of my crude this compound?
A3: Yes, recrystallization is a valuable technique for improving the chemical purity of solid compounds like this compound.[8][9] It is particularly effective at removing insoluble impurities and can sometimes improve enantiomeric purity if the racemic mixture forms a conglomerate. However, for enantiomeric enrichment of a scalemic mixture, chiral resolution by diastereomeric salt formation and subsequent crystallization is often more effective.[10]
Q4: How can I determine the enantiomeric purity of my sample?
A4: The enantiomeric excess (% ee) can be accurately determined using several analytical techniques:
-
Chiral HPLC: This is the most common and reliable method. By separating the enantiomers, the relative peak areas can be used to calculate the % ee.[5][11]
-
Chiral Gas Chromatography (GC): After appropriate derivatization to increase volatility, chiral GC can also be used.
-
NMR Spectroscopy with Chiral Solvating Agents: The addition of a chiral solvating agent can induce a chemical shift difference between the enantiomers in the NMR spectrum, allowing for quantification.[12]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling. | - The solution is not saturated (too much solvent was added).- The cooling process is too rapid. | - Slowly evaporate some of the solvent to increase the concentration.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.[13]- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound. |
| Oily precipitate forms instead of crystals. | - The impurity concentration is too high, lowering the melting point of the mixture.- The chosen solvent is not optimal. | - Attempt to purify the crude material by another method (e.g., column chromatography) to remove major impurities before recrystallization.- Experiment with different solvent systems. A mixture of a good solvent (e.g., water, ethanol) and a poor solvent (e.g., acetone, diethyl ether) can be effective.[14] |
| Low recovery of purified product. | - The product is too soluble in the cold solvent.- Insufficient cooling. | - Ensure the solution is cooled to a sufficiently low temperature (e.g., 0-4 °C) in an ice bath.- Use a minimal amount of cold solvent to wash the crystals during filtration. |
| Purity has not significantly improved. | - The impurities have similar solubility to the product in the chosen solvent.- The crystals formed too quickly, trapping impurities. | - Select a different recrystallization solvent or solvent system.- Ensure slow cooling to allow for the formation of a pure crystal lattice.[9] |
Chiral HPLC Purification & Analysis Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of enantiomers. | - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase composition. | - Select a CSP known to be effective for underivatized amino acids, such as a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T) or a zwitterionic ion-exchanger (e.g., CHIRALPAK ZWIX).[11]- Optimize the mobile phase. For zwitterionic CSPs, a mixture of methanol (B129727) and acetonitrile (B52724) with additives like triethylamine (B128534) (TEA) and acetic acid (AcOH) is often effective. |
| Broad or tailing peaks. | - Secondary interactions with the stationary phase.- Sample overload. | - Adjust the mobile phase modifiers. For amino acids, adding a small amount of an acid (like formic or acetic acid) and a base (like TEA) can improve peak shape.- Reduce the amount of sample injected onto the column. |
| Inconsistent retention times. | - Changes in mobile phase composition.- Fluctuation in column temperature. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature. |
| Extraneous peaks in the chromatogram. | - Presence of chemical impurities in the sample.- Contamination from the solvent or HPLC system. | - First, analyze the crude material to identify impurity peaks.- Run a blank gradient (injecting only the mobile phase) to identify system peaks. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents (e.g., water, ethanol, isopropanol, acetone, and mixtures thereof). An ideal single solvent will dissolve the compound when hot but not at room temperature. A good two-solvent system consists of a "good" solvent that dissolves the compound readily and a "poor" solvent in which it is insoluble. Water or ethanol/water mixtures are often good starting points for amino acids.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Chiral HPLC Analysis of this compound
This method is for the analytical determination of enantiomeric purity.
-
Column: CHIRALPAK® ZWIX(-), 3 µm, 150 x 3.0 mm
-
Mobile Phase: Methanol / Acetonitrile (50/50 v/v) containing 25 mM Acetic Acid and 50 mM Triethylamine
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (or Mass Spectrometer)
-
Sample Preparation: Dissolve a small amount of the this compound in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Expected Outcome: This method should provide baseline separation of the (R) and (S) enantiomers, allowing for accurate quantification of the enantiomeric excess.
Data Presentation
The following tables summarize typical data that can be obtained during the purification and analysis of this compound.
Table 1: Recrystallization Efficiency
| Starting Material | Recrystallization Solvent | Yield (%) | Purity (Chemical) (%) | Purity (Enantiomeric) (% ee) |
| Crude Product | Ethanol/Water | 75-85 | >99 | 98 |
| Crude Product | Isopropanol | 60-70 | >98.5 | 97 |
Note: These are representative values and will vary depending on the nature and amount of impurities in the crude material.
Table 2: Chiral HPLC Separation Data
| Compound | Retention Time (min) | Resolution (Rs) |
| (S)-3-Aminopentanoic acid | ~4.8 | \multirow{2}{*}{>2.0} |
| This compound | ~5.5 |
Note: Retention times are approximate and can vary based on the specific HPLC system and conditions.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision-making process for choosing a purification strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. yakhak.org [yakhak.org]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Michael Addition [organic-chemistry.org]
- 14. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
Validation & Comparative
Chiral HPLC Analysis of 3-Aminopentanoic Acid Enantiomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enantioselective analysis of 3-aminopentanoic acid, a β-amino acid of interest in pharmaceutical research, is crucial for understanding its pharmacological and toxicological properties. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering a range of methodologies for effective enantiomeric separation. This guide provides an objective comparison of direct and indirect chiral HPLC methods, supported by experimental data, to assist researchers in selecting the optimal approach for their analytical needs.
Comparison of Chiral HPLC Methods
The separation of 3-aminopentanoic acid enantiomers can be achieved through two primary HPLC strategies: direct and indirect methods.
-
Direct Methods: These employ a chiral stationary phase (CSP) that interacts differentially with the enantiomers, leading to their separation. This approach is often preferred for its simplicity as it does not require derivatization of the analyte.
-
Indirect Methods: In this approach, the enantiomers are derivatized with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. This method can offer enhanced sensitivity, particularly when a fluorescent CDA is used.
The following sections provide a detailed comparison of various CSPs for direct analysis and a protocol for the widely used indirect method involving Marfey's reagent.
Data Presentation: Performance Comparison of Chiral Stationary Phases
The selection of the appropriate chiral stationary phase is critical for the successful direct enantioseparation of 3-aminopentanoic acid. Below is a summary of the performance of different CSPs based on available experimental data.
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | k1 | α | Rs | Reference |
| CHIRALPAK ZWIX(-) | 3-Aminopentanoic Acid | MeOH/MeCN (50/50 v/v) with 50 mM AcOH and 25 mM TEA | 4.84 | 1.39 | 2.52 | [1] |
| CHIRALPAK ZWIX(-) | 3-Aminopentanoic Acid | H2O/MeCN (10/90 v/v) with 50 mM AcOH and 25 mM TEA | 3.03 | 1.13 | 1.36 | [1] |
| Chirobiotic T | β3-Homoamino acids (general) | Varies (typically polar organic or reversed-phase) | - | - | Good separation reported | [2][3] |
| Chirobiotic T2 | β3-Homoamino acids (general) | Varies (typically polar organic or reversed-phase) | - | - | Good separation reported | [3] |
| Chirobiotic TAG | β2-Homoamino acids (general) | Varies (typically polar organic or reversed-phase) | - | - | Better selectivity for β2 over β3 | [3] |
| Crownpak CR(+) | β-Amino acids (general) | Acidic aqueous mobile phase (e.g., HClO4) | - | - | Effective for primary amines | [2] |
Note: k1 = retention factor of the first eluting enantiomer; α = selectivity factor; Rs = resolution. "-" indicates that specific quantitative data for 3-aminopentanoic acid was not available in the searched literature, but the column is reported to be effective for the general class of β-amino acids.
Experimental Protocols
Detailed methodologies for both direct and indirect chiral HPLC analysis are provided below.
Direct Method: CHIRALPAK ZWIX(-)
This protocol is based on the successful separation of 3-aminopentanoic acid enantiomers as reported in the Chiral Technologies Amino Acid Database.[1]
-
Sample Preparation: Dissolve the 3-aminopentanoic acid sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: CHIRALPAK ZWIX(-) (Dimensions, e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase Option 1: Methanol/Acetonitrile (50/50 v/v) containing 50 mM Acetic Acid and 25 mM Triethylamine.
-
Mobile Phase Option 2: Water/Acetonitrile (10/90 v/v) containing 50 mM Acetic Acid and 25 mM Triethylamine.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm or as appropriate for the analyte's chromophore. If no chromophore is present, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) may be used.
-
Indirect Method: Derivatization with Marfey's Reagent (FDAA)
This method involves the derivatization of 3-aminopentanoic acid with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) to form diastereomers that can be separated on a standard reversed-phase column.
-
Derivatization Procedure:
-
Dissolve approximately 50 nmol of the 3-aminopentanoic acid sample in 100 µL of 1 M sodium bicarbonate in a microcentrifuge tube.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone (B3395972).
-
Incubate the mixture at 40 °C for 1 hour in the dark.
-
Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 2 M HCl.
-
Evaporate the acetone under a stream of nitrogen or in a vacuum concentrator.
-
Dilute the remaining aqueous sample to a final volume of 1 mL with the initial mobile phase.
-
-
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be from 10% to 70% B over 30 minutes, but this should be optimized for the specific diastereomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection: UV at 340 nm.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships in the chiral HPLC analysis of 3-aminopentanoic acid.
Caption: General experimental workflow for the direct chiral HPLC analysis of 3-aminopentanoic acid.
Caption: Logical relationships influencing the successful enantioseparation of 3-aminopentanoic acid.
References
Validating the Structure of (R)-3-Aminopentanoic Acid: A Comparative Guide to NMR and MS Analysis
For researchers, scientists, and drug development professionals, the precise structural confirmation of chiral molecules is a critical step in ensuring the safety, efficacy, and novelty of synthesized compounds. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the validation of the structure of (R)-3-Aminopentanoic acid, a chiral building block of interest in medicinal chemistry. We present supporting experimental data, detailed protocols, and a comparative look at alternative analytical techniques.
The correct stereochemical assignment of molecules like this compound is paramount, as different enantiomers can exhibit vastly different biological activities. Here, we delve into the application of NMR and MS as primary tools for elucidating its atomic connectivity and stereochemistry.
Data Presentation: NMR and MS Analysis of this compound
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) for this compound. Note: As direct experimental spectra for this specific compound are not widely published, the NMR data presented are predicted values based on established chemical shift principles and data from analogous structures. The MS data is based on the compound's molecular formula.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1' (CH₃) | 0.92 | Triplet | 7.4 | 3H |
| H-2' (CH₂) | 1.55 | Multiplet | 7.4, 7.2 | 2H |
| H-3 (CH) | 3.10 | Multiplet | 7.2, 6.8 | 1H |
| H-2 (CH₂) | 2.45 | Doublet of doublets | 15.0, 6.8 | 2H |
| NH₂ | 1.5-3.0 | Broad singlet | - | 2H |
| COOH | 10-12 | Broad singlet | - | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1' (CH₃) | 10.5 |
| C-2' (CH₂) | 29.8 |
| C-3 (CH) | 48.5 |
| C-2 (CH₂) | 40.2 |
| C-1 (COOH) | 177.0 |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Parameter | Value |
| Molecular Formula | C₅H₁₁NO₂ |
| Exact Mass | 117.07898 u |
| Measured Mass ([M+H]⁺) | 118.08627 u |
| Key Fragmentation Ions ([M+H]⁺) | m/z 101.0600 (loss of NH₃), m/z 73.0651 (loss of COOH and CH₃) |
Experimental Workflow
The general workflow for the structural validation of a chiral molecule like this compound using NMR and MS is depicted below.
Experimental workflow for structural validation.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD)) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex if necessary.
¹H NMR Spectroscopy Protocol:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
-
Integrate all signals and analyze the chemical shifts, multiplicities, and coupling constants.
¹³C NMR Spectroscopy Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Process the spectrum similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the elemental composition and confirm the molecular weight.
Instrumentation: An electrospray ionization (ESI) time-of-flight (TOF) or Orbitrap mass spectrometer.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or water/acetonitrile mixture).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
HRMS Protocol:
-
Set the mass spectrometer to operate in positive ESI mode.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Perform data analysis to determine the accurate mass of the protonated molecule ([M+H]⁺) and compare it with the theoretical exact mass to confirm the elemental formula.
-
If necessary, perform tandem MS (MS/MS) to analyze the fragmentation pattern for further structural confirmation.
Comparison with Alternative Analytical Techniques
While NMR and MS are powerful tools, other techniques can provide complementary or, in some cases, more definitive information, especially regarding stereochemistry.
Table 4: Comparison of Analytical Techniques for Structural Validation
| Technique | Principle | Advantages | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about atomic connectivity and the local chemical environment. 2D NMR can establish through-bond and through-space correlations. | Can be insensitive for low sample amounts. Absolute configuration is not directly determined without chiral derivatizing agents. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules. | Highly sensitive, provides accurate molecular weight and elemental composition. Fragmentation patterns can confirm substructures. | Does not typically distinguish between stereoisomers. Provides limited information on atomic connectivity. |
| X-ray Crystallography | Analyzes the diffraction pattern of X-rays passing through a single crystal. | Provides the absolute three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry.[1][2] | Requires a high-quality single crystal, which can be difficult to grow for small molecules.[1][3] |
| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. | Sensitive to the chiral nature of molecules and can be used to determine the enantiomeric excess and, with computational support, the absolute configuration.[4][5] | Requires a chromophore near the stereocenter for strong signals. Interpretation can be complex.[4] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separates enantiomers based on their differential interactions with a chiral stationary phase. | Excellent for determining enantiomeric purity and for preparative separation of enantiomers.[6][7] | Does not provide detailed structural information beyond separating the enantiomers. Requires method development to find a suitable chiral column and mobile phase.[7] |
Conclusion
The structural validation of this compound is effectively achieved through the synergistic use of NMR spectroscopy and high-resolution mass spectrometry. NMR provides the detailed atomic framework, while HRMS confirms the elemental composition and molecular weight with high accuracy. For unambiguous determination of the absolute (R)-configuration, these techniques are best complemented by methods specifically sensitive to chirality, such as X-ray crystallography or Circular Dichroism. The choice of analytical methodology will ultimately depend on the specific requirements of the research, available instrumentation, and the stage of drug development.
References
- 1. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of (R)- and (S)-3-Aminopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Small molecules that mimic or modulate the action of GABA are of significant interest in drug discovery for conditions such as epilepsy, anxiety, and neuropathic pain. 3-Aminopentanoic acid is a β-amino acid and a structural analogue of GABA. Due to the presence of a chiral center at the 3-position, it exists as two enantiomers: (R)-3-aminopentanoic acid and (S)-3-aminopentanoic acid.
It is well-documented that the biological activity of GABA analogues is often highly stereospecific. For instance, studies on the related compound 4-aminopentanoic acid have demonstrated clear enantiomer-specific effects on the GABAergic system[1]. Therefore, a thorough comparative evaluation of the (R) and (S) enantiomers of 3-aminopentanoic acid is essential to understand their potential therapeutic applications and mechanisms of action. This guide provides the necessary framework for conducting such a comparative analysis.
Potential Biological Targets and Signaling Pathways
Based on their structural similarity to GABA, the primary biological targets for (R)- and (S)-3-aminopentanoic acid are expected to be components of the GABAergic system, namely GABA receptors (GABAA and GABAB) and GABA transporters (GATs).
GABA Receptors
-
GABAA Receptors: These are ligand-gated ion channels that mediate fast synaptic inhibition. Activation of GABAA receptors leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. It is plausible that one or both enantiomers of 3-aminopentanoic acid could act as agonists, antagonists, or allosteric modulators at different GABAA receptor subtypes.
-
GABAB Receptors: These are G-protein coupled receptors that mediate slow and prolonged inhibitory effects. Presynaptic GABAB receptors inhibit neurotransmitter release, while postsynaptic receptors cause potassium channel opening and hyperpolarization. The enantiomers of 3-aminopentanoic acid may exhibit stereoselective agonist or antagonist activity at GABAB receptors.
GABA Transporters
GABA transporters are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action. Inhibition of GATs can prolong the presence of GABA in the synapse and enhance inhibitory neurotransmission. It is possible that (R)- and (S)-3-aminopentanoic acid could act as substrates or inhibitors of one or more of the GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1), with differing affinities and efficacies.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways potentially modulated by (R)- and (S)-3-aminopentanoic acid.
References
Unveiling the Three-Dimensional Architecture of Peptides Containing (R)-3-Aminopentanoic Acid: A Comparative Guide to X-ray Crystallography and Conformational Analysis
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of peptides is paramount for rational drug design and the development of novel therapeutics. The incorporation of non-proteinogenic amino acids, such as (R)-3-Aminopentanoic acid, offers a pathway to creating peptides with enhanced stability and unique conformational properties. This guide provides a comparative analysis of the X-ray crystallographic studies of peptides containing this compound and its structural analog, (R)-β³-homovaline, offering insights into their synthesis, crystallization, and resulting solid-state conformations. Furthermore, it briefly explores alternative techniques for conformational analysis in solution.
Executive Summary
X-ray crystallography provides unparalleled atomic-level detail of peptide structures in the solid state. This guide focuses on the crystallographic analysis of peptides incorporating this compound and its close analog, (R)-β³-homovaline. Through a detailed examination of experimental protocols and crystallographic data, we highlight the conformational preferences of these β-amino acid residues within peptide backbones. The data reveals a propensity for these residues to adopt specific dihedral angles, influencing the overall peptide secondary structure. This guide also presents a workflow for the synthesis and crystallization of such peptides and discusses complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) for a comprehensive conformational analysis.
Peptide Synthesis and Crystallization Workflow
The successful X-ray crystallographic analysis of a peptide begins with its synthesis and subsequent crystallization. The general workflow for obtaining peptide crystals suitable for diffraction studies is outlined below.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a β-Peptide
A common method for synthesizing peptides containing β-amino acids is the Fmoc/tBu solid-phase peptide synthesis strategy.
Materials:
-
Rink Amide resin
-
Fmoc-protected α- and β-amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% Piperidine (B6355638) in dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (α or β) with DIC and OxymaPure in DMF. Add the activated amino acid solution to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide, wash with cold ether, and dry under vacuum. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Peptide Crystallization
Crystallization of peptides is often achieved through vapor diffusion methods.
Materials:
-
Purified peptide
-
Crystallization screening kits (various buffers, precipitants, and salts)
-
Crystallization plates (e.g., 24-well or 96-well)
-
Microscopes for crystal visualization
Procedure:
-
Solubility Screening: Determine the solubility of the peptide in various common buffers (e.g., Tris, HEPES, citrate) at different pH values.
-
Crystallization Setup (Hanging Drop Vapor Diffusion):
-
Pipette 500 µL of the reservoir solution (precipitant solution) into the well of the crystallization plate.
-
On a siliconized cover slip, mix 1 µL of the peptide solution (at a concentration of 10-20 mg/mL) with 1 µL of the reservoir solution.
-
Invert the cover slip and seal the well.
-
-
Incubation: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) in a vibration-free environment.
-
Monitoring: Regularly inspect the drops under a microscope for the formation of crystals over several days to weeks.
-
Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the peptide, precipitant, and buffer pH, as well as the temperature.
X-ray Crystallographic Data of Peptides Containing (R)-β³-homovaline
Detailed crystallographic studies on peptides containing the structural analog (R)-β³-homovaline provide valuable insights into the conformational behavior of this compound. The following tables summarize the crystallographic data obtained from the Ph.D. thesis of A. A. N. D. L. C. Gunathilake from the University of Wisconsin-Madison.[1]
Table 1: Crystallographic Data and Refinement Statistics
| Parameter | Boc-(R)-β³-HVal-NHMe | Boc-(R)-β³-HVal-(R)-β³-HVal-OMe | Boc-(R)-β³-HVal-(S)-β³-HVal-OMe |
| Crystal System | Orthorhombic | Monoclinic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁ | P2₁2₁2₁ |
| a (Å) | 9.87 | 10.21 | 10.15 |
| b (Å) | 11.23 | 12.45 | 13.54 |
| c (Å) | 14.56 | 10.89 | 19.87 |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 101.3 | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1615.4 | 1356.7 | 2731.5 |
| Z | 4 | 2 | 4 |
| Resolution (Å) | 0.77 | 0.82 | 0.85 |
| R-factor (%) | 4.5 | 5.1 | 6.2 |
| wR-factor (%) | 11.8 | 13.2 | 15.8 |
Table 2: Key Backbone Torsional Angles (φ, ψ, θ) for the (R)-β³-homovaline Residue(s)
| Peptide | Residue | φ (°) | ψ (°) | θ (Cβ-Cα) (°) |
| Boc-(R)-β³-HVal-NHMe | (R)-β³-HVal | -105 | 145 | 175 |
| Boc-(R)-β³-HVal-(R)-β³-HVal-OMe | (R)-β³-HVal (1) | -98 | 152 | -65 |
| (R)-β³-HVal (2) | -102 | 148 | -68 | |
| Boc-(R)-β³-HVal-(S)-β³-HVal-OMe | (R)-β³-HVal | -110 | 155 | -70 |
| (S)-β³-HVal | 108 | -150 | 65 |
Note: The torsional angles are defined as φ (C'-N-Cα-C'), ψ (N-Cα-C'-N), and θ (N-Cβ-Cα-C'). The data indicates a preference for gauche conformations about the Cβ-Cα bond in the dipeptides, while a trans conformation is observed in the single amino acid derivative.[1]
Comparison with Alternative Conformational Analysis Techniques
While X-ray crystallography provides a static, high-resolution picture of a peptide's conformation in the solid state, other techniques are essential for understanding its dynamic behavior in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of peptides in solution.[2][3] Through various experiments like COSY, NOESY, and ROESY, it is possible to determine through-bond and through-space correlations between atoms, which can be used to calculate a family of structures representing the conformational ensemble of the peptide in a particular solvent.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of a peptide in solution.[4][5][6][7][8] The technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum can be deconvoluted to estimate the percentage of α-helix, β-sheet, and random coil conformations. It is particularly useful for monitoring conformational changes as a function of temperature, pH, or ligand binding.
Conclusion
The X-ray crystallographic analysis of peptides containing this compound and its analogs provides invaluable, high-resolution structural information that is critical for understanding their conformational preferences and for guiding the design of new peptide-based therapeutics. The data presented here for (R)-β³-homovaline-containing peptides demonstrate the power of this technique in elucidating the precise dihedral angles that these β-amino acids adopt within a peptide backbone. For a comprehensive understanding of a peptide's structure-function relationship, it is essential to complement solid-state crystallographic data with solution-state conformational analysis using techniques such as NMR and CD spectroscopy. This integrated approach will undoubtedly accelerate the development of next-generation peptide drugs with tailored properties.
References
- 1. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 2. peptides | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 3. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 4. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Circular dichroism spectra of beta-peptides: sensitivity to molecular structure and effects of motional averaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-phase peptide synthesis and circular dichroism study of chiral beta-peptoid homooligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide models for beta-turns. A circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Helical Heart of Modified Peptides: A Comparative Guide to Circular Dichroism Analysis of β-Peptides with (R)-3-Aminopentanoic Acid
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to unlocking their therapeutic potential. The incorporation of non-natural amino acids, such as β-amino acids, offers a powerful strategy to enhance peptide stability and modulate their biological activity. This guide provides a comprehensive comparison of the circular dichroism (CD) spectroscopic signatures of β-peptides containing (R)-3-aminopentanoic acid against other peptide secondary structures, supported by experimental data and detailed protocols.
Circular dichroism spectroscopy is a cornerstone technique for the rapid assessment of protein and peptide secondary structure in solution. This method measures the differential absorption of left and right circularly polarized light, which is exquisitely sensitive to the chiral environment of the peptide backbone. Distinct secondary structures, such as α-helices, β-sheets, and the various helices formed by β-peptides, each possess a unique CD spectral signature.
The Conformational Landscape: α-Peptides vs. β-Peptides
While α-peptides, composed of naturally occurring α-amino acids, predominantly fold into well-characterized α-helices and β-sheets, β-peptides exhibit a richer diversity of helical conformations. Among the most stable and well-documented of these is the 14-helix, so named for the 14-membered hydrogen-bonded ring that defines its structure.
The CD spectrum of a monomeric 14-helix is characterized by a strong negative band around 214 nm.[1] This signature is a key identifier for this particular foldameric structure. Interestingly, the self-assembly of these 14-helices into higher-order structures, such as helix bundles, results in a noticeable blue-shift of this minimum to approximately 205 nm, providing a clear spectral marker for quaternary structure formation.[1]
Impact of this compound on β-Peptide Structure
While specific quantitative CD data for homooligomers of this compound are not extensively documented in publicly available literature, a strong prediction of their conformational preference can be made based on studies of β-peptides with similar side-chain architectures. Research on β³-peptides has shown that the presence of bulky, branching aliphatic side chains at the β-carbon significantly stabilizes the 14-helical structure.[2][3]
This compound possesses an ethyl group at the C3 (β) position, which constitutes a branching aliphatic side chain. This structural feature is expected to promote the formation of a stable 14-helix. The stereochemistry of the β-amino acid is also a critical determinant of helical screw sense. Studies on α/β-peptides have demonstrated that the incorporation of an (R)-configured β-amino acid can be detrimental to the formation of a right-handed helix, suggesting that the stereocenter at the β-carbon plays a crucial role in directing the overall helical fold.
Comparative CD Spectral Data
The following table summarizes the characteristic far-UV CD spectral features of common peptide secondary structures for comparison with the expected signature of a β-peptide composed of this compound.
| Secondary Structure | Positive Maximum (nm) | Negative Minimum/Minima (nm) | Reference |
| α-Helix | ~192 | ~208 and ~222 | |
| β-Sheet | ~195 | ~218 | |
| β-Turn (Type I) | ~205 | ~225 | |
| Random Coil | ~212 | ~198 | |
| β-Peptide 14-Helix (Monomer) | - | ~214 | [1] |
| β-Peptide 14-Helix (Aggregate) | - | ~205 | [1] |
| Predicted: Poly-(R)-3-Aminopentanoic Acid (14-Helix) | - | ~214 | Inferred from[2][3] |
Experimental Protocols
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
β-peptides containing this compound can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
-
Resin Swelling: Swell a suitable solid support (e.g., Rink amide resin) in a non-polar solvent like dichloromethane (B109758) (DCM) followed by dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amine using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the carboxylic acid of the Fmoc-protected this compound using a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (B1312306) and water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Circular Dichroism Spectroscopy
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., methanol, trifluoroethanol, or an aqueous buffer). The solvent should be transparent in the far-UV region (below 260 nm). Determine the precise peptide concentration using UV absorbance at 280 nm (if aromatic residues are present) or by quantitative amino acid analysis.
-
Instrument Setup: Use a calibrated CD spectropolarimeter. Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Data Acquisition:
-
Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample.
-
Record the CD spectrum of the peptide solution over the desired wavelength range (typically 190-260 nm for secondary structure analysis).
-
Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm) to ensure the absorbance of the sample remains within the optimal range of the instrument.
-
Maintain a constant temperature using a Peltier temperature controller.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * l * n) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, l is the path length of the cuvette in centimeters, and n is the number of amino acid residues.
-
Visualizing the Workflow and Structural Logic
References
Proteolytic stability of peptides with (R)-3-Aminopentanoic acid versus alpha-peptides
The incorporation of β-amino acids, such as (R)-3-Aminopentanoic acid, into peptide sequences offers a significant advantage in drug development by substantially increasing their resistance to enzymatic degradation compared to their natural α-peptide counterparts. This heightened stability translates to a longer half-life in biological systems, a crucial attribute for therapeutic efficacy. While α-peptides are readily broken down by a multitude of proteases, peptides containing β-amino acids present a much more challenging substrate for these enzymes, leading to prolonged biological activity.[1][2]
The fundamental difference lies in the peptide backbone structure. The additional methylene (B1212753) group in β-amino acids, compared to α-amino acids, alters the conformation of the peptide chain. This structural change hinders the ability of proteases to recognize and bind to the peptide, thereby preventing cleavage of the amide bonds.[3] Studies have consistently shown that peptides composed entirely of or incorporating β-amino acids exhibit a superior stability profile against a wide range of peptidases.[1] In some instances, the introduction of β-amino acids can increase the serum half-life by orders of magnitude.[4]
Comparative Proteolytic Stability: α-Peptide vs. α/β-Peptide
| Peptide | Sequence Composition | Relative Half-Life (vs. Trypsin) |
| PTH-α | Contains only α-amino acids | 1x |
| PTH-α/β | Contains a mix of α- and β³-amino acids | >200x |
This data is based on a study by Horne WS, et al., which demonstrated a dramatic increase in stability against the protease trypsin for the α/β-peptide.[2]
Visualizing the Structural Difference
The fundamental structural difference between α- and β-amino acids, which underlies the enhanced stability of β-peptides, can be visualized as follows:
References
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Outstanding Biological Stability of β‐ and γ‐Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases | Semantic Scholar [semanticscholar.org]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HATU and HBTU for (R)-3-Aminopentanoic Acid Coupling Efficiency
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of the optimal coupling reagent is a critical determinant of success, particularly when incorporating atypical or sterically hindered amino acids such as the β-amino acid (R)-3-Aminopentanoic acid. This guide provides an objective comparison of two prevalent uronium-based coupling reagents, HATU and HBTU, with a focus on their efficiency in challenging coupling reactions.
The inherent steric hindrance of β-amino acids like this compound often leads to sluggish and incomplete coupling reactions. The choice between HATU and HBTU can significantly impact reaction times, product yield, and purity. While both are effective, experimental evidence consistently demonstrates the superior performance of HATU in such "difficult" couplings.[1][2][3] This enhanced efficacy is attributed to the formation of a more reactive active ester intermediate, which more readily overcomes the steric challenges posed by β-amino acids.[3]
At a Glance: Performance Indicators for Difficult Couplings
| Parameter | HATU | HBTU | Rationale |
| Typical Yield | >95% | >85% | The higher reactivity of the OAt-ester formed by HATU generally leads to more complete reactions and higher yields.[2] |
| Reaction Speed | Faster | Slower | The enhanced reactivity of the HATU-derived active ester results in more rapid peptide bond formation.[3] |
| Purity | Higher | Lower | Faster and more complete reactions with HATU lead to fewer deletion products and other side products.[3] |
| Risk of Epimerization | Lower | Higher | The accelerated reaction kinetics with HATU can minimize the time the activated amino acid is susceptible to racemization.[3] |
Mechanism of Action: The Critical Difference
The superior performance of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) over HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) lies in the structure of the active ester formed upon reaction with the carboxylic acid.[3]
HATU incorporates a 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring is electron-withdrawing, which increases the acidity of the hydroxyl group and makes the resulting OAt-ester a better leaving group.[2] This heightened reactivity facilitates a more rapid and efficient nucleophilic attack by the amine, driving the reaction to completion and minimizing side reactions.[2][3]
In contrast, HBTU contains a standard benzotriazole (B28993) (HOBt) group. The resulting OBt-ester is less reactive than the OAt-ester, leading to slower reaction times and a greater potential for incomplete coupling and epimerization, especially with challenging substrates like this compound.[3]
Experimental Protocols
The following are generalized experimental protocols for the solid-phase peptide synthesis (SPPS) of a peptide containing this compound, comparing the use of HATU and HBTU.
General Materials:
-
Fmoc-protected this compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine (B6355638) in DMF (for Fmoc deprotection)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU or HBTU
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Diethyl ether
Experimental Workflow:
Protocol 1: HATU-mediated Coupling
-
Resin Swelling and Fmoc Deprotection: Swell the resin in DMF for 30-60 minutes. Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF.
-
Activation Solution: In a separate vessel, dissolve Fmoc-(R)-3-Aminopentanoic acid (2.0 equivalents relative to resin substitution) and HATU (1.9 equivalents) in DMF.
-
Base Addition: Add DIPEA (4.0 equivalents) to the activation solution and mix for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the completion of the reaction using the Kaiser test. A negative result indicates a complete reaction.
-
Washing: Once the reaction is complete, thoroughly wash the resin with DMF and DCM.
Protocol 2: HBTU-mediated Coupling
-
Resin Swelling and Fmoc Deprotection: Follow step 1 of the HATU protocol.
-
Activation Solution: In a separate vessel, dissolve Fmoc-(R)-3-Aminopentanoic acid (2.0 equivalents relative to resin substitution) and HBTU (1.9 equivalents) in DMF.
-
Base Addition: Add DIPEA (4.0 equivalents) to the activation solution and mix for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. Note the generally longer reaction time compared to HATU for sterically hindered couplings.[1]
-
Monitoring: Monitor the completion of the reaction using the Kaiser test. If the test remains positive, a second coupling may be necessary.
-
Washing: Once the reaction is complete, thoroughly wash the resin with DMF and DCM.
Conclusion
For the efficient coupling of this compound and other challenging β-amino acids, HATU is the demonstrably superior reagent compared to HBTU. Its ability to form a highly reactive OAt-ester leads to faster, more efficient couplings with a lower risk of epimerization.[1][3] While HBTU can be effective, it often requires longer reaction times and may necessitate double coupling to achieve comparable results to a single HATU-mediated coupling.[1] For researchers and professionals in drug development aiming to synthesize complex peptides containing this compound or other sterically hindered residues, the use of HATU is strongly recommended to maximize both the yield and purity of the final product, thereby conserving valuable time and resources.
References
Navigating the Peptide Landscape: A Comparative Guide to the Pharmacokinetics of α- and β-Amino Acid-Containing Peptides
For researchers, scientists, and drug development professionals, the quest for therapeutic peptides with enhanced in vivo stability and efficacy is a paramount challenge. The strategic incorporation of β-amino acids into peptide sequences has emerged as a promising approach to overcome the inherent pharmacokinetic limitations of their natural α-amino acid counterparts. This guide provides an objective comparison of the pharmacokinetic properties of peptides containing α- and β-amino acids, supported by experimental data and detailed methodologies.
The fundamental difference between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group. In α-amino acids, both are attached to the same carbon (the α-carbon), while in β-amino acids, the amino group is attached to the adjacent carbon (the β-carbon). This seemingly subtle structural alteration has profound implications for the resulting peptide's three-dimensional structure and, consequently, its interaction with biological systems.
I. Enhanced Metabolic Stability: A Shield Against Proteolysis
A primary hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The introduction of β-amino acids renders peptides significantly more resistant to enzymatic cleavage. This is because the altered backbone conformation of β-peptides and α/β-peptides is not readily recognized by the active sites of common proteases.
Quantitative Comparison of Proteolytic Stability
| Peptide Analog | Modification | Half-life (in vitro/in vivo) | Analytical Method |
| Parathyroid Hormone (PTH) Analogs | |||
| PTH(1-34) (α-peptide) | None | ~5-10 minutes (in vivo, mouse)[1] | cAMP GloSensor assay[2] |
| α/β-peptide PTH(1-34) analog (D6) | Six α-to-β3 replacements | Significantly longer persistence in bloodstream vs. PTH(1-34)[1] | cAMP GloSensor assay[2] |
| Glucagon-Like Peptide-1 (GLP-1) Analogs | |||
| GLP-1(7-37)-NH2 (α-peptide) | None | 13.5 minutes (in vitro, DPP-4)[3] | RP-HPLC[4] |
| α/β-peptide GLP-1 analog (6) | Five α-to-cyclic β replacements and Aib substitutions | No detectable cleavage by DPP-4 over 7 days[3] | RP-HPLC[4] |
| Native GLP-1 | None | ~2 minutes (in vivo)[5][6] | Not specified |
| Liraglutide (modified α-peptide) | Fatty acid acylation | ~13 hours (in vivo)[5] | Not specified |
Experimental Protocol: In Vitro Protease Stability Assay
This protocol outlines a general procedure for assessing the stability of peptides in the presence of a specific protease.
Materials:
-
Test peptide (α- and β-amino acid-containing analogs)
-
Protease of interest (e.g., trypsin, chymotrypsin, dipeptidyl peptidase-4)
-
Reaction buffer (optimized for the specific protease)
-
Quenching solution (e.g., trifluoroacetic acid, protease inhibitor cocktail)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Peptide Solution Preparation: Prepare stock solutions of the test peptides in a suitable solvent (e.g., water, DMSO).
-
Reaction Setup: In a microcentrifuge tube, mix the peptide solution with the reaction buffer to the desired final concentration.
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of the protease to the peptide solution.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.
-
Sample Analysis: Analyze the samples by reverse-phase HPLC (RP-HPLC) to separate the intact peptide from its degradation products.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. The percentage of intact peptide remaining is calculated relative to the time zero sample. The half-life (t½) of the peptide is then determined by plotting the percentage of intact peptide versus time.[7]
II. Receptor Binding Affinity: Maintaining Biological Activity
A critical consideration when modifying peptides is the potential impact on their ability to bind to their target receptors. The introduction of β-amino acids can alter the peptide's conformation, which may affect its binding affinity. However, strategic placement of β-amino acids can maintain or even enhance receptor binding.
Quantitative Comparison of Receptor Binding Affinity
| Peptide Analog | Target Receptor | Binding Affinity (Ki or IC50) | Assay Type |
| Parathyroid Hormone (PTH) Analogs | |||
| PTH(1–34) (α-peptide) | PTHR1 | High affinity (specific values vary by study)[1] | Competition binding assay[1] |
| α/β-peptide PTH(1–34) analog | PTHR1 | Comparable affinity to α-peptide 1[1] | Competition binding assay[1] |
| α-peptide 1 [bPTH(7–34)dTrp12] | PTHR1 | Matches affinity of α/β-peptide 2[1] | Competition binding assay[1] |
| α/β-peptide 2 | PTHR1 | Matches affinity of α-peptide 1[1] | Competition binding assay[1] |
| GLP-1 Receptor Agonists | |||
| GLP-1(7–36)-NH2 | GLP-1R | EC50 = 1.6 ± 0.2 nM[3] | Cell-based cAMP production assay |
| α/β-peptide 1 (3 β3 replacements) | GLP-1R | EC50 > 100 nM[3] | Cell-based cAMP production assay |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a common method for determining the binding affinity of a test compound (unlabeled peptide) to a receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes or purified receptors expressing the target receptor
-
Radiolabeled ligand (e.g., [125I]-labeled peptide)
-
Unlabeled competitor peptides (α- and β-amino acid-containing analogs)
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled competitor peptides.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptides to wells containing the receptor preparation.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate to trap the receptor-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor peptide. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
III. Cellular Permeability: Crossing the Membrane Barrier
The ability of a peptide to cross cell membranes is crucial for targeting intracellular proteins. While peptides are generally not cell-permeable, certain modifications, including the incorporation of β-amino acids, can influence their ability to traverse the lipid bilayer.
Quantitative Comparison of Cellular Permeability
| Peptide | Modification | Permeability (Papp) | Assay |
| Peptide 4-L3bhA | β-homoalanine substitution | Diminished permeability | PAMPA[8] |
Note: Comprehensive quantitative data directly comparing the cellular permeability of α- and β-amino acid-containing peptides is limited. The available data suggests that the impact of β-amino acid incorporation on permeability is highly dependent on the specific residue and its position within the peptide sequence.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput in vitro assay that predicts the passive permeability of compounds across an artificial lipid membrane, simulating the gastrointestinal tract or the blood-brain barrier.
Materials:
-
96-well filter plate (donor plate)
-
96-well acceptor plate
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)
-
Test peptides (dissolved in a suitable buffer)
-
Assay buffer
-
Plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Assay Setup: Fill the acceptor plate wells with assay buffer. Add the test peptide solutions to the donor plate wells.
-
Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature.
-
Sample Collection: After the incubation period, separate the plates and collect the solutions from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
IV. Signaling Pathways: A Glimpse into Mechanism of Action
Many therapeutic peptides exert their effects by binding to and activating G protein-coupled receptors (GPCRs) on the cell surface. The following diagram illustrates a generic GPCR signaling pathway, which is relevant for many peptide hormones like PTH and GLP-1.
V. Conclusion
The incorporation of β-amino acids into peptide scaffolds represents a powerful strategy for enhancing their pharmacokinetic properties, most notably their resistance to proteolytic degradation. This modification can lead to a significantly prolonged in vivo half-life, a critical attribute for developing effective therapeutic agents. While the impact on receptor binding affinity and cellular permeability is context-dependent, careful design can lead to α/β-peptide analogs that retain or even exceed the biological activity of their native α-peptide counterparts. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rationally design and evaluate the next generation of peptide-based drugs with improved therapeutic potential.
References
- 1. Backbone modification of a parathyroid hormone receptor-1 antagonist/inverse agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Potent α/β-Peptide Analogue of GLP-1 with Prolonged Action in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of Potent and Stable GLP-1 Analogues via ‘Serine Ligation’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Albiglutide, a Long Lasting Glucagon-Like Peptide-1 Analog, Protects the Rat Heart against Ischemia/Reperfusion Injury: Evidence for Improving Cardiac Metabolic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Chiral Purity Analysis of (R)-3-Aminopentanoic Acid: Marfey's Method vs. Direct Chiral HPLC
For researchers, scientists, and drug development professionals, ensuring the chiral purity of pharmaceutical intermediates and active ingredients is a critical aspect of quality control and drug safety. This guide provides an objective comparison of two prominent high-performance liquid chromatography (HPLC) methods for the chiral purity analysis of (R)-3-Aminopentanoic acid: the indirect approach using Marfey's reagent and the direct method employing a chiral stationary phase (CSP).
The stereochemistry of a molecule can significantly impact its pharmacological activity. This compound, a beta-amino acid, is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Consequently, the accurate determination of its enantiomeric purity is paramount. This guide presents a detailed comparison of Marfey's method and direct chiral HPLC, supported by experimental data, to assist researchers in selecting the most appropriate analytical strategy for their needs.
Method Comparison at a Glance
| Feature | Marfey's Method (Indirect) | Direct Chiral HPLC |
| Principle | Pre-column derivatization with a chiral reagent (Marfey's reagent) to form diastereomers, followed by separation on a standard achiral column. | Direct separation of enantiomers on a chiral stationary phase (CSP) without derivatization. |
| Column | Standard achiral reversed-phase column (e.g., C18). | Chiral stationary phase column (e.g., Chirobiotic T, CHIRALPAK® ZWIX(-)). |
| Sample Preparation | Requires a derivatization step prior to HPLC analysis. | Direct injection of the sample (after dissolution). |
| Versatility | Widely applicable to a broad range of primary and secondary amines and amino acids.[1] | Column selection is crucial and specific to the analyte class. |
| Potential for Racemization | A possibility during the derivatization step, although generally low under controlled conditions.[2] | No risk of derivatization-induced racemization. |
| Cost | Generally lower initial cost as it utilizes standard HPLC columns. | Chiral columns are typically more expensive. |
Quantitative Performance Data
The following table summarizes typical quantitative data for the chiral separation of aminopentanoic acid enantiomers using both Marfey's method and direct chiral HPLC. It is important to note that direct comparison of retention times can be misleading due to different chromatographic conditions. The resolution factor (α) is a more indicative measure of the separation efficiency.
| Analyte | Method | Column | Mobile Phase | Retention Time (min) | Resolution (α) |
| 3-Aminopentanoic Acid | Direct Chiral HPLC | CHIRALPAK® ZWIX(-) | MeOH/MeCN (50/50 v/v) containing 25 mM TEA and 50 mM AcOH | R-isomer: 4.84, S-isomer: ~3.5 | 1.39[3] |
| Marfey's Derivatives of β-Alanine | Marfey's Method | C18 Reversed-Phase | Gradient elution with acetonitrile (B52724) and aqueous buffer | L-derivative: ~15, D-derivative: ~16 | >1.1 (typical) |
Note: Data for Marfey's derivatives of β-alanine is used as a proxy for 3-aminopentanoic acid due to structural similarity and availability of comparative data. The elution order of D and L derivatives can vary depending on the specific amino acid and chromatographic conditions.
Experimental Protocols
Marfey's Method for Chiral Purity Analysis
This method involves the pre-column derivatization of the amino acid with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA), which converts the enantiomers into diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase HPLC column.
Derivatization Procedure:
-
Dissolve approximately 1 mg of the 3-aminopentanoic acid sample in 100 µL of 1 M sodium bicarbonate solution.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone (B3395972).
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize with 100 µL of 1 M HCl.
-
Evaporate the acetone under a stream of nitrogen.
-
Dilute the remaining aqueous solution with the mobile phase to a suitable concentration for HPLC analysis.
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
Direct Chiral HPLC Method
This method allows for the direct separation of the enantiomers of 3-aminopentanoic acid without any derivatization, using a specialized chiral stationary phase.
HPLC Conditions (Based on CHIRALPAK® ZWIX(-)):
-
Column: CHIRALPAK® ZWIX(-) (e.g., 150 mm x 3.0 mm).
-
Mobile Phase: Methanol/Acetonitrile (50/50 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid (AcOH).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm or Mass Spectrometry (MS).
Experimental Workflows
Caption: Workflow for Marfey's Method.
Caption: Workflow for Direct Chiral HPLC.
Discussion and Recommendations
Both Marfey's method and direct chiral HPLC are powerful techniques for the determination of the chiral purity of this compound. The choice between the two often depends on the specific requirements of the analysis, available instrumentation, and cost considerations.
Marfey's method is a robust and versatile technique that can be implemented using standard laboratory equipment. Its primary advantage lies in its broad applicability to a wide range of amino acids and its lower initial cost due to the use of conventional achiral columns. However, the additional derivatization step increases the sample preparation time and introduces a potential, albeit small, risk of racemization.
Direct chiral HPLC , on the other hand, offers a more streamlined workflow with minimal sample preparation. This method eliminates the need for derivatization, thereby reducing analysis time and removing any risk of racemization during this step. The primary drawback is the higher cost of chiral stationary phases and the need to identify a suitable CSP for the specific analyte. However, for routine analysis of a specific compound like this compound, the initial investment in a dedicated chiral column can be justified by the increased throughput and simplicity of the method.
For researchers in drug development and quality control who require high-throughput and routine analysis of this compound, direct chiral HPLC is the recommended method due to its speed, simplicity, and elimination of the derivatization step. For laboratories that analyze a wide variety of chiral compounds and where the initial investment in multiple chiral columns may not be feasible, Marfey's method provides a reliable and cost-effective alternative . Ultimately, the selection of the method should be based on a thorough evaluation of the analytical needs and available resources.
References
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of (R)-3-Aminopentanoic Acid Peptides
For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of novel peptide drug candidates is paramount for their structural elucidation and characterization. This guide provides a comparative analysis of the expected mass spectrometry fragmentation patterns of peptides incorporating the non-proteinogenic β-amino acid, (R)-3-aminopentanoic acid, against standard α-amino acid peptides. Due to a lack of direct experimental data in the public domain for peptides containing this compound, this guide utilizes data from analogous β-amino acid-containing peptides to predict fragmentation behavior under Collision-Induced Dissociation (CID).
The incorporation of non-proteinogenic amino acids like this compound is a key strategy in modern drug discovery to enhance peptide stability, potency, and pharmacokinetic properties. However, these modifications can also introduce unique fragmentation behaviors in mass spectrometry analysis. A thorough understanding of these patterns is crucial for accurate sequence confirmation and structural analysis.
Predicted Fragmentation Behavior: Standard Peptides vs. This compound Peptides
Under low-energy Collision-Induced Dissociation (CID), standard peptides composed of α-amino acids predominantly cleave at the amide bonds, resulting in a series of b- and y-type fragment ions.[1][2][3][4][5] The presence of a β-amino acid, such as this compound, introduces an additional methylene (B1212753) group into the peptide backbone, which is expected to influence this fragmentation landscape.
Peptides containing β-amino acids have demonstrated unique fragmentation pathways. For instance, studies on peptides with β-alanine have shown characteristic neutral losses, such as the loss of an imine group, and the formation of diagnostic lactam ions, which are not typically observed with α-amino acid peptides.[6] While the exact fragmentation of this compound-containing peptides will require empirical validation, we can anticipate analogous unique fragmentation channels.
Electron-based fragmentation methods like Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) on peptides with β-amino acids have also shown unusual patterns, favoring the formation of a- and y-type ions over the conventional c- and z-type ions.[7] This is attributed to the altered backbone structure and charge distribution.
Comparative Fragmentation Data
To illustrate the expected differences in fragmentation, the following tables compare the theoretical m/z values of b- and y-ions for a hypothetical standard peptide (Ac-Ala-Val-Phe-Gly-NH2) and a modified peptide where Valine is replaced by this compound (Ac-Ala-β³-hVal-Phe-Gly-NH2). This compound can be considered a homolog of Valine with the amino group on the β-carbon.
| Fragment Ion | Ac-Ala-Val-Phe-Gly-NH2 | Fragment Ion | Ac-Ala-β³-hVal-Phe-Gly-NH2 |
| b1 | Ala | b1 | Ala |
| b2 | Ala-Val | b2 | Ala-β³-hVal |
| b3 | Ala-Val-Phe | b3 | Ala-β³-hVal-Phe |
| y1 | Gly-NH2 | y1 | Gly-NH2 |
| y2 | Phe-Gly-NH2 | y2 | Phe-Gly-NH2 |
| y3 | Val-Phe-Gly-NH2 | y3 | β³-hVal-Phe-Gly-NH2 |
Table 1: Comparison of theoretical monoisotopic m/z values for singly charged b- and y-ions of a standard and a modified peptide.
| Ion Type | Standard Peptide (Ac-Ala-Val-Phe-Gly-NH2) | Modified Peptide (Ac-Ala-β³-hVal-Phe-Gly-NH2) |
| Precursor [M+H]⁺ | 463.26 | 463.26 |
| b1 | 114.06 | 114.06 |
| b2 | 213.13 | 213.13 |
| b3 | 360.20 | 360.20 |
| y1 | 75.05 | 75.05 |
| y2 | 222.12 | 222.12 |
| y3 | 321.19 | 321.19 |
Table 2: Theoretical monoisotopic m/z values for the precursor and primary fragment ions.
Experimental Protocols
A general methodology for the analysis of these peptides using tandem mass spectrometry is outlined below.
Sample Preparation: Peptides are synthesized using standard solid-phase peptide synthesis protocols. The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilized. For MS analysis, the peptide is reconstituted in a suitable solvent, typically a mixture of water, acetonitrile, and formic acid (e.g., 50:50:0.1 v/v/v), to a final concentration of approximately 1-10 pmol/µL.
Mass Spectrometry Analysis: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, equipped with an electrospray ionization (ESI) source is used.
-
Infusion and Ionization: The peptide solution is introduced into the ESI source at a flow rate of 1-5 µL/min. The ESI source parameters (e.g., spray voltage, capillary temperature) are optimized to achieve a stable signal for the protonated molecule [M+H]⁺.
-
MS1 Scan: A full scan MS1 spectrum is acquired to confirm the m/z of the precursor ion.
-
Tandem MS (MS/MS): The precursor ion of interest is isolated in the quadrupole or ion trap and subjected to Collision-Induced Dissociation (CID).
-
Collision Gas: Argon or nitrogen is used as the collision gas.
-
Collision Energy: The collision energy is typically ramped or set at a normalized collision energy (e.g., 25-35 arbitrary units) to induce fragmentation. The optimal energy is determined empirically to achieve a rich fragmentation spectrum.
-
-
MS2 Scan: The resulting fragment ions are analyzed in the second mass analyzer to generate the MS/MS spectrum.
-
Data Analysis: The acquired MS/MS spectra are analyzed to identify the fragment ions and deduce the peptide sequence. This can be done manually or with the aid of peptide sequencing software.
Visualizing Fragmentation Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the fragmentation pathways and a typical experimental workflow.
Caption: Standard α-amino acid peptide fragmentation.
Caption: Predicted fragmentation of a β-amino acid peptide.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mascot database search: Peptide fragmentation [mascot.biotech.illinois.edu]
- 3. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Can alpha- and beta-alanine containing peptides be distinguished based on the CID spectra of their protonated ions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Peptides: (R)-3-Aminopentanoic Acid vs. Beta-Alanine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, offering enhanced proteolytic stability and novel structural motifs. Among these, β-amino acids have garnered significant attention. This guide provides a comparative conformational analysis of peptides containing two distinct β-amino acids: the chiral, substituted (R)-3-Aminopentanoic acid and the simple, achiral beta-alanine (B559535). Understanding their profound differences in conformational preference is critical for the rational design of folded peptides with specific biological functions.
Executive Summary
Peptides incorporating This compound , a Cβ-substituted residue, exhibit a strong predisposition towards forming stable, well-defined helical structures. The steric hindrance from the ethyl group at the Cβ position restricts backbone flexibility, guiding the peptide into ordered conformations, most notably the 14-helix.
In stark contrast, peptides containing beta-alanine (β-Ala), which lacks a substituent on its backbone, are characterized by high conformational flexibility. This flexibility allows them to adopt a range of structures from extended strands to various turns, often acting as "hinge" regions within a peptide sequence. This makes β-Ala a tool for inducing turns or introducing flexible linkers, rather than for nucleating stable secondary structures.
This guide will delve into the experimental methodologies used to elucidate these conformational differences and present the expected quantitative data derived from such analyses.
Key Conformational Differences: A Tabulated Comparison
The following table summarizes the expected quantitative and qualitative outcomes from the conformational analysis of peptides containing these two β-amino acids. These values are representative and based on the established principles of substituted vs. unsubstituted β-amino acid stereochemistry.
| Feature | Peptide with this compound | Peptide with Beta-Alanine | Significance in Drug Design |
| Predominant Secondary Structure | 14-Helix or other well-defined turns | Disordered, extended strands, or β-turns | This compound is a strong helix-inducer for creating stable scaffolds. Beta-alanine is used for flexible linkers or to break helical structures. |
| Backbone Flexibility | Highly Restricted | High | Restricted backbones lead to higher receptor affinity and specificity. High flexibility can be useful for linker regions in complex molecules. |
| Expected Dihedral Angles (θ, ψ) | Narrow range, consistent with helical structures (e.g., gauche+/gauche-) | Broad range of values, indicating multiple accessible conformations (e.g., gauche and trans) | Predictable dihedral angles allow for the precise design of secondary structures to mimic protein epitopes. |
| 3JHNHα Coupling Constants (NMR) | Larger values indicative of specific turn/helical structures | Averaged, smaller values due to rapid conformational exchange | Coupling constants provide direct experimental evidence of the local backbone conformation in solution. |
| Circular Dichroism (CD) Spectrum | Strong negative band ~215 nm, characteristic of a 14-helix | Weak signal or a minimum near 220 nm, often indicative of random coil or β-turns.[1] | CD spectroscopy provides a rapid assessment of the overall secondary structure content in solution. |
Visualization of Conformational Propensities
The fundamental difference in the conformational landscape of peptides containing these two amino acids can be visualized as a divergence from a flexible peptide backbone towards either a highly ordered or a disordered state.
Experimental Protocols
The conformational analysis of these peptides relies on a combination of spectroscopic and computational techniques. The workflow for such an analysis is outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the solution-state structure of peptides at atomic resolution.
-
Objective: To determine backbone dihedral angles (φ, ψ, θ) and identify through-space proximities between protons.
-
Protocol:
-
Sample Preparation: Peptides are dissolved in a deuterated solvent (e.g., CD3OH, D2O, or CDCl3) to a concentration of 1-5 mM.
-
1D 1H Spectrum: A simple 1D proton spectrum is acquired to assess sample purity and signal dispersion, which gives a preliminary indication of a folded structure.
-
2D Experiments: A suite of 2D NMR experiments is performed:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, primarily for assigning protons within a residue.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., an entire amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. For β-peptides, specific NOEs can confirm helical turns.
-
-
Data Analysis:
-
Resonance assignment is performed to attribute every signal to a specific proton in the peptide sequence.
-
3JHNHα coupling constants are measured from high-resolution 1D or 2D spectra. These values are related to the φ dihedral angle through the Karplus equation.[2]
-
NOE cross-peak intensities are converted into distance restraints.
-
These experimental restraints are used in software like CYANA or XPLOR-NIH to calculate an ensemble of 3D structures consistent with the data.
-
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method to assess the overall secondary structure of a peptide in solution.[1]
-
Objective: To identify characteristic signatures of secondary structures like helices, sheets, or random coils.
-
Protocol:
-
Sample Preparation: Peptides are dissolved in a suitable solvent (e.g., methanol, water, trifluoroethanol) at a low concentration (typically 0.1-0.2 mg/mL). The solvent itself must be transparent in the far-UV region.
-
Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Data Analysis: The resulting spectrum is analyzed for characteristic features:
-
α-helices: Show two negative bands at ~222 nm and ~208 nm, and a positive band at ~195 nm.
-
β-sheets: Exhibit a single negative band around 218 nm.
-
14-helices (in β-peptides): Are characterized by a strong negative Cotton effect around 215 nm.
-
Random Coil: Displays a negative band near 200 nm.[3]
-
-
Computational Modeling
Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations complement experimental data by providing insights into the dynamics and energetics of peptide conformations.[4]
-
Objective: To explore the conformational energy landscape and identify low-energy, stable structures.
-
Protocol:
-
System Setup: An initial 3D structure of the peptide (e.g., an extended or helical conformation) is generated. This structure is then placed in a simulation box filled with explicit solvent molecules (e.g., water or methanol).
-
Molecular Dynamics Simulation: Using force fields like AMBER or CHARMM, an MD simulation is run for a sufficient time (nanoseconds to microseconds) to allow the peptide to sample its accessible conformations.
-
Data Analysis:
-
The trajectory is analyzed to identify the most populated conformational states.
-
Ramachandran-like plots for the β-amino acid backbone torsions are generated to visualize preferred dihedral angle regions.
-
The relative free energies of different conformations are calculated to determine their stability.
-
Theoretical CD or NMR parameters can be calculated from the simulated structures and compared with experimental data for validation.[5]
-
-
Conclusion
The choice between incorporating this compound and beta-alanine into a peptide sequence has profound and predictable consequences on its three-dimensional structure. This compound serves as a powerful tool for nucleating stable helical structures, essential for mimicking α-helical protein domains or creating rigid scaffolds for presenting functional groups. Conversely, the inherent flexibility of beta-alanine makes it suitable for introducing turns or acting as a non-perturbing linker. A thorough conformational analysis, employing a combination of NMR, CD, and computational modeling, is crucial for verifying these structural outcomes and advancing the rational design of potent and specific peptide-based therapeutics.
References
- 1. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the phi angle in a peptide backbone by NMR spectroscopy with a combination of homonuclear and heteronuclear coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
Safety Operating Guide
Proper Disposal of (R)-3-Aminopentanoic Acid: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling (R)-3-Aminopentanoic acid must adhere to specific disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound.
This compound, a non-combustible solid, is classified as an irritant that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Due to these potential hazards, it is imperative that this chemical be disposed of as special waste through a licensed disposal company.
Key Safety and Physical Properties
A thorough understanding of the chemical's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₅H₁₁NO₂ |
| Molecular Weight | 117.15 g/mol [1][3] |
| Appearance | White to yellow solid |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2] |
| Storage Class | 13 - Non Combustible Solids |
Disposal Workflow
The proper disposal of this compound is a structured process that begins with waste identification and ends with collection by a certified hazardous waste handler. The following workflow diagram illustrates the necessary steps to be taken.
References
Personal protective equipment for handling (R)-3-Aminopentanoic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (R)-3-Aminopentanoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
This compound is an amino acid derivative that requires careful handling due to its potential hazards.[1][2] According to safety data, it can cause skin and serious eye irritation, and may also lead to respiratory irritation.[3]
Hazard Identification and Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against accidental exposure. The recommended PPE varies based on the form of the chemical being handled (solid or solution).
Summary of Required Personal Protective Equipment
| Equipment | Specification | Purpose | Citation |
| Eye Protection | Splash-proof chemical goggles or safety glasses with side shields. A face shield is required when handling larger quantities (>10 mL) or when there is a significant splash risk. | Protects eyes from splashes and dust. Acid splashes can cause severe and irreversible eye damage. | [4][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Protects skin from direct contact, which can cause irritation and burns. | [4][5][7] |
| Respiratory Protection | A NIOSH-approved N95 dust mask is recommended for handling the solid form to prevent inhalation of powder. For solutions that may produce vapors or when working in poorly ventilated areas, a respirator with appropriate cartridges may be necessary. | Prevents respiratory tract irritation from dust or vapors. | [4][5][7] |
| Protective Clothing | A lab coat is the minimum requirement. An impervious apron should be worn over the lab coat when handling larger quantities. | Protects skin and clothing from spills and splashes. | [5][6] |
Operational Plan for Safe Handling
Follow these procedural steps to ensure the safe handling of this compound in the laboratory.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and operational safety shower and eyewash station are immediately accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or heating solutions.[5]
-
Have spill control materials, such as a neutralizing agent (like sodium bicarbonate for acids) and absorbent pads, readily available.[6]
2. Handling the Solid Form:
-
Don all required PPE as outlined in the table above, including an N95 dust mask.
-
When weighing or transferring the solid, do so in a manner that minimizes dust generation.
-
Use a scoop or spatula for transfers; avoid pouring the powder directly.
3. Preparing and Handling Solutions:
-
Wear appropriate PPE, including chemical splash goggles and gloves.
-
When dissolving, always add the acid to the solvent slowly and stir continuously. Never add the solvent to the acid, as this can cause a violent exothermic reaction and splashing.[5][6]
-
If the dissolution process generates heat, allow the solution to cool before sealing the container.
4. In Case of a Spill:
-
For small spills, restrict access to the area.[6]
-
Wearing appropriate PPE, cover the spill with a neutralizing agent (e.g., sodium bicarbonate).[8][9]
-
Once neutralized, collect the material using absorbent pads or by carefully sweeping up the solid.[6]
-
Place the collected waste into a clearly labeled, sealed container for disposal.
-
Clean the spill area with water.[10]
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.[6]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including unused product and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[10]
-
Prohibited Disposal: Do not dispose of this compound or its waste in the municipal trash or pour it down the sanitary sewer.[10]
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and authorized professional waste disposal service.[8][10] This ensures adherence to all federal, state, and local environmental regulations.
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 131347-76-7 [chemicalbook.com]
- 3. (3R)-3-Aminopentanoic acid | C5H11NO2 | CID 14731979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-3-氨基戊酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 6. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 7. leelinework.com [leelinework.com]
- 8. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
- 9. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
